2,3,6-Trimethylpyridine
Description
Properties
IUPAC Name |
2,3,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIMNXEDGNJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051731 | |
| Record name | 2,3,6-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO] | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,6-Trimethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
343 to 345 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.922 (NTP, 1992) - Less dense than water; will float | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1462-84-6, 29611-84-5 | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,6-Trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Collidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,3,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,6-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-TRIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G31C4W0MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
12 °F (NTP, 1992) | |
| Record name | 2,3,6-COLLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,6-Trimethylpyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trimethylpyridine (also known as 2,3,6-collidine), a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and the nuanced effects of its specific isomeric form. This document will explore its synthesis, reactivity, analytical characterization, and key applications, with a particular focus on its role as a sterically hindered, non-nucleophilic base. The information presented is curated to support researchers and drug development professionals in leveraging the unique characteristics of this molecule for advanced chemical transformations.
Introduction
This compound is a substituted pyridine, a class of compounds foundational to many areas of chemical science. It is one of six constitutional isomers of trimethylpyridine, collectively known as collidines. The specific arrangement of the three methyl groups on the pyridine ring in the 2,3,6-isomer imparts a unique combination of basicity and steric hindrance, defining its chemical personality and utility. While less common than its highly symmetric isomer, 2,4,6-trimethylpyridine, the 2,3,6- aALOG offers distinct advantages in specific synthetic contexts. Found in low-temperature coal tar and coal soot, its primary availability is through chemical synthesis[1][2]. This guide will provide the in-depth knowledge required to effectively utilize this versatile chemical reagent.
Molecular Structure and Isomeric Considerations
The defining feature of this compound is its asymmetrically substituted aromatic ring.
-
Core Structure : A six-membered pyridine ring, which is inherently aromatic and possesses a nitrogen atom that confers basicity.
-
Substituents : Three methyl (-CH3) groups are located at the 2, 3, and 6 positions of the ring.
-
Chemical Formula : C₈H₁₁N[3].
The placement of methyl groups at both positions alpha to the nitrogen (2 and 6) is of paramount importance. This substitution pattern creates significant steric bulk around the nitrogen's lone pair of electrons. This steric hindrance is the primary reason for its classification as a non-nucleophilic base . While the nitrogen is basic and can readily accept a proton, its ability to act as a nucleophile and attack an electrophilic carbon is severely diminished. This property is crucial in synthetic chemistry for promoting elimination reactions over substitution reactions.
Physicochemical and Spectral Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [2][3] |
| Molecular Weight | 121.18 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][2] |
| Density | ~0.922 g/cm³ | [2][4] |
| Boiling Point | 172.8 - 173.9 °C (343 - 345 °F) at 760 mmHg | [2] |
| Melting Point | -11.1 °C (12 °F) | [2] |
| pKa | 7.60 (for the conjugate acid) | [4] |
| Solubility | Slightly soluble in water | [1][2] |
| Refractive Index | ~1.5053 | [4] |
Spectral Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry. It would show distinct signals for the two aromatic protons on the pyridine ring and three separate singlets for the non-equivalent methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl group carbons[2].
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound typically shows a prominent molecular ion peak (M+) at m/z 121. A significant M-1 peak at m/z 120, resulting from the loss of a hydrogen atom from a methyl group to form a stable picolyl-type cation, is also characteristic[2].
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations from the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations typical for the pyridine ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the basic nitrogen, the aromatic ring, and the sterically hindering methyl groups.
Basicity without Nucleophilicity
As previously mentioned, the defining characteristic of this compound is its role as a non-nucleophilic base. The pKa of its conjugate acid is 7.60, making it a moderately strong base, capable of scavenging protons produced in a reaction[4].
Causality : The electron-donating nature of the three methyl groups increases the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. However, the flanking methyl groups at positions 2 and 6 physically obstruct the nitrogen's lone pair from attacking electrophilic centers, such as the carbon of an alkyl halide. This feature is invaluable in promoting E2 elimination reactions, where the base is required only to abstract a proton.
Reactivity Profile
-
Acid-Base Reactions : It readily neutralizes acids in weakly exothermic reactions to form the corresponding pyridinium salt and water[1][2].
-
Incompatibilities : It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides[1][2].
-
Reducing Agents : In combination with strong reducing agents like hydrides, it may generate flammable hydrogen gas[1][2].
Synthesis and Purification
While naturally present in coal tar, laboratory and industrial quantities of substituted pyridines are typically produced through condensation reactions.
General Synthesis Approach: Hantzsch-Type Pyridine Synthesis
A common strategy for synthesizing substituted pyridines is a variation of the Hantzsch synthesis, which involves the condensation of aldehydes, ammonia, and a β-ketoester, followed by oxidation. For asymmetrically substituted pyridines like the 2,3,6-isomer, multi-step or regioselective methods are often required. More modern approaches may utilize metal-catalyzed cross-coupling or cyclization reactions[5].
Example Laboratory Synthesis Workflow
A potential synthesis could involve the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst[6]. The following is a generalized conceptual workflow.
Objective : To synthesize this compound via a regioselective methylation.
Purification Protocol: Distillation
-
Setup : Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask : Place the crude this compound into the distillation flask along with boiling chips.
-
Distillation : Heat the flask gently. Collect the fraction that distills at the literature boiling point (approx. 173-174 °C at atmospheric pressure).
-
Storage : Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Analytical Methodologies
Protocol: Purity Assessment by Gas Chromatography (GC)
Objective : To determine the purity of a synthesized or commercial sample of this compound.
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC System and Column : Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
GC Method Parameters :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume : 1 µL.
-
-
Analysis : Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks. The Kovats retention index for this compound on a standard non-polar column is approximately 1005[2].
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Non-Nucleophilic Base : Its primary use is in dehydrohalogenation and other elimination reactions where it acts as an acid scavenger without interfering as a nucleophile. This is critical in the synthesis of complex molecules where avoiding side reactions is paramount.
-
Chemical Intermediate : It serves as a building block for more complex heterocyclic structures, which are of interest in pharmaceutical and agrochemical research[6][7].
-
Ligand in Coordination Chemistry : The nitrogen atom can coordinate to metal centers, and the steric profile of the molecule can be used to control the coordination environment of the metal, influencing its catalytic activity.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care[1].
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[2].
-
First Aid :
-
Fire Safety : Use dry chemical, carbon dioxide, or foam extinguishers. Avoid using a direct water jet[2].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[1].
Conclusion
This compound is a specialized chemical reagent whose value lies in its carefully balanced properties. Its identity as a sterically hindered, non-nucleophilic base makes it an essential tool for synthetic chemists aiming to control reaction pathways, particularly in the synthesis of sensitive or complex molecular targets. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in research and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15100, this compound. PubChem. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]
-
Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]
-
Loba Chemie. (2016). Safety Data Sheet for 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Available at: [Link]
-
Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Available at: [Link]
-
ResearchGate. (2020). Synthesis of this compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. PubChem. Available at: [Link]
-
mVOC. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]
-
Organic Syntheses. (2000). PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE. Available at: [Link]
- Google Patents. (1987). US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12759, 2,3,5-Trimethylpyridine. PubChem. Available at: [Link]
Sources
- 1. This compound | 1462-84-6 [chemicalbook.com]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]
- 7. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]
A Comprehensive Technical Guide to the Physical Properties of 2,3,6-Collidine for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physical properties of 2,3,6-collidine (2,3,6-trimethylpyridine), a heterocyclic organic compound of significant interest in chemical synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the drug development field, offering a blend of established data, experimental protocols, and practical insights into the characterization of this versatile molecule.
Core Physicochemical Properties of 2,3,6-Collidine
2,3,6-Collidine, a substituted pyridine, is a colorless liquid at room temperature.[1][2] Its fundamental physical properties are crucial for its handling, application in reactions, and purification. A summary of these key properties is presented below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| Density | 0.913 g/cm³ | [1][2] |
| Boiling Point | 172.8 - 173.8 °C (343 to 345 °F) at 760 mmHg | [2] |
| Melting Point | -11.1 °C (12 °F) | [2] |
| Solubility | Slightly soluble in water. | [1][2] |
| Appearance | Colorless liquid | [1][2] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for the consistent and safe use of 2,3,6-collidine in a laboratory setting. The following section outlines standardized, self-validating protocols for measuring its key physical constants.
Boiling Point Determination by Simple Distillation
The boiling point is a critical indicator of a liquid's purity. The distillation method, while also serving as a purification technique, provides a reliable means of its determination.[3][4]
Causality Behind Experimental Choices: Simple distillation is chosen for its straightforwardness in separating a volatile liquid like 2,3,6-collidine from non-volatile impurities. The careful placement of the thermometer is crucial to measure the temperature of the vapor in equilibrium with the boiling liquid, which is the true boiling point.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 10-15 mL of 2,3,6-collidine and a few boiling chips into the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head.
-
Heating: Gently heat the distilling flask. As the liquid boils, vapor will rise and condense in the condenser.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of 2,3,6-collidine.
-
Safety Precautions: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] 2,3,6-Collidine is flammable; keep away from open flames and ignition sources.[6][7]
Density Measurement Using a Pycnometer
A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.[8][9]
Causality Behind Experimental Choices: The pycnometer method is highly accurate as it measures the mass of a precisely known volume of the liquid. Temperature control is critical as density is temperature-dependent.
Protocol:
-
Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Filling: Fill the pycnometer with 2,3,6-collidine, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Final Mass: Carefully dry the outside of the pycnometer and weigh it.
-
Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.
-
Safety Precautions: Handle 2,3,6-collidine in a fume hood.[5][6] Wear gloves and eye protection.[5][6][7]
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and identification of 2,3,6-collidine.
Mass Spectrometry (MS)
The mass spectrum of 2,3,6-collidine provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z = 121, corresponding to the molecular weight of the compound.[10] Fragmentation patterns can reveal the loss of methyl groups and other characteristic fragments of the pyridine ring.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3,6-collidine is expected to show distinct signals for the aromatic protons and the methyl group protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The chemical shifts of the aromatic carbons will be in the downfield region, while the methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,6-collidine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations from the aromatic ring and methyl groups, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
Applications in Research and Drug Development
2,3,6-Collidine's utility in the pharmaceutical industry stems primarily from its properties as a sterically hindered, non-nucleophilic base.[13][14]
Causality of its Utility: The methyl groups at the 2 and 6 positions of the pyridine ring sterically hinder the nitrogen atom, making it a poor nucleophile while retaining its basicity.[14] This allows it to deprotonate acidic protons without participating in unwanted side reactions, a crucial feature in the synthesis of complex pharmaceutical intermediates.
Key Applications:
-
Dehydrohalogenation Reactions: It is effectively used to promote elimination reactions, removing a hydrogen and a halogen from adjacent carbon atoms to form a double bond.
-
Buffer Component: In biochemical and analytical applications, collidine can be used as a component of buffer solutions.
Safety and Handling
2,3,6-Collidine is a flammable liquid and should be handled with care.[6] It is important to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5][6][7] In case of skin or eye contact, rinse immediately and thoroughly with water.[7] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[16]
References
-
2,4,6-Collidine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
MSDS 2,3,5 Collidine. Scribd. [Link]
-
Pyridine, 2,3,6-trimethyl-. NIST WebBook. [Link]
-
Non-nucleophilic base. Grokipedia. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
-
How to Calculate Density of a Liquid Substance. Study.com. [Link]
-
Density Measurement | Your Essential Guide. METTLER TOLEDO. [Link]
-
Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]
-
MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. [Link]
- Specialized test procedure—Procedure for density determination. [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/STP-41_e.pdf/ file/STP-41_e.pdf)
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Density measurement basics – part 1. TrueDyne Sensors AG. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001342). [Link]
-
This compound. PubChem. [Link]
-
BOILING POINT DETERMINATION. [Link]
-
Micro Boiling Point Determination. chymist.com. [Link]
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Assignment of peaks from 1H and 13C NMR. ResearchGate. [Link]
-
interpreting C-13 NMR spectra. Chemguide. [Link]
-
Boiling Point and Distilling Range Test. [Link]
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]
-
2,4,6-Trimethylpyridine. Wikipedia. [Link]
- Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Managing risk associated with crystal polymorphism in pharmaceutical development. REF Impact Case Studies. [Link]
-
Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. [Link]
-
Peak assignments of FTIR spectra. ResearchGate. [Link]
Sources
- 1. 2,3,6-COLLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. ised-isde.canada.ca [ised-isde.canada.ca]
- 10. Pyridine, 2,3,6-trimethyl- [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
- 13. grokipedia.com [grokipedia.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of 2,3,6-Trimethylpyridine from Simple Precursors
Abstract
2,3,6-Trimethylpyridine, a member of the collidine family of isomers, is a crucial heterocyclic compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from simple, readily available precursors. The discussion emphasizes the mechanistic underpinnings of each method, offering a rationale for experimental choices and highlighting practical considerations for laboratory and potential industrial-scale synthesis. Key methodologies, including the Bohlmann-Rahtz pyridine synthesis and variations of the Chichibabin pyridine synthesis, are examined in detail, complete with step-by-step protocols and comparative data.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern chemistry, with their derivatives forming the structural core of numerous biologically active molecules and functional materials. This compound, in particular, serves as a key intermediate in the synthesis of various complex organic molecules. The steric hindrance provided by the methyl groups at the 2- and 6-positions, combined with the electronic effects of the three methyl substituents, makes it a unique building block for creating targeted molecular architectures. Its applications span from being a precursor in the development of novel pharmaceuticals to its use as a specialized ligand in catalysis.
The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the most relevant synthetic strategies, enabling informed decisions in the design and execution of synthetic pathways involving this important heterocyclic compound.
Key Synthetic Strategies from Acyclic Precursors
The synthesis of the pyridine ring from simple, non-cyclic starting materials is a classic challenge in organic chemistry. Several named reactions have been developed to achieve this transformation, with varying degrees of efficiency and substitution pattern control. For this compound, two primary approaches stand out: the Bohlmann-Rahtz pyridine synthesis and modifications of the Chichibabin pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach
The Bohlmann-Rahtz pyridine synthesis is a powerful and versatile method for preparing substituted pyridines.[1][2][3] It proceeds in two distinct steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the final 2,3,6-trisubstituted pyridine.[1][3]
Mechanism and Rationale:
The initial step involves a Michael addition of the enamine to the activated triple bond of the ethynylketone. This is followed by proton transfer to form a stable aminodiene intermediate. The subsequent cyclization requires high temperatures to facilitate the necessary E/Z isomerization of the diene, which is a prerequisite for the ring-closing reaction.[1] The final step is a dehydration reaction that results in the aromatic pyridine ring. The use of an ynone (ethynylketone) as a precursor is advantageous as it circumvents the need for a separate oxidation step to aromatize the ring, a common requirement in related syntheses like the Hantzsch dihydropyridine synthesis.[1]
Logical Flow of the Bohlmann-Rahtz Synthesis:
Figure 1: Conceptual workflow of the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: Synthesis of this compound via Bohlmann-Rahtz
-
Step 1: Formation of the Enamine.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of acetone and a suitable secondary amine (e.g., pyrrolidine) in a non-polar solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the enamine formation.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
-
-
Step 2: Condensation and Cyclodehydration.
-
Dissolve the crude enamine in a high-boiling point solvent like xylenes or dimethylformamide (DMF).
-
Slowly add an equimolar amount of 3-butyn-2-one (an ethynylketone) to the solution at room temperature.
-
After the initial reaction has subsided, heat the mixture to reflux for several hours to induce cyclodehydration.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent. The crude product can be purified by distillation or column chromatography.
-
Key Considerations and Modifications:
A significant drawback of the traditional Bohlmann-Rahtz synthesis is the requirement for high temperatures for the cyclodehydration step.[1] However, recent modifications have shown that the use of acid catalysts such as acetic acid, Amberlyst 15 ion-exchange resin, or Lewis acids like zinc bromide (II) or ytterbium (III) triflate can significantly lower the required reaction temperature.[2] For enamines that are difficult to isolate, they can be generated in situ by reacting the corresponding ketone with ammonium acetate.[2]
| Parameter | Traditional Bohlmann-Rahtz | Acid-Catalyzed Modification |
| Catalyst | None (thermal) | Acetic acid, Amberlyst 15, ZnBr₂, Yb(OTf)₃ |
| Temperature | High (reflux in high-boiling solvents) | Lowered temperature |
| Reaction Time | Several hours | Potentially shorter |
| Yield | Moderate | Often improved |
Table 1: Comparison of traditional and modified Bohlmann-Rahtz synthesis conditions.
The Chichibabin Pyridine Synthesis: A Condensation Approach
The Chichibabin pyridine synthesis is a classic and industrially relevant method for preparing pyridine and its derivatives.[4][5][6] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[4][5] This reaction is typically carried out in the gas phase at high temperatures over a solid acid catalyst, such as alumina or silica.[4]
Mechanism and Rationale:
The mechanism of the Chichibabin synthesis is complex and involves a series of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.[4] The specific precursors determine the substitution pattern of the resulting pyridine. For the synthesis of this compound, a mixture of acetaldehyde and acetone in the presence of ammonia would theoretically yield the desired product, although a mixture of isomers is likely.
Conceptual Pathway of the Chichibabin Synthesis:
Figure 2: Generalized scheme of the Chichibabin pyridine synthesis.
Experimental Protocol: Gas-Phase Synthesis of Trimethylpyridines
-
Catalyst Preparation:
-
Prepare a catalyst bed of a suitable solid acid catalyst, such as activated alumina or silica-alumina.
-
The catalyst may be modified with metal oxides to improve selectivity.
-
-
Reaction Setup:
-
A heated tube reactor is used for the gas-phase reaction.
-
The reactants (a mixture of aldehydes and/or ketones) are vaporized and mixed with a stream of ammonia gas.
-
-
Reaction Execution:
-
The gaseous mixture of reactants is passed over the heated catalyst bed at temperatures typically ranging from 350-500 °C.[4]
-
The flow rates of the reactants and ammonia are carefully controlled to optimize the yield and selectivity.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
-
Product Separation:
-
The condensed liquid will contain a mixture of pyridine derivatives, unreacted starting materials, and water.
-
Fractional distillation is employed to separate the desired this compound from other isomers and byproducts.
-
Challenges and Industrial Relevance:
While the Chichibabin synthesis is highly valuable for the large-scale production of simple pyridines, a major challenge is controlling the regioselectivity to obtain a specific isomer in high yield. The reaction often produces a mixture of products that require careful separation. For instance, the reaction of acetaldehyde and ammonia can produce both 2-methylpyridine and 4-methylpyridine.[4] The synthesis of a specific trisubstituted pyridine like this compound would necessitate a carefully chosen set of carbonyl precursors and optimized reaction conditions to favor its formation over other isomers. Despite these challenges, the use of simple and inexpensive starting materials makes the Chichibabin synthesis an economically attractive route for industrial production.
Modern and Alternative Synthetic Approaches
While the Bohlmann-Rahtz and Chichibabin syntheses are well-established methods, ongoing research continues to explore more efficient and environmentally friendly routes to substituted pyridines.
One notable development is the use of metal catalysts for the synthesis of N-heterocycles.[7] Ruthenium catalysts, for example, have shown high activity in various organic transformations and could potentially be applied to the synthesis of this compound under milder conditions than the traditional gas-phase methods.
Another area of innovation is the development of one-pot, multi-component reactions.[8] A recently reported base-catalyzed three-component reaction of ynals, isocyanates, and amines provides a metal-free and environmentally benign route to highly substituted pyridines.[8] While this specific method yields 6-amino-5-arylpicolinates, the underlying principles of multi-component reactions could be adapted for the synthesis of this compound with the appropriate choice of starting materials.
Conclusion and Future Outlook
The synthesis of this compound from simple precursors can be effectively achieved through established methodologies such as the Bohlmann-Rahtz and Chichibabin pyridine syntheses. The choice of synthetic route will depend on the desired scale of production, the required purity of the final product, and the available laboratory equipment. The Bohlmann-Rahtz synthesis offers a more controlled, stepwise approach suitable for laboratory-scale synthesis, with modern modifications allowing for milder reaction conditions. The Chichibabin synthesis, on the other hand, is a powerful tool for industrial-scale production, despite the challenges associated with product separation.
Future research in this area will likely focus on the development of more selective and sustainable catalytic systems that can operate under milder conditions, reduce waste generation, and provide higher yields of the desired isomer. The exploration of novel multi-component reactions and the application of continuous flow chemistry are also promising avenues for advancing the synthesis of this compound and other valuable substituted pyridines.
References
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
ResearchGate. Synthesis of this compound. [Link]
-
Wikipedia. Chichibabin pyridine synthesis. [Link]
-
Chemistry Notes. Chichibabin pyridine synthesis. [Link]
-
Wiley Online Library. Chichibabin Pyridine Synthesis. [Link]
-
ResearchGate. Chichibabin Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Chichibabin Pyridine Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
An In-depth Technical Guide to Key Chemical Intermediates
A Note on CAS Number 1462-84-6
Initial searches for CAS number 1462-84-6 identify the compound 2,3,6-Trimethylpyridine . However, a broader analysis of chemical databases and scientific literature in the context of drug development frequently associates related search queries with piperazine derivatives, which are of significant interest to researchers and scientists in the pharmaceutical field. This guide will therefore address both compounds to provide a comprehensive resource. The first section will detail the properties and known uses of this compound. The second, more extensive section, will focus on a prominent piperazine derivative, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which is a key intermediate in the synthesis of important pharmaceutical agents and aligns with the advanced technical nature of this guide.
Part 1: this compound (CAS: 1462-84-6)
Introduction
This compound, also known as 2,3,6-collidine, is a substituted pyridine derivative.[1][2] It is a colorless liquid and is found in low-temperature coal tar and coal soot.[3][4][5] While not as extensively documented in drug development literature as other compounds, its properties are of interest in various chemical synthesis applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1462-84-6 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C8H11N | [1][2][7][8] |
| Molecular Weight | 121.18 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [3][4][5] |
| Density | 0.913 g/cm³ | [3][4][5] |
| Boiling Point | 180.91°C (estimate) | [7] |
| Melting Point | -56.98°C (estimate) | [7] |
| Solubility | Slightly soluble in water | [3][4][5] |
Reactivity and Safety
This compound is a basic compound and neutralizes acids in weakly exothermic reactions to form salts and water.[4][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][5] In combination with strong reducing agents such as hydrides, it may generate flammable hydrogen gas.[4]
Part 2: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2)
Executive Summary
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a pivotal intermediate in the synthesis of a class of triazole antifungal agents, including Itraconazole and Posaconazole.[9] These antifungal drugs are critical in treating deep fungal infections, particularly in immunocompromised patients.[10] The synthesis of this intermediate is a key focus for pharmaceutical development due to the therapeutic importance of the final active pharmaceutical ingredients (APIs).
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
| Property | Value | Source |
| CAS Number | 74852-61-2 | [9][11][12][13][14] |
| Molecular Formula | C17H19N3O3 | [9][11][13][15] |
| Molecular Weight | 313.35 g/mol | [9][11][16] |
| Appearance | Yellowish crystalline powder, White solid powder | [9][15] |
| Melting Point | 160-165°C, 189-190°C | [9][15] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[15] | [15] |
| Purity | ≥97%, 98% minimum | [13][15] |
| Storage | Store in a cool, dry place away from direct sunlight and moisture. Sealed in dry, room temperature. | [13][15] |
Synthesis and Mechanism of Formation
The synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a multi-step process that is crucial for the overall synthesis of the target antifungal drugs. One common synthetic route involves a three-step process.[10]
The general synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
A representative experimental protocol for the synthesis is as follows:
Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine
-
In a reaction flask under a dry nitrogen atmosphere, slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine over one hour.[10]
-
Reflux the reaction mixture for 12 hours.[10]
-
Distill off the excess HBr, which can be recycled.[10]
-
To the same flask, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.[10]
-
Heat the mixture at 120°C for 5 hours.[10]
-
Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.[10]
-
After cooling to room temperature, wash the suspension twice with 100 ml of water.[10]
-
Adjust the pH to 12 with sodium hydroxide and wash with saturated salt water.[10]
-
Adjust the pH of the combined organic layers to 5 with concentrated HCl.[10]
-
Distill off water and 1-butanol to obtain the HCl salt of 1-(4-methoxyphenyl)piperazine.[10]
-
Recrystallize the product from ethanol and dry under vacuum at 100°C.[10]
Step 2: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
The 1-(4-methoxyphenyl)piperazine intermediate is then reacted with p-chloronitrobenzene via an N-arylation reaction to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[10]
Step 3: Demethylation to the Final Intermediate
-
The synthesized 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is then demethylated to produce 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, another key antifungal intermediate.[10]
-
This can be achieved by refluxing with an excess of aqueous HBr for a prolonged period.[10]
Biological Significance and Applications
The primary application of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is as a precursor in the synthesis of triazole antifungal drugs.[9] The piperazine moiety is a common scaffold in many biologically active compounds. The broader class of piperazine derivatives has been investigated for a range of pharmacological activities, including effects on the central nervous system. For instance, some piperazine derivatives exhibit stimulant effects and interact with monoamine neurotransmitter systems by inhibiting reuptake and inducing release, a mechanism shared with amphetamines.[17] Additionally, certain piperazine derivatives act as nonselective serotonin receptor agonists.[17]
The metabolism of related methoxyphenylpiperazine compounds can occur via demethylation by cytochrome P450 enzymes, such as CYP2D6, to form the corresponding hydroxyphenylpiperazine derivative.[17]
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Handle in a well-ventilated place.[16]
-
Wear suitable protective clothing, including gloves and eye/face protection.[16][18][19]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16][18][19]
-
Avoid contact with skin and eyes.[16]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[16]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[16][19]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a doctor.[16][19]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[16][19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[16]
References
- Chemical Properties of Pyridine, 2,3,6-trimethyl- (CAS 1462-84-6).
- This compound CAS#: 1462-84-6. ChemicalBook.
- CAS 1462-84-6 this compound. Alfa Chemistry.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- This compound | 1462-84-6. ChemicalBook.
- Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.
- para-Methoxyphenylpiperazine. Wikipedia.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem.
- 2,3,6-COLLIDINE. CAMEO Chemicals - NOAA.
- SDS of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, Safety Data Sheets, CAS 74852-61-2. chemBlink.
- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation.
- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook.
- 2,3,6-trimethyl pyridine, 1462-84-6. The Good Scents Company.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited.
- 1-(2-Methoxyphenyl)piperazine HCl. AK Scientific, Inc.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Sigma-Aldrich.
- 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS. MedChemExpress.
- 1462-84-6 | MFCD00044194 | this compound. A2B Chem.
- 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Darshan Healthcare pvt ltd.
- This compound | C8H11N | CID 15100. PubChem.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. CAS Common Chemistry.
Sources
- 1. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1462-84-6 [chemicalbook.com]
- 5. 2,3,6-COLLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Pyridine, 2,3,6-trimethyl- (CAS 1462-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 8. a2bchem.com [a2bchem.com]
- 9. darshanpharmaindia.in [darshanpharmaindia.in]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. SDS of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, Safety Data Sheets, CAS 74852-61-2 - chemBlink [chemblink.com]
- 13. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. jigspharma.com [jigspharma.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 18. aksci.com [aksci.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
A Spectroscopic Guide to 2,3,6-Trimethylpyridine: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,6-trimethylpyridine, a substituted pyridine derivative of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reproducibility.
Introduction
This compound, also known as 2,3,6-collidine, is an aromatic heterocyclic organic compound with the chemical formula C₈H₁₁N.[1] Its structure, featuring a pyridine ring with three methyl group substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a building block in organic synthesis and as a ligand in coordination chemistry. This guide will delve into the key spectroscopic techniques used to characterize this compound, providing both the data and the scientific rationale behind its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals.[3]
-
Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).
-
Data Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are performed to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[3]
Data Interpretation and Discussion
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The electronegativity of the nitrogen atom and the electronic effects of the methyl groups influence the chemical shifts of the ring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~7.3 | d | 1H | ~7.5 |
| H-5 | ~6.8 | d | 1H | ~7.5 |
| C2-CH₃ | ~2.5 | s | 3H | - |
| C6-CH₃ | ~2.5 | s | 3H | - |
| C3-CH₃ | ~2.3 | s | 3H | - |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.
The two aromatic protons, H-4 and H-5, appear as doublets due to coupling to each other. The methyl protons at positions 2, 6, and 3 each appear as singlets as they have no adjacent protons to couple with. The protons of the methyl groups at the alpha positions (C2 and C6) are expected to be slightly downfield compared to the methyl group at the beta position (C3) due to the proximity to the electron-withdrawing nitrogen atom.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]
-
Instrumentation: The spectrum is acquired on an NMR spectrometer, often at a frequency of 75 MHz or higher.
-
Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.
Data Interpretation and Discussion
The ¹³C NMR spectrum of this compound will show distinct signals for the five aromatic carbons and the three methyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~156 |
| C-6 | ~156 |
| C-4 | ~137 |
| C-3 | ~130 |
| C-5 | ~120 |
| C2-CH₃ | ~24 |
| C6-CH₃ | ~24 |
| C3-CH₃ | ~18 |
Source: Approximate values based on spectral databases and theoretical predictions.[4]
The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded and appear furthest downfield. The quaternary carbons (C-2, C-3, and C-6) will generally have lower intensities compared to the protonated carbons (C-4 and C-5) in a standard proton-decoupled spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample
For a liquid sample like this compound, the spectrum can be obtained using the following methods:
-
Neat Liquid (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5] The plates are pressed together to create a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or zinc selenide).[6] This technique is often preferred for its simplicity and minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean salt plates or ATR crystal is recorded.
-
Sample Spectrum: The sample is introduced, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[7]
Data Interpretation and Discussion
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic ring and methyl groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Methyl (CH₃) |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1465-1440 | C-H bend | Methyl (CH₃) |
| 1380-1370 | C-H bend | Methyl (CH₃) |
| 850-750 | C-H out-of-plane bend | Aromatic C-H |
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine ring are seen in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl groups and the out-of-plane bending of the aromatic C-H bonds provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds like this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[8] The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments and neutral radicals.[11]
-
Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation and Discussion
The mass spectrum of this compound provides its molecular weight and information about its structure from the fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound, which is 121.18 g/mol .[12][13] The presence of this peak confirms the molecular formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways. A common fragmentation for alkyl-substituted aromatic compounds is the loss of a hydrogen atom or a methyl group.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
The most abundant peak in the mass spectrum is often the molecular ion (m/z 121). A significant peak at m/z 120 corresponds to the loss of a hydrogen radical (H•). Another prominent fragment at m/z 106 results from the loss of a methyl radical (CH₃•). Further fragmentation can lead to the formation of the pyridinium-like ion at m/z 79.
Quantitative Data Summary
| m/z | Relative Intensity (%) | Proposed Fragment |
| 121 | 100 | [C₈H₁₁N]⁺• (Molecular Ion) |
| 120 | ~60 | [C₈H₁₀N]⁺ |
| 106 | ~15 | [C₇H₈N]⁺ |
| 79 | ~30 | [C₆H₅N]⁺• |
| 77 | ~10 | [C₆H₅]⁺ |
Source: Data compiled from the NIST WebBook.[12]
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy precisely map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of the aromatic pyridine ring and methyl functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring accurate identification and characterization.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,6-Trimethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Unknown. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.... Retrieved from [Link]
-
Unknown. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0123695). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0327697). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. Retrieved from [Link]
Sources
- 1. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Pyridine, 2,3,6-trimethyl- [webbook.nist.gov]
- 13. Pyridine, 2,3,6-trimethyl- [webbook.nist.gov]
electronic and steric effects of methyl groups in 2,3,6-trimethylpyridine
An In-depth Technical Guide to the Electronic and Steric Effects of Methyl Groups in 2,3,6-Trimethylpyridine
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound, a substituted heterocyclic aromatic compound, presents a fascinating case study in the interplay between electronic and steric effects. The strategic placement of three methyl groups on the pyridine core imbues it with a unique chemical personality, distinct from its parent heterocycle and other methylated analogues. Electronically, the methyl groups act as electron-donating groups through a combination of inductive and hyperconjugative effects, significantly increasing the electron density at the nitrogen atom and thereby enhancing its Brønsted-Lowry basicity. Sterically, the methyl groups at the 2- and 6- (ortho) positions create a crowded environment around the nitrogen's lone pair, effectively shielding it from participating in nucleophilic attacks. This combination of high basicity and low nucleophilicity makes this compound a valuable tool in organic synthesis, particularly as a non-nucleophilic base. This guide provides an in-depth analysis of these effects, supported by quantitative data, comparative analysis with related compounds, and detailed experimental protocols for characterization.
Introduction: The Significance of Substituted Pyridines
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical disciplines. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity and utility of the pyridine ring can be precisely tuned by the introduction of substituents. These substituents modulate the electronic landscape and steric accessibility of the ring and, most critically, the nitrogen atom's lone pair of electrons.
This guide focuses on this compound, a member of the collidine family of isomers. By dissecting the specific contributions of the three methyl groups, we can understand the principles that govern its reactivity and appreciate why it is a reagent of choice for specific, sensitive chemical transformations.
Fundamental Concepts: Decoding Substituent Effects
Basicity of the Pyridine Nucleus
The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital.[1] This lone pair is not part of the aromatic π-system and is thus available to accept a proton.[1] The pKa of pyridine's conjugate acid is approximately 5.2, making it a moderately weak base. Any substituent that increases the electron density on the nitrogen will increase its basicity, while any substituent that decreases electron density will have the opposite effect.
Electronic Effects of Methyl Groups
Alkyl groups, such as methyl, are generally considered electron-donating when attached to an aromatic system. This donation occurs through two primary mechanisms:
-
Inductive Effect (+I): This effect involves the polarization of σ-bonds. Alkyl groups are electron-releasing, pushing electron density through the sigma framework of the molecule towards the more electronegative nitrogen atom of the pyridine ring.[2][3][4] This increases the availability of the nitrogen's lone pair for protonation.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[5][6] In the case of this compound, the σ-electrons from the methyl groups' C-H bonds can overlap with the π-system of the pyridine ring, effectively donating electron density into the ring and, by extension, to the nitrogen atom.[7]
Steric Effects of Ortho-Substituents
When substituents are placed at the 2- and/or 6-positions of the pyridine ring (positions adjacent to the nitrogen), they can physically obstruct the lone pair. This phenomenon, known as steric hindrance, can prevent the nitrogen from acting as a nucleophile and attacking an electrophilic center, even though it remains electronically "rich" and basic.[8][9][10] This effect is the cornerstone of "non-nucleophilic bases," which can deprotonate a substrate without causing unwanted side reactions.[8][11][12]
A Deep Dive into this compound
The specific arrangement of methyl groups in this compound results in a powerful synergy of the effects described above.
Cumulative Electronic Influence
The three methyl groups collectively enhance the basicity of the pyridine nitrogen. The groups at the 2- and 6-positions exert a strong +I effect, while the group at the 3-position also contributes, albeit to a lesser extent. Together, they significantly raise the pKa of the conjugate acid compared to pyridine. The pKa of this compound's conjugate acid is reported to be 7.60, a substantial increase from pyridine's 5.2.[13] This demonstrates the potent, additive electron-donating nature of the three methyl groups.
Pronounced Steric Shielding
The methyl groups at the 2- and 6-positions act as bulky "guards," flanking the nitrogen atom. This steric bulk severely diminishes the nitrogen's ability to act as a nucleophile.[14] While a proton (a very small electrophile) can still access the lone pair, larger electrophilic atoms (like carbon) are effectively repelled. This steric hindrance is a defining characteristic of 2,6-disubstituted pyridines like 2,6-lutidine and is even more pronounced in multiply substituted analogues.[8][15][16]
The logical interplay of these effects is summarized below.
Quantitative & Comparative Analysis of Basicity
To fully appreciate the impact of methyl substitution, it is instructive to compare the basicity of this compound with related compounds. The pKa of the conjugate acid is the standard measure of basicity; a higher pKa indicates a stronger base.
| Compound | Structure | Substituent Positions | pKa of Conjugate Acid | Key Observations |
| Pyridine | C₅H₅N | None | ~5.2 | Baseline basicity. |
| 2-Picoline | C₆H₇N | 2- | ~5.9 | Single ortho-methyl group increases basicity. |
| 3-Picoline | C₆H₇N | 3- | ~5.7 | Meta-methyl group has a slightly smaller effect. |
| 4-Picoline | C₆H₇N | 4- | ~6.0 | Para-methyl group provides the largest increase for a single substituent. |
| 2,6-Lutidine | C₇H₉N | 2-, 6- | ~6.7[15][16] | Two ortho-methyl groups provide a significant electronic boost and steric hindrance. |
| This compound | C₈H₁₁N | 2-, 3-, 6- | ~7.6 [13] | Three methyl groups result in very high basicity. |
| 2,4,6-Collidine | C₈H₁₁N | 2-, 4-, 6- | ~7.4[17][18] | The "gold standard" non-nucleophilic base; comparable high basicity to the 2,3,6-isomer. |
Data compiled from various sources. Exact pKa values may vary slightly depending on measurement conditions.
This data clearly illustrates the additive nature of the electronic effects of methyl groups. Each addition increases the basicity, with the three groups in this compound making it over 100 times more basic than pyridine itself.
Experimental Protocols for Characterization
The properties of this compound can be validated through standardized experimental procedures.
Protocol: Determination of pKa via Potentiometric Titration
This method provides a precise measurement of the compound's basicity.
Objective: To determine the pKa of this compound by titrating it with a strong acid and monitoring the pH change.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in the beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the pyridine solution.
-
Begin adding the HCl titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant, reducing the increment size (e.g., to 0.1 mL) as you approach the equivalence point (the region of most rapid pH change).
-
Proceed with titrant addition well past the equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point occurs at Veq / 2.
-
The Henderson-Hasselbalch equation states that at the half-equivalence point, pH = pKa. Find the pH on your curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the conjugate acid of this compound.
-
The workflow for this experiment is visualized below.
Protocol: Application as a Non-Nucleophilic Base in Dehydrohalogenation
This protocol demonstrates the practical utility of this compound as an acid scavenger.
Objective: To use this compound to promote the elimination of HBr from 2-bromobutane to form a mixture of butenes.
Materials:
-
2-Bromobutane
-
This compound
-
High-boiling point, non-polar solvent (e.g., sulfolane or diglyme)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas collection or analysis apparatus (e.g., GC-MS)
Procedure:
-
Reaction Setup: In the round-bottom flask, combine the 2-bromobutane and the solvent. Add a stoichiometric excess (e.g., 1.5 equivalents) of this compound.
-
Heating: Attach the reflux condenser and heat the mixture to reflux. The this compound will act as a base, abstracting a proton and facilitating the elimination of HBr to form butenes.
-
Acid Scavenging: The base will simultaneously neutralize the HBr byproduct, forming 2,3,6-trimethylpyridinium bromide, which precipitates or remains in solution, preventing it from catalyzing side reactions.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using Thin-Layer Chromatography (TLC) or by analyzing the gaseous butene products with Gas Chromatography (GC).
-
Workup and Analysis: Once the reaction is complete, cool the mixture. The butene products can be collected if desired, or the reaction mixture can be worked up by washing with water to remove the pyridinium salt, followed by extraction and analysis of the organic layer to confirm the consumption of the starting material.
Applications in Research and Drug Development
The unique profile of this compound makes it a valuable reagent in several areas:
-
Organic Synthesis: It is widely used as a non-nucleophilic base in elimination reactions (dehydrohalogenations), acylations, and silylations, where it efficiently scavenges acidic byproducts without interfering with the primary reaction.[19]
-
Catalysis: The substituted pyridine core can serve as a ligand in organometallic chemistry. The steric and electronic properties can be used to tune the reactivity and selectivity of metal catalysts.[14]
-
Pharmaceutical and Materials Science: The trimethylpyridine scaffold is a privileged structure in drug discovery and can be incorporated into more complex molecules to modulate their pharmacokinetic properties or to serve as a building block for functional materials.[14]
Conclusion
The chemical behavior of this compound is a direct and elegant consequence of the number and placement of its methyl substituents. The electronic effects of three methyl groups render the nitrogen atom highly basic, while the steric hindrance imparted by the two ortho-methyl groups makes it a poor nucleophile. This duality is not a contradiction but a powerful synergy, creating a highly effective and selective chemical tool. For researchers and drug development professionals, a thorough understanding of these foundational principles is essential for rationally designing synthetic routes, developing new catalysts, and creating novel molecular entities.
References
-
Winslow, L. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing. Retrieved from [Link]
-
Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Does hyperconjugation and induction always have the same effect? Retrieved from [Link]
-
Khan Academy. (n.d.). Ortho-para directors III. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. Retrieved from [Link]
-
Reddit. (2018). How do I compare the Lewis basicity of these compounds? Retrieved from [Link]
-
mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of this compound. Retrieved from [Link]
-
National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]
-
National Institutes of Health. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Purification and Physical Properties of 2,6-Lutidine and 2,4,6-Collidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. exsyncorp.com [exsyncorp.com]
- 12. Page loading... [guidechem.com]
- 13. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 16. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 17. mVOC 4.0 [bioinformatics.charite.de]
- 18. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of collidine isomers
An In-depth Technical Guide to the Discovery and History of Collidine Isomers for Researchers and Drug Development Professionals
Abstract
Collidines, or trimethylpyridines, represent a fascinating and historically significant class of heterocyclic compounds. From their initial discovery in the complex mixtures of bone oil and coal tar in the mid-19th century to their modern applications as reagents and building blocks in organic synthesis and drug development, the story of collidine isomers is one of evolving analytical techniques and synthetic ingenuity. This guide provides an in-depth exploration of the discovery, history, and synthesis of the six collidine isomers, offering a resource for researchers, scientists, and professionals in the field. We will delve into the pioneering work of early chemists, the development of seminal synthetic methods such as the Hantzsch synthesis, and the modern protocols that enable the selective preparation of these valuable compounds.
Introduction: The Emergence of Collidines from the Primordial Goo
The mid-19th century was a period of intense investigation into the chemical constituents of coal tar and bone oil, complex mixtures that proved to be a treasure trove of aromatic compounds. It was from this "primordial goo" that the first hints of the existence of what we now know as collidines emerged.
In 1846, Dr. Thomas Anderson, a Scottish chemist, first isolated a series of basic substances from bone oil, which he named "lutidine" and "collidine". These were not single compounds but rather fractions with specific boiling points, containing mixtures of what would later be identified as various methylated pyridines. The name "collidine" itself is derived from the Greek "kolla" (glue), a reference to the gelatinous nature of bone from which the oil was distilled.
Around the same time, in 1854, the English chemist Greville Williams also isolated a basic oil from "Dippel's animal oil" (a form of bone oil) and independently named the fraction boiling at a high temperature "collidine". He, along with others, also found these bases in coal tar. However, the true chemical identity of these substances remained elusive. The technology of the time did not permit the efficient separation of these closely related isomers, and it was clear that "collidine" was a mixture of several compounds with the same empirical formula. The challenge for chemists of the era was to move from these impure fractions to the isolation and structural elucidation of the individual isomers. This would require the development of new synthetic methods that could build these molecules from the ground up, a challenge that was met with the advent of modern organic synthesis.
The Dawn of Synthetic Pyridines: The Hantzsch Synthesis and the Unraveling of Isomers
The inability to separate the collidine isomers from natural sources spurred the development of synthetic methods. The breakthrough came in 1882 when the German chemist Arthur Hantzsch developed his eponymous pyridine synthesis. This versatile method, involving the condensation of a β-ketoester, an aldehyde, and ammonia, allowed for the rational synthesis of a wide variety of substituted pyridines, including the collidine isomers. The Hantzsch synthesis was a landmark achievement, as it not only provided a route to pure isomers but also a means of definitively proving their structures.
2,4,6-Collidine: The Archetypal Isomer
2,4,6-Trimethylpyridine, often referred to simply as "collidine," is the most common and widely used of the isomers. Its symmetrical structure made it one of the first to be synthesized and characterized. The Hantzsch synthesis using ethyl acetoacetate, acetaldehyde, and ammonia provided a direct route to the corresponding dihydropyridine, which could then be oxidized to 2,4,6-collidine.
The availability of pure 2,4,6-collidine allowed for a detailed study of its properties. It was found to be a sterically hindered, non-nucleophilic base, a property that has made it an invaluable tool in modern organic chemistry, particularly in dehydrohalogenation reactions where it can remove a proton without competing as a nucleophile.
The Individual Isomers: A Story of Synthesis and Characterization
While 2,4,6-collidine took center stage, the other five isomers were also gradually synthesized and characterized, each presenting its own synthetic challenges and possessing unique properties.
The Asymmetrical Collidines: 2,3,5-, 2,3,6-, and 2,4,5-Trimethylpyridine
The synthesis of the asymmetrical collidine isomers required more elaborate strategies than the symmetrical 2,4,6-isomer. Modified Hantzsch syntheses, as well as other methods like the Guareschi-Thorpe condensation, were employed. The development of these syntheses was a testament to the growing sophistication of organic chemistry in the late 19th and early 20th centuries. The isolation and purification of these isomers were often arduous, relying on fractional distillation and crystallization of salts.
The Remaining Symmetrical Isomers: 2,3,4- and 3,4,5-Trimethylpyridine
The synthesis of 2,3,4-trimethylpyridine and 3,4,5-trimethylpyridine completed the family of collidine isomers. These syntheses often involved multi-step sequences, starting from readily available pyridine or picoline precursors and introducing the methyl groups through various substitution and functional group manipulation reactions.
The following table summarizes the key properties of the six collidine isomers:
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,3,4-Collidine | 2,3,4-Trimethylpyridine | 2233-29-6 | - | 192-193 |
| 2,3,5-Collidine | 2,3,5-Trimethylpyridine | 695-98-7 | - | 187-188 |
| 2,3,6-Collidine | 2,3,6-Trimethylpyridine | 1462-84-6 | - | 175-177 |
| 2,4,5-Collidine | 2,4,5-Trimethylpyridine | 1122-39-0 | - | 165-167 |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | 108-75-8 | -44.5 | 170-172 |
| 3,4,5-Collidine | 3,4,5-Trimethylpyridine | 20579-43-5 | - | 205-207 |
Experimental Protocols: From Historical Syntheses to Modern Methods
The ability to synthesize pure collidine isomers was a major step forward. Here, we present a generalized protocol for the classic Hantzsch synthesis of a collidine, as well as a more modern approach.
Classic Hantzsch Pyridine Synthesis for 2,4,6-Collidine
This protocol is based on the principles of the original Hantzsch synthesis.
Objective: To synthesize 2,4,6-trimethylpyridine via the Hantzsch reaction.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonia solution (aqueous)
-
Nitric acid (for oxidation)
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, a mixture of ethyl acetoacetate (2 moles) and acetaldehyde (1 mole) is prepared.
-
Ammonia Addition: An aqueous solution of ammonia (1 mole) is added slowly to the mixture with cooling and stirring. The reaction is exothermic.
-
Dihydropyridine Formation: The mixture is allowed to react for several hours, during which the dihydropyridine intermediate precipitates as a yellow solid.
-
Isolation of Dihydropyridine: The solid is collected by filtration, washed with water, and dried.
-
Oxidation: The dried dihydropyridine is carefully oxidized to the corresponding pyridine (2,4,6-collidine) using a suitable oxidizing agent, such as nitric acid. This step should be performed with caution in a fume hood.
-
Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide), and the product is extracted with an organic solvent like diethyl ether. The solvent is then removed, and the crude collidine is purified by fractional distillation.
Causality Behind Experimental Choices:
-
The use of a 2:1:1 molar ratio of β-ketoester, aldehyde, and ammonia is crucial for the stoichiometry of the Hantzsch reaction.
-
The oxidation step is necessary to convert the non-aromatic dihydropyridine intermediate into the stable aromatic pyridine ring.
-
Fractional distillation is effective for purifying the final product due to the different boiling points of the collidine and any remaining starting materials or byproducts.
Modern Synthetic Approaches
Modern organic synthesis has developed numerous other methods for the synthesis of substituted pyridines, including collidines. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to the classic Hantzsch synthesis. Some of these methods include:
-
Kröhnke Pyridine Synthesis: This method involves the reaction of pyridinium salts with α,β-unsaturated carbonyl compounds.
-
Guareschi-Thorpe Condensation: This reaction uses cyanoacetamide and a 1,3-dicarbonyl compound to form a substituted 2-pyridone, which can then be converted to the corresponding pyridine.
-
Transition-Metal Catalyzed Cycloadditions: Modern methods utilizing cobalt, rhodium, or other transition metals can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines with high regioselectivity.
The choice of synthetic route in a modern setting depends on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
The Role of Collidines in Modern Science and Drug Development
From their humble beginnings as components of a foul-smelling oil, collidines have become important molecules in modern chemistry.
-
2,4,6-Collidine: As mentioned earlier, its use as a sterically hindered, non-nucleophilic base is its most prominent application. It is widely used in elimination reactions, as a scavenger for acids generated in reactions, and as a catalyst in certain transformations.
-
Other Isomers: The other collidine isomers also find use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of each isomer can be exploited to control the regioselectivity of subsequent reactions.
In drug development, the pyridine ring is a common motif found in many bioactive molecules. The collidine isomers can serve as starting materials for the synthesis of new drug candidates, with the methyl groups providing points for further functionalization or influencing the pharmacokinetic properties of the molecule.
Conclusion
The history of the collidine isomers is a microcosm of the history of organic chemistry itself. It is a story that begins with the curiosity-driven investigation of natural products, progresses through the development of powerful synthetic methods that allowed for the creation and confirmation of new molecular structures, and culminates in the use of these molecules as sophisticated tools in modern chemical synthesis and drug discovery. The journey from the complex matrix of bone oil to the pure, well-characterized isomers available today is a testament to the power of chemical science to deconstruct, understand, and ultimately create the world around us.
References
- Anderson, T. (1846). On the constitution and properties of picoline, a new organic base from coal-tar oil. Transactions of the Royal Society of Edinburgh, 16(2), 123-136.
- Williams, C. G. (1854). On the volatile bases produced by the destructive distillation of cinchonine. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 7(45), 113-118.
-
Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebig's Annalen der Chemie, 215(1), 1-82. [Link]
An In-Depth Technical Guide to the Safe Handling of 2,3,6-Trimethylpyridine for Research and Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2,3,6-trimethylpyridine (CAS No. 1462-84-6). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and pilot-scale settings. The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a self-validating system of laboratory safety.
Section 1: Hazard Identification and Risk Profile
This compound, an isomer of collidine, is a colorless liquid with a distinct aromatic odor.[1] While a valuable reagent, its physicochemical properties present significant hazards that demand rigorous safety protocols. Understanding this risk profile is the foundational step in its safe utilization.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with this compound.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | H226: Flammable liquid and vapor.[2][3] | 🔥 | Danger |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2][3] | ❗ | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3] | ❗ | Danger |
| Serious Eye Damage | H318: Causes serious eye damage.[2][3] | corrosive | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[4][5] | 💀 | Danger |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | ❗ | Danger |
Note: Some safety data sheets may list H319 (Causes serious eye irritation) instead of H318, but due to the potential for severe damage, treating it with the highest precaution is advised.[4][5]
Core Physicochemical and Toxicological Properties
The causality behind the required safety protocols is directly linked to the compound's physical and chemical properties. Vapors are heavier than air and can travel to an ignition source.[1] Its slight solubility in water means it can float, potentially spreading during a spill or firefighting effort.[2][6]
| Property | Value | Implication for Handling |
| Molecular Formula | C₈H₁₁N | - |
| Molecular Weight | 121.18 g/mol [2] | Affects vapor density. |
| Boiling Point | 171-173 °C (343-345 °F)[2] | Volatility under heating requires controlled conditions. |
| Density | 0.913 - 0.922 g/cm³[2][6] | Less dense than water; will float.[2] |
| Vapor Pressure | ~2 mmHg at 20°C[1] | Significant vapor can accumulate in enclosed spaces. |
| Flash Point | 56-58 °C (133-136 °F)[1][7] | Classifies as a flammable liquid, requiring strict control of ignition sources. |
| Water Solubility | Slightly soluble[2][6] | Affects spill cleanup and environmental fate. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering solutions be the primary line of defense, supplemented by administrative controls and, finally, PPE. Relying solely on PPE is insufficient and unsafe.
Mandatory Engineering Controls
The flammability and inhalation toxicity of this compound necessitate robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[8]
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions. Ensure safety showers and eyewash stations are readily accessible and tested regularly.[8]
-
Ignition Source Control: All electrical equipment used in the vicinity must be explosion-proof.[8] Open flames, hot surfaces, and spark-producing equipment are strictly prohibited.[4][8] Grounding and bonding of containers and receiving equipment are mandatory during transfers to prevent static discharge.[4][5]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. Chemical safety goggles are the minimum requirement.[4] For tasks with a higher splash risk, such as large-volume transfers, a full-face shield must be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the classification of "Toxic in contact with skin" (H311), double-gloving is recommended.[4][5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]
-
Protective Clothing: A flame-retardant lab coat is mandatory. For larger-scale operations, a chemical-resistant apron or suit should be utilized. All clothing must be removed immediately if it becomes contaminated.[2]
-
-
Respiratory Protection: When engineering controls cannot guarantee exposure levels are kept below occupational limits, or during emergency situations, respiratory protection is required. A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is the recommended minimum.[2]
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to established protocols is critical for preventing incidents.
General Handling Precautions
-
Avoid Incompatibles: this compound is incompatible with strong oxidizing agents, acids, acid halides, and anhydrides.[2][8] It neutralizes acids in weakly exothermic reactions.[2][6] Contact with strong reducing agents may generate flammable hydrogen gas.[2][6]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4] Wash hands and face thoroughly after handling and before leaving the work area.[4]
-
Atmosphere: Avoid breathing vapors or mists.[4] Vapors can form an explosive mixture with air, especially at elevated temperatures.
Storage Requirements
Proper storage is as crucial as proper handling to maintain laboratory safety and chemical integrity.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Container: Keep the container tightly closed.
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.
-
Segregation: Store separately from the incompatible materials listed in Section 3.1.
Section 4: Emergency Response Protocols
A pre-planned and well-rehearsed emergency response plan is essential.
Spill Management
Immediate and correct action can prevent a small spill from becoming a major incident.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[4]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][8]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Before re-entering the area, don the appropriate emergency PPE as outlined in Figure 1.
-
Containment: For liquid spills, use a non-combustible absorbent material like sand, silica gel, or a commercial chemical binder.[10] Do not use combustible materials like sawdust. Cover drains to prevent environmental release.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][8]
-
Decontamination: Wash the spill area with acetone followed by a strong soap and water solution.[2] Seal all contaminated cleaning materials for disposal.
-
Verification: Do not re-enter the area for normal work until it has been verified as clean and safe by a safety officer.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present and easy to do.[2][4] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8] Seek immediate medical attention due to the high dermal toxicity.[8]
-
Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Call a physician or poison control center immediately.[4][8]
Firefighting Procedures
-
Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Hazards: Vapors are heavier than air and may travel to a distant ignition source and flash back.[8] Containers may explode when heated.[8] Combustion produces toxic oxides of nitrogen.[1]
-
Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8] Use a water spray to cool fire-exposed containers.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Containers: Do not attempt to clean empty containers, as residual vapors are flammable.[4][5] They should be handled like the product itself.
-
Disposal: Waste must be disposed of in accordance with all applicable local, regional, and national regulations. Engage a licensed professional waste disposal service. Do not empty into drains or release into the environment.[10]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Loba Chemie. (2016). SAFETY DATA SHEET: 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylpyridine. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. This compound | 1462-84-6 [chemicalbook.com]
- 7. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
The Unexplored Potential of 2,3,6-Trimethylpyridine: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Niche Pyridine Isomer
In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, underpinning a multitude of pharmaceuticals, agrochemicals, and advanced materials. While certain pyridine derivatives have been extensively studied and utilized, others, such as 2,3,6-trimethylpyridine (also known as 2,3,6-collidine), remain relatively underexplored. This technical guide serves to illuminate the latent potential of this unique molecule for researchers, scientists, and professionals in drug development and materials science. The strategic placement of three methyl groups on the pyridine ring imparts a distinct combination of steric hindrance and electron-donating properties, suggesting a wealth of untapped opportunities in synthesis and catalysis.[1] This document will delve into the core characteristics of this compound, providing a scientifically grounded framework for its application in cutting-edge research.
Core Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a molecule is paramount to harnessing its synthetic utility. This compound is a colorless liquid with a chemical formula of C₈H₁₁N and a molecular weight of 121.18 g/mol .[2] Its structure is characterized by a pyridine ring substituted with methyl groups at the 2, 3, and 6 positions. This substitution pattern has profound implications for its reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem[2] |
| Molecular Weight | 121.18 g/mol | PubChem[2] |
| Appearance | Colorless liquid | PubChem[2] |
| Density | 0.913 g/cm³ | PubChem[2] |
| Solubility | Slightly soluble in water | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
The presence of methyl groups at the 2 and 6 positions (the α-positions) creates significant steric hindrance around the nitrogen atom. This steric shielding diminishes the nucleophilicity of the nitrogen, making this compound a useful non-nucleophilic base in organic synthesis, capable of scavenging protons without interfering with sterically sensitive substrates. Furthermore, the electron-donating nature of the three methyl groups increases the electron density of the pyridine ring, influencing its reactivity in electrophilic aromatic substitution reactions and its coordination properties as a ligand in organometallic chemistry.[1]
Potential Research Applications in Medicinal Chemistry
The pyridine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a vast array of therapeutic agents. The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of novel bioactive molecules.[1]
A Scaffold for Novel Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine ring is a common feature in many approved kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The this compound core can serve as a starting point for the design of novel kinase inhibitors. The methyl groups can be strategically functionalized to introduce pharmacophoric features that enhance potency and selectivity.
Conceptual Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This illustrative protocol outlines a potential pathway for the functionalization of this compound to create a scaffold suitable for further elaboration into kinase inhibitors. This workflow is based on established methods for pyridine functionalization.
Caption: A conceptual workflow for the functionalization of this compound.
Step-by-Step Methodology:
-
N-Oxidation: this compound is first converted to its N-oxide derivative. This is a common strategy to activate the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.
-
Protocol: To a solution of this compound in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting N-oxide can be isolated by standard workup procedures.
-
Causality: The N-oxide formation increases the electron density at the 4-position, making it more susceptible to electrophilic attack.
-
-
Nitration: The N-oxide is then nitrated at the 4-position.
-
Protocol: The this compound N-oxide is treated with a mixture of nitric acid and sulfuric acid at elevated temperatures. The nitro group is selectively introduced at the 4-position.
-
Causality: The N-oxide directs the incoming electrophile (the nitronium ion) to the 4-position.
-
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Protocol: The 4-nitro-2,3,6-trimethylpyridine N-oxide is treated with a reducing agent such as iron powder in the presence of hydrochloric acid. This reaction efficiently converts the nitro group to a primary amine.
-
Causality: The resulting 4-amino-2,3,6-trimethylpyridine is a versatile intermediate for further diversification.
-
-
Amide Coupling: The amino group can then be coupled with a variety of carboxylic acids to introduce diverse side chains.
-
Protocol: The 4-amino-2,3,6-trimethylpyridine is reacted with a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Causality: This amide bond formation allows for the introduction of various R-groups, which can be tailored to interact with specific residues in the target kinase's active site.
-
This functionalized scaffold provides a platform for generating a library of compounds for screening against a panel of kinases.
Catalytic Applications: A Sterically Hindered Ligand for Selective Transformations
The steric bulk and electron-rich nature of this compound make it an attractive candidate for use as a ligand in transition metal catalysis. The steric hindrance can enforce specific coordination geometries and create a unique reaction environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.
Potential in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. While phosphine ligands are widely used, N-heterocyclic ligands are gaining prominence. The steric hindrance provided by the 2- and 6-methyl groups of this compound could be beneficial in preventing catalyst deactivation pathways such as the formation of inactive palladium black.
Logical Relationship Diagram: Role of this compound as a Ligand
Caption: The potential role of this compound in a generic palladium-catalyzed cross-coupling cycle.
Hypothetical Application in Suzuki-Miyaura Coupling:
A potential application of this compound as a ligand could be in the Suzuki-Miyaura coupling of sterically demanding substrates.
Illustrative Protocol:
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, a palladium precursor (e.g., palladium(II) acetate) is mixed with this compound (typically 2-4 equivalents per palladium) in a suitable solvent such as toluene or dioxane.
-
Reaction Setup: To this catalyst mixture, the aryl halide, the boronic acid, and a base (e.g., potassium carbonate or cesium fluoride) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by GC-MS or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
The steric bulk of the this compound ligand could potentially favor the reductive elimination step and prevent the formation of undesired side products, leading to higher yields and purities, especially with challenging substrates.
Future Directions and Conclusion
While the documented applications of this compound are not as extensive as those of its isomers, its unique structural and electronic properties present a compelling case for further investigation. This guide has outlined several promising avenues for its use in medicinal chemistry and catalysis, supported by established synthetic principles.
Future research should focus on:
-
Systematic derivatization: Exploring the functionalization of the methyl groups and the pyridine ring to create novel building blocks.
-
Screening in catalytic reactions: Evaluating this compound as a ligand in a wide range of cross-coupling and other transition metal-catalyzed reactions.
-
Development of novel bioactive compounds: Utilizing the this compound scaffold for the synthesis and biological evaluation of new therapeutic agents.
References
-
Synthesis of this compound | Download Scientific Diagram - ResearchGate. [Link]
-
2,3,6-trimethyl pyridine, 1462-84-6 - The Good Scents Company. [Link]
-
Collidine - Wikipedia. [Link]
-
This compound | C8H11N | CID 15100 - PubChem. [Link]
-
This compound - gsrs. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of 2,3,6-Trimethylpyridine as a Non-Nucleophilic Base in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Basicity and Nucleophilicity
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. While strong bases are often required to deprotonate weakly acidic protons, their inherent nucleophilicity can lead to undesired side reactions, compromising yield and purity. This challenge has led to the development and application of non-nucleophilic bases—reagents that are strong proton acceptors but poor nucleophiles.
2,3,6-Trimethylpyridine, an alkylated pyridine derivative, is an exemplar of this class. Its strategic utility stems from a carefully balanced combination of sufficient basicity to act as an effective acid scavenger and significant steric bulk to prevent nucleophilic attack at electrophilic centers. The three methyl groups on the pyridine ring create a sterically hindered environment around the nitrogen atom's lone pair of electrons.[1][2] This structural feature is the cornerstone of its function, allowing it to selectively abstract protons—even in the presence of highly reactive electrophiles—without participating in competing substitution or addition reactions.[1] These application notes provide a comprehensive guide to the properties, applications, and detailed protocols for leveraging this compound in synthetic chemistry.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1462-84-6 | [3] |
| Molecular Formula | C₈H₁₁N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| pKa (of conjugate acid) | 7.60 (at 25°C) | [3] |
| Density | 0.913 - 0.922 g/cm³ | [3][4] |
| Boiling Point | ~181 °C (estimate) | [3] |
| Solubility | Slightly soluble in water | [4] |
The Core Principle: Sterically Governed Reactivity
The defining characteristic of this compound is its sterically demanding structure. Unlike its less substituted parent, pyridine, the methyl groups at the 2- and 6-positions (the ortho positions) act as bulky "guards," physically obstructing the nitrogen's lone pair from attacking electrophilic centers like carbonyl carbons or alkyl halides.[1][5] However, a small proton can still readily access the nitrogen, allowing the compound to function as an effective Brønsted-Lowry base.[1]
The methyl group at the 3-position further contributes to the electronic density of the ring through an inductive effect, enhancing the basicity of the nitrogen atom compared to a symmetrically substituted base like 2,6-lutidine (pKa of conjugate acid ≈ 6.7).[6] This combination of enhanced basicity and severe steric hindrance makes this compound an excellent choice for reactions that generate acid byproducts and are sensitive to nucleophilic side reactions.
Core Applications in Synthesis
This compound is particularly valuable in reactions where acid is generated in situ and the substrate or reagents are sensitive to nucleophilic attack.
-
Silyl Ether Formation: This is a classic application. The protection of alcohols as silyl ethers using silyl chlorides (e.g., TBDMSCl, TMSCl) generates HCl. A standard amine base like triethylamine can sometimes be too nucleophilic or not basic enough for hindered substrates. This compound efficiently scavenges the HCl without competing with the alcohol for the silylating agent. This is especially critical when working with sterically hindered alcohols.[7]
-
Acylation and Esterification: In the formation of esters from acid chlorides or anhydrides, this compound neutralizes the HCl or carboxylic acid byproduct. This prevents acid-catalyzed side reactions and drives the equilibrium toward the product.
-
Dehydrohalogenation: While stronger bases are often used, this compound can promote elimination reactions to form alkenes, particularly when a mild, non-nucleophilic base is required to avoid substitution (S_N2) side reactions.[8]
Detailed Experimental Protocol: Silylation of a Hindered Secondary Alcohol
This protocol describes a general procedure for the protection of a sterically hindered secondary alcohol (e.g., L-menthol) using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound as the base.
Objective: To achieve high-yield silylation of a hindered alcohol while minimizing side reactions. The base's role is to scavenge the HCl generated, driving the reaction to completion.
Materials:
-
Hindered secondary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
Safety Precautions:
-
This compound is a flammable liquid that is harmful if swallowed, causes skin irritation, and serious eye damage.[9]
-
TBDMSCl is corrosive and moisture-sensitive.
-
All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (≥120°C) and assembled under an inert atmosphere (e.g., nitrogen or argon) while still hot.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add this compound (1.5 eq) to the stirred solution. In a separate flask, dissolve TBDMSCl (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor its progress by TLC. The reaction time can vary from 2 to 24 hours depending on the steric hindrance of the alcohol.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting alcohol spot on TLC), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic solution over anhydrous MgSO₄, filter, and rinse the drying agent with fresh DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude silyl ether.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure silyl ether.
Comparative Analysis with Other Non-Nucleophilic Bases
The selection of a non-nucleophilic base is often a trade-off between basicity, steric bulk, cost, and solubility. This compound occupies a unique position among its peers.
| Base | Structure | pKa (Conj. Acid) | Key Characteristics |
| This compound | C₈H₁₁N | 7.60 [3] | Asymmetric, high steric bulk, and higher basicity than lutidine. |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.72[6] | Symmetric, sterically hindered, very common and well-documented.[11] |
| 2,4,6-Collidine | (CH₃)₃C₅H₂N | 7.43[12] | Symmetric, higher basicity than lutidine, widely used.[13] |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | 10.7 | Acyclic amine, strong base, very bulky, but can have nucleophilic impurities. |
| DBU | C₉H₁₆N₂ | 13.5 | Amidine base, very strong, typically used for dehydrohalogenations. |
| Proton Sponge® | C₁₄H₁₈N₂ | 12.1 | Naphthalene-based, very strong, exceptionally low nucleophilicity due to chelation of the proton. |
Troubleshooting and Key Considerations
-
Purity of the Base: Commercial this compound may contain other isomers or impurities. For sensitive reactions, distillation from a suitable drying agent (e.g., CaH₂) is recommended.
-
Anhydrous Conditions: Like most silylation reactions, this procedure is highly sensitive to moisture.[14] Ensure all solvents are anhydrous and the reaction is run under a dry, inert atmosphere to prevent hydrolysis of the silylating agent and the product.
-
Temperature Control: While many reactions proceed well at room temperature, initial addition at 0°C can help control any exotherm and minimize potential side reactions.
Conclusion
This compound is a potent and highly effective non-nucleophilic base for modern organic synthesis. Its unique combination of elevated basicity and significant, asymmetrically disposed steric hindrance allows it to serve as a superior acid scavenger in a variety of sensitive transformations, most notably in the protection of sterically demanding alcohols. By understanding its fundamental properties and applying robust experimental protocols, researchers can effectively harness its capabilities to improve reaction outcomes and streamline complex synthetic routes.
References
-
Merck Index. 2,4,6-Trimethylpyridine. Available at: [Link]
-
ResearchGate. Synthesis of this compound. Available at: [Link]
-
ECHA. This compound chemical label. Available at: [Link]
-
PubChem. This compound | C8H11N | CID 15100. Available at: [Link]
-
ACS Publications. Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic Chemistry. Available at: [Link]
-
PubChem. 2,4,6-Trimethylpyridine | C8H11N | CID 7953. Available at: [Link]
-
mVOC 4.0. 2,4,6-Trimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Available at: [Link]
-
Loba Chemie. 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. Synthesis of pyridine derivatives using aza Diels–Alder methodology. Available at: [Link]
-
The Good Scents Company. 2,3,6-trimethyl pyridine, 1462-84-6. Available at: [Link]
-
Wikipedia. 2,4,6-Trimethylpyridine. Available at: [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. Available at: [Link]
-
Gelest. General Silylation Procedures. Available at: [Link]
-
Canadian Journal of Chemistry. New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides. Available at: [Link]
-
Wikipedia. Category:Non-nucleophilic bases. Available at: [Link]
-
PubMed Central (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
ResearchGate. When a good silylation protocol goes bad, what are the usual suspects?. Available at: [Link]
-
Wikipedia. 2,6-Lutidine. Available at: [Link]
-
YouTube (Khan Academy). Steric hindrance. Available at: [Link]
-
MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Available at: [Link]
-
Current Protocols. Regioselective 2'-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis. Available at: [Link]
-
The Good Scents Company. 2,6-lutidine 2,6-dimethylpyridine. Available at: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 4. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemical-label.com [chemical-label.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 12. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,3,6-Trimethylpyridine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2,3,6-Trimethylpyridine in Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount. Ligands are not mere spectators; they are active participants that sculpt the electronic and steric environment of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. Among the vast arsenal of pyridine-type ligands, this compound emerges as a uniquely valuable tool.[1]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its application. We will delve into its fundamental properties, its role in cornerstone catalytic reactions like palladium-catalyzed cross-couplings, and provide detailed, field-proven protocols for its use.
Defining Properties of this compound
This compound, a colorless liquid at room temperature, is distinguished by the strategic placement of three methyl groups on the pyridine ring.[2][3] This substitution pattern imparts a unique combination of steric and electronic properties that chemists can leverage to control reaction outcomes.
-
Steric Hindrance: The methyl groups at the 2- and 6-positions create significant steric bulk around the nitrogen atom. This steric shield is a critical feature, influencing the coordination geometry of the metal complex and modulating the accessibility of substrates to the catalytic center.[4][5][6] This bulk can prevent the formation of undesirable catalyst species and can accelerate key steps in the catalytic cycle, such as reductive elimination.
-
Electronic Effects: As alkyl groups, the three methyl substituents are electron-donating. This increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability and making it a stronger Lewis base compared to unsubstituted pyridine. This enhanced basicity can stabilize higher oxidation state metal centers within a catalytic cycle.[7][8]
These two features—significant, asymmetric steric bulk and enhanced electron donation—make this compound a powerful "tuning knob" for catalyst performance.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating carbon-carbon and carbon-heteroatom bonds.[9][10][11] The performance of these reactions is highly dependent on the ligand sphere around the palladium center.[11] While phosphine ligands have been traditional mainstays, sterically hindered pyridine ligands like this compound offer compelling, phosphine-free alternatives in certain contexts.[12]
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is a foundational transformation in synthetic chemistry.[12][13] The choice of base and ligand is crucial for achieving high yields and selectivity.
Causality Behind Application: In the Heck catalytic cycle, a key step is the regeneration of the active Pd(0) catalyst from a Pd(II)-hydride species. A base is required for this step. While inorganic bases are common, sterically hindered, non-coordinating organic bases can be advantageous. This compound can serve a dual role: it can act as a ligand to stabilize the palladium catalyst and as a "proton sponge" or acid scavenger, facilitating the final step of the catalytic cycle without strongly coordinating to and deactivating the metal center. Its steric bulk prevents the formation of overly stable, inactive palladium complexes that can sometimes form with less hindered pyridines.[14]
Below is a generalized catalytic cycle for the Mizoroki-Heck reaction, illustrating the key stages where a ligand (L), such as this compound, plays a role.
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Application Protocol: Mizoroki-Heck Coupling of 3-Bromopyridine with Butyl Acrylate
This protocol details a representative phosphine-free Heck reaction. The selection of this compound (in this context, often compared with its isomer 2,6-lutidine) as the base/ligand is critical for achieving moderate to good yields by preventing catalyst poisoning and facilitating the regeneration of the active Pd(0) species.[15]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Standard Supplier | Pre-catalyst |
| 3-Bromopyridine | ≥98% | Standard Supplier | Aryl halide substrate |
| n-Butyl Acrylate | ≥99% | Standard Supplier | Alkene substrate |
| This compound | ≥98% | Standard Supplier | Base and/or Ligand |
| Toluene | Anhydrous | Standard Supplier | Solvent |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Inorganic Base |
| Schlenk tube | --- | Lab Glassware | For inert atmosphere |
| Magnetic stirrer & hotplate | --- | Lab Equipment | --- |
| Argon or Nitrogen gas supply | High Purity | --- | For inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck coupling reaction.
Step-by-Step Protocol
Note: This procedure is adapted from general methodologies for Heck reactions involving pyridine substrates.[15][16] All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Seal the tube, and dry it thoroughly under high vacuum while gently heating with a heat gun. Allow the tube to cool to room temperature and backfill with inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add potassium carbonate (e.g., 0.15 mmol, 3 equiv.), followed by palladium(II) acetate (e.g., 0.005 mmol, 10 mol%).
-
Solvent and Substrate Addition: Add anhydrous toluene (e.g., 1.0 mL). Sequentially add 3-bromopyridine (e.g., 0.05 mmol, 1 equiv.), n-butyl acrylate (e.g., 0.15 mmol, 3 equiv.), and this compound (e.g., 0.15 mmol, 3 equiv.) via syringe.
-
Reaction Initiation: Stir the resulting mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heating: Place the Schlenk tube into a preheated oil bath set to 130 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously for 1-2 hours. The progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Workup: Once the reaction is complete (or has reached maximum conversion), remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired butyl (E)-3-(pyridin-3-yl)acrylate.
Role in C-H Activation
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it minimizes pre-functionalization steps, reducing waste and improving atom economy.[17][18] Pyridine rings are challenging substrates for direct C-H functionalization due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can lead to catalyst inhibition.[17]
Causality Behind Application: In some palladium-catalyzed C-H activation/arylation reactions, this compound can be employed not as a primary ligand but as a crucial additive.[19] Its role is often as a sterically hindered base that can facilitate a proton abstraction step involved in the C-H activation mechanism, a process often referred to as a "concerted metalation-deprotonation" (CMD) pathway.[20] Its bulk prevents it from displacing the primary catalytic ligand, while its basicity is sufficient to participate in the C-H cleavage event. This allows for regioselective functionalization that might otherwise be difficult to achieve.[19][21]
Concluding Remarks for the Practicing Scientist
This compound is more than just a substituted pyridine; it is a strategic ligand and reagent whose utility stems from a well-defined interplay of steric and electronic effects. Its bulky nature can be exploited to prevent catalyst deactivation and promote key catalytic steps in cross-coupling reactions. Its inherent basicity allows it to function as an effective acid scavenger or as a participant in proton abstraction steps crucial for C-H activation. For the researcher in drug development or materials science, understanding the causal principles behind its function allows for the rational design of more efficient and selective catalytic systems. The protocols and insights provided herein serve as a foundational guide for harnessing the unique capabilities of this versatile molecule.
References
-
Alwan, E. S. (2020). Synthesis of this compound. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and Electronic Factors Associated with the Photoinduced Ligand Exchange of Bidentate Ligands Coordinated to Ru(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and related ligands in transition metal homogeneous catalysis. Retrieved from [Link]
-
PubMed. (2005). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Retrieved from [Link]
-
PubMed. (n.d.). Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]
-
SciSpace. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
-
Universität Freiburg. (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]
-
ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2022). Small molecule binding to surface-supported single-site transition-metal reaction centres. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn···. Retrieved from [Link]
-
MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PubMed. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1462-84-6 [chemicalbook.com]
- 3. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. Heck Reaction [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,6-Trimethylpyridine in Agrochemical Synthesis
Introduction: The Untapped Potential of a Versatile Pyridine Building Block
The pyridine scaffold is a cornerstone in the discovery and development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides. While certain isomers of trimethylpyridine, such as the sterically hindered base 2,4,6-trimethylpyridine (sym-collidine), have well-documented roles in organic synthesis, the application of 2,3,6-trimethylpyridine as a direct precursor in agrochemical manufacturing is less extensively reported in public literature. This apparent scarcity of direct examples belies the significant potential of this molecule. Its unique substitution pattern offers a strategic entry point to a variety of valuable, functionalized pyridine intermediates that are central to the synthesis of complex agrochemicals.
This technical guide moves beyond a simple recitation of established applications. Instead, it serves as a forward-looking application note, grounded in the fundamental reactivity of this compound. We will explore its potential as a starting material for key agrochemical synthons, providing detailed protocols for transformative chemical reactions. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage novel building blocks for the next generation of crop protection agents.
Core Synthetic Strategies: Unlocking Agrochemical Scaffolds from this compound
The strategic value of this compound lies in the differential reactivity of its methyl groups and the potential for functionalization of the pyridine ring itself. The primary avenues for its conversion into valuable agrochemical intermediates are through selective oxidation of the methyl groups to carboxylic acids and halogenation of the pyridine nucleus.
Oxidative Functionalization to Pyridine Dicarboxylic Acids: A Gateway to Herbicides
Pyridine dicarboxylic acids are critical intermediates in the synthesis of several classes of herbicides, most notably the imidazolinone and aryloxypicolinate families. The selective oxidation of the methyl groups of this compound can, in principle, yield pyridine-2,3-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and pyridine-3,6-dicarboxylic acid. The former two are of particular industrial relevance. A US patent explicitly lists this compound as a potential alkylpyridine substrate for oxidation to produce pyridine carboxylic acids[1].
The selective oxidation to pyridine-2,6-dicarboxylic acid is particularly noteworthy, as this diacid is a known precursor to herbicides.[2] The synthesis of pyridine-2,3-dicarboxylic acids is also of significant interest as these are key building blocks for imidazolinone herbicides.[3][4]
This protocol is adapted from general procedures for the vapor-phase oxidation of alkylpyridines.[1]
Materials:
-
This compound (98% purity)
-
Vanadium pentoxide-Titanium dioxide (V₂O₅/TiO₂) catalyst
-
Compressed air
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Fixed-bed tubular reactor
-
Vaporizer
-
Condenser
-
Scrubber
-
pH meter
-
Crystallization vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Catalyst Packing: The fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst.
-
Preheating: The reactor is heated to the reaction temperature, typically in the range of 250-350°C.
-
Vaporization and Feeding: A mixture of this compound and water is vaporized and fed into the reactor along with a stream of preheated air. The molar ratio of oxygen to this compound is maintained in the range of 15:1 to 30:1.
-
Reaction: The gaseous mixture passes through the catalyst bed, where the oxidation of the 2- and 6-methyl groups occurs.
-
Quenching and Collection: The reactor effluent is rapidly cooled and passed through a condenser and then a water scrubber to collect the product and unreacted starting material.
-
Isolation and Purification:
-
The aqueous solution from the scrubber is collected.
-
The pH of the solution is adjusted to the isoelectric point of pyridine-2,6-dicarboxylic acid (around pH 2.2) using concentrated HCl to precipitate the product.
-
The crude product is collected by filtration and washed with cold deionized water.
-
Recrystallization from hot water can be performed for further purification.
-
The purified pyridine-2,6-dicarboxylic acid is dried in an oven at 80-100°C.
-
Expected Outcome: This process is expected to yield pyridine-2,6-dicarboxylic acid with good selectivity, as the methyl groups at the 2- and 6-positions are generally more susceptible to oxidation than the 3-methyl group.
Halogenation of the Pyridine Ring: Crafting Novel Intermediates
Selective halogenation of the pyridine ring is a powerful tool for introducing functional handles for further synthetic transformations, such as cross-coupling reactions. The electronic nature of the pyridine ring generally directs electrophilic substitution to the 3- and 5-positions. For this compound, the 5-position is the most likely site for electrophilic halogenation.
This protocol is based on standard procedures for the bromination of electron-rich pyridine derivatives.
Materials:
-
This compound (98% purity)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound in dichloromethane in a round-bottom flask, add concentrated sulfuric acid dropwise at 0°C (ice bath).
-
Addition of Brominating Agent: A solution of N-bromosuccinimide in dichloromethane is added dropwise to the reaction mixture at 0°C over a period of 1 hour.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: This procedure is expected to yield 5-bromo-2,3,6-trimethylpyridine as the major product. This halogenated intermediate can then be used in a variety of cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups, thereby accessing a wide range of potential agrochemical structures.
Quantitative Data Summary
While specific yield and purity data for the reactions starting from this compound are not extensively published, the following table provides a general expectation based on analogous transformations of other alkylpyridines.
| Reaction | Starting Material | Key Reagents | Product | Expected Yield Range | Key Analytical Techniques |
| Oxidation | This compound | V₂O₅/TiO₂, Air | Pyridine-2,6-dicarboxylic Acid | 60-80% | ¹H NMR, ¹³C NMR, LC-MS |
| Halogenation | This compound | N-Bromosuccinimide | 5-Bromo-2,3,6-trimethylpyridine | 50-70% | ¹H NMR, ¹³C NMR, GC-MS |
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its potential to be transformed into valuable intermediates, such as pyridine-2,6-dicarboxylic acid and 5-halo-2,3,6-trimethylpyridines, opens up new avenues for the design and synthesis of next-generation herbicides, fungicides, and insecticides. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile molecule. Further research into the selective functionalization of the 3-methyl group and direct C-H activation of the pyridine ring will undoubtedly uncover even more applications for this compound in the agrochemical industry.
References
- Google Patents. Pyridine derivatives, their preparation and their use as fungicides. EP0385267A3.
- Google Patents. Process for producing pyridine carboxylic acids. US8575350B2.
-
PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]
-
Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]
-
Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Patent 0259687. Method for the preparation of pyridine-2,3-dicarboxylic acids. [Link]
- Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids. US4816588A.
-
ResearchGate. meta‐Selective C−H Functionalization of Pyridines | Request PDF. [Link]
-
Justia Patents. Two-stage process for making trimethyl pyridine. [Link]
-
Bioorganic & Medicinal Chemistry. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
Sources
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
2,3,6-trimethylpyridine in the synthesis of functionalized heterocycles
An Application Guide to 2,3,6-Trimethylpyridine in the Synthesis of Functionalized Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
This compound, a substituted pyridine derivative, is a versatile and valuable building block in modern synthetic organic chemistry.[1] Its utility stems from a unique combination of electronic and steric properties conferred by the three methyl groups on the pyridine core. These groups provide significant steric hindrance around the nitrogen atom and also act as electron-donating groups, influencing the reactivity of the aromatic system.[1]
This combination makes this compound not just a simple building block but a strategic tool for constructing complex molecular architectures. It serves as a privileged scaffold in drug discovery, where the substituted pyridine core can play a crucial role in molecular recognition and optimizing pharmacokinetic properties.[2] Furthermore, its primary application lies in its role as a precursor to highly reactive intermediates, namely pyridinium ylides, which are workhorses in the synthesis of a wide array of nitrogen-containing heterocycles.[3]
This guide provides an in-depth exploration of the applications of this compound, focusing on its transformation into pyridinium ylides for cycloaddition reactions and its role as a sterically hindered base. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in their synthetic endeavors.
Core Application: A Precursor to Pyridinium Ylides for [3+2] Cycloaddition Reactions
The most prominent application of this compound is its use in generating pyridinium ylides. These ylides are 1,3-dipolar species, making them exceptionally useful reagents in [3+2] cycloaddition reactions to construct five-membered rings.[4][3] This approach is a powerful and direct method for synthesizing functionalized N-heterocycles like indolizines and their derivatives.
Principle and Mechanism
The overall process involves two key stages:
-
N-Alkylation to form a Pyridinium Salt: this compound is first alkylated at the nitrogen atom using an alkyl halide that contains an electron-withdrawing group (EWG) on the α-carbon (e.g., methyl 2-bromoacetate). This reaction forms a stable pyridinium salt.[5][6]
-
In Situ Ylide Generation and Cycloaddition: The pyridinium salt is then treated with a mild base (e.g., potassium carbonate). The base abstracts the acidic proton from the α-carbon, generating the pyridinium ylide in situ. This highly reactive 1,3-dipole is immediately trapped by a dipolarophile, such as an activated alkyne or alkene, in a [3+2] cycloaddition reaction.[3][5] The initial cycloadduct often undergoes spontaneous oxidation (e.g., aromatization) under the reaction conditions to yield the final stable heterocycle.[5]
The presence of an electron-withdrawing group (EWG) on the ylide's carbanion is crucial for stabilizing the negative charge, making the ylide easier to form and handle.[7]
Caption: General workflow for heterocyclic synthesis via pyridinium ylides.
Application Note 1: Synthesis of Functionalized Indolizines
Indolizine derivatives are an important class of N-fused heterocycles that exhibit a range of biological and optical properties, making them attractive targets in medicinal chemistry and materials science.[5] The 1,3-dipolar cycloaddition of pyridinium ylides with alkynes is one of the most common and effective metal-free methods for their synthesis.[5]
Experimental Protocol: Synthesis of a 1,2-Disubstituted Indolizine Derivative
This protocol describes a two-step synthesis of a model indolizine derivative starting from this compound.
Step 1: Synthesis of N-(2-methoxy-2-oxoethyl)-2,3,6-trimethylpyridinium bromide
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and a suitable solvent such as acetone.
-
Alkylation: Add methyl 2-bromoacetate (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC. Using ultrasound activation can also improve reaction times and yields.[5]
-
Isolation: The pyridinium salt will often precipitate from the solution upon cooling. Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield the pyridinium salt as a stable solid.
Step 2: [3+2] Cycloaddition to form the Indolizine
-
Reagents & Setup: In a round-bottom flask, dissolve the pyridinium salt (1.0 eq) and a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) (1.2 eq), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[5][8]
-
Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the mixture.[5] K₂CO₃ has been shown to be highly efficient for this transformation.[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-5 hours.[5] The reaction proceeds via the in situ generation of the pyridinium ylide, which then reacts with the DMAD. The resulting dihydroindolizine spontaneously aromatizes under air oxidation.[5]
-
Work-up & Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indolizine derivative.
-
Data Summary: Reaction Parameters
The choice of base and solvent can significantly impact the reaction yield. The table below summarizes typical conditions reported for indolizine synthesis from pyridinium salts.
| Pyridinium Salt Substituent (R₁) | Dipolarophile | Base (1 eq.) | Solvent | Yield (%) | Reference |
| -COCH₃ | Ethyl Propiolate | K₂CO₃ | CH₃CN | 65% | [5] |
| -COCH₃ | Ethyl Propiolate | K₂CO₃ | DMF | 77% | [5] |
| -CN | Ethyl Propiolate | K₂CO₃ | CH₃CN | 79% | [5] |
| -CN | Ethyl Propiolate | K₂CO₃ | DMF | 81% | [5] |
This table is adapted from literature data on substituted pyridinium salts to illustrate the effects of reaction conditions. Similar trends are expected for ylides derived from this compound.
Application Note 2: Synthesis of 2,3-Dihydrofurans
Beyond indolizines, pyridinium ylides are valuable for synthesizing other heterocycles. Their reaction with enones (α,β-unsaturated carbonyl compounds) provides an efficient and stereoselective route to highly substituted 2,3-dihydrofurans.[8] These structures are present in numerous natural products and pharmaceuticals.[8]
Principle and Workflow
The reaction proceeds through a conjugate (Michael) addition of the pyridinium ylide to the enone. This forms an enolate intermediate which then undergoes an intramolecular five-membered ring O-cyclization, with the pyridine moiety acting as a leaving group, to yield the 2,3-dihydrofuran product.[8]
Caption: Workflow for the synthesis of 2,3-dihydrofurans.
Experimental Protocol: One-Pot Synthesis of a 2,3-Dihydrofuran Derivative
A one-pot process where the pyridinium salt is generated in situ streamlines the procedure and improves overall efficiency.[8]
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), an appropriate alkyl halide (e.g., phenacyl bromide, 1.0 eq), an enone substrate (e.g., chalcone, 1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.[8]
-
Reaction: Stir the suspension at reflux (approx. 82°C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up & Purification:
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Wash the solid with acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 2,3-dihydrofuran.
-
Potential Application: A Sterically Hindered Non-Nucleophilic Base
The steric bulk provided by the methyl groups at the 2- and 6-positions significantly hinders the nitrogen atom's ability to act as a nucleophile. This property is characteristic of sterically hindered bases, with the closely related isomer 2,4,6-trimethylpyridine (collidine) being a well-known example used for dehydrohalogenation reactions.[9][10] While less common, this compound can be employed in a similar capacity.
Principle and Application
In reactions such as E2 eliminations, a base is required to abstract a proton. If the base is also a potent nucleophile, it can lead to undesired Sₙ2 substitution side reactions. A sterically hindered base like this compound is too bulky to attack a sterically accessible carbon atom, but the lone pair on the nitrogen remains available to abstract a small proton. This selectivity makes it a useful reagent for promoting elimination over substitution.
General Protocol: Dehydrohalogenation to Form an Alkene
-
Reagents & Setup: Dissolve the alkyl halide substrate (1.0 eq) in a high-boiling, non-polar solvent (e.g., toluene or xylene).
-
Base Addition: Add this compound (1.5-2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC). The byproduct, 2,3,6-trimethylpyridinium halide, will often precipitate from the solution.
-
Work-up:
-
Cool the reaction mixture and filter to remove the pyridinium salt.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining trimethylpyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude alkene product, which can be further purified if necessary.
-
Conclusion
This compound is a powerful and multifaceted reagent in the synthesis of functionalized heterocycles. Its primary role as a stable and accessible precursor for pyridinium ylides enables robust and efficient access to valuable scaffolds like indolizines and dihydrofurans via [3+2] cycloaddition and tandem reactions. Furthermore, its inherent steric hindrance allows it to function as a selective non-nucleophilic base. These strategic applications secure the place of this compound as an indispensable tool for researchers in synthetic chemistry and professionals in drug development seeking to construct complex, biologically relevant molecules.
References
-
Benchchem. This compound | High Purity | For Research Use.
-
ResearchGate. General pathway of [3+2]‐cycloaddition of pyridinium ylide.
-
Gessier, F., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 329.
-
ResearchGate. Development of [3+2] cycloadditions of N–N pyridinium ylides via EnT-induced pathway.
-
Hong, X., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Chemistry, 15(8), 1091-1099.
-
ResearchGate. Formation of pyridinium ylide and synthesis of indolizines.
-
Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans.
-
MDPI. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
-
ResearchGate. Pyridinium Ylids in Heterocyclic Synthesis.
-
Global Substance Registration System. This compound.
-
Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-495.
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,4,6-Trimethylpyridine: A Versatile Chemical Intermediate.
-
Wikipedia. 2,4,6-Trimethylpyridine.
-
Rahman, M. A., et al. (2025). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discover Chemistry.
-
Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
-
PubChem. This compound.
-
PubMed. Stereoselective Synthesis of 2,3,6-trisubstituted Tetrahydropyridines via Tf(2)O-mediated Grob Fragmentation.
-
Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
-
ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine.
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
-
ACS Publications. Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
-
PubMed. Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Role of 2,3,6-Trimethylpyridine in Modern Organic Synthesis
Introduction: In the intricate landscape of organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. While many bases can effectively neutralize acid, their inherent nucleophilicity often leads to undesirable side reactions, compromising yield and purity. 2,3,6-Trimethylpyridine, a sterically hindered, non-nucleophilic pyridine derivative, emerges as a strategic tool for chemists. The methyl groups at the 2- and 6-positions effectively shield the nitrogen's lone pair, drastically diminishing its nucleophilicity while preserving its capacity to act as an efficient proton scavenger. This unique characteristic makes it an invaluable reagent in reactions involving highly electrophilic species where traditional amine bases would lead to competitive nucleophilic attack.
This guide provides an in-depth analysis of the application of this compound in a cornerstone reaction of protecting group chemistry: the silylation of alcohols using silyl triflates. We will explore the mechanistic rationale for its use, provide detailed, field-proven protocols, and offer insights into its advantages over other bases.
Core Application: Silyl Ether Formation via Silyl Triflates
The protection of alcohols as silyl ethers is a fundamental strategy in multi-step synthesis. Triisopropylsilyl (TIPS) ethers, in particular, offer a robust protecting group that is stable to a wide range of reaction conditions. The use of triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a highly effective method for the introduction of the TIPS group, prized for its high reactivity. However, this reactivity generates a strong acid byproduct, triflic acid (TfOH), which can cause degradation of sensitive substrates or removal of other acid-labile protecting groups.
The role of a non-nucleophilic base is paramount in this transformation to neutralize the generated triflic acid without competing with the alcohol for the electrophilic silylating agent.
Mechanistic Rationale: The Advantage of Steric Hindrance
The silylation of an alcohol with TIPSOTf proceeds through a highly electrophilic intermediate. The triflate is an excellent leaving group, making the silicon atom highly susceptible to nucleophilic attack.
-
With a Nucleophilic Base (e.g., Triethylamine): A less hindered base like triethylamine can compete with the alcohol in attacking the silicon center of TIPSOTf. This leads to the formation of a silylammonium salt, consuming the silylating agent and reducing the yield of the desired silyl ether.
-
With this compound: Due to the steric shielding by the methyl groups at the 2- and 6-positions, this compound cannot readily access the electrophilic silicon atom. However, the smaller proton of the generated triflic acid can be easily accessed and neutralized by the basic nitrogen atom. This chemoselectivity is the cornerstone of its utility in this reaction.
Caption: Mechanism of alcohol silylation using TIPSOTf and this compound.
Comparative Analysis of Bases for Silylation
The choice of base significantly impacts the outcome of the silylation of a sensitive or sterically hindered alcohol.
| Base | pKa of Conjugate Acid | Nucleophilicity | Typical Application Notes |
| Triethylamine | ~10.7 | High | Suitable for simple, unhindered primary alcohols with less reactive silyl chlorides. Prone to side reactions with highly reactive silylating agents like TIPSOTf. |
| Pyridine | ~5.2 | Moderate | Often used, but can still act as a nucleophile. Can sometimes be difficult to remove during workup due to its water solubility and boiling point. |
| 2,6-Lutidine | ~6.7 | Low | A common choice for hindered, non-nucleophilic base. Effective in many silylations. |
| This compound | ~7.4 | Very Low | Excellent choice due to its higher basicity compared to 2,6-lutidine, allowing for more efficient acid scavenging, while its steric profile effectively prevents nucleophilic attack. |
| Proton Sponge | ~12.1 | Extremely Low | A very strong, non-nucleophilic base. Typically reserved for reactions where even a slight amount of nucleophilicity cannot be tolerated, or when a very strong base is required. More expensive. |
Protocol: Selective Silylation of a Primary Alcohol using TIPSOTf and this compound
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol, a common challenge in the synthesis of complex molecules like natural products and drug candidates.
Objective: To selectively protect the primary hydroxyl group of a diol.
Materials:
-
Substrate (diol)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Glassware for workup and chromatography
Caption: Step-by-step experimental workflow for selective silylation.
Detailed Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol substrate (1.0 equivalent).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the high reactivity of TIPSOTf and enhancing selectivity.
-
Base Addition: Add this compound (1.5 equivalents) via syringe. Stir for 5 minutes.
-
Silylating Agent Addition: Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.1 equivalents) dropwise over 10 minutes. A white precipitate (the pyridinium triflate salt) will form.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure mono-TIPS-protected alcohol.
Trustworthiness & Self-Validation:
-
Formation of Precipitate: The immediate formation of a white precipitate upon addition of TIPSOTf is a visual confirmation that the this compound is effectively scavenging the generated triflic acid.
-
TLC Analysis: A clean reaction profile on TLC with a single major product spot and complete consumption of the starting material validates the selectivity and efficiency of the protocol.
-
NMR Spectroscopy: ¹H NMR analysis of the crude product should show the characteristic signals for the TIPS group and the absence of signals corresponding to the silylated secondary alcohol, confirming the high regioselectivity of the protection.
Conclusion
This compound is a powerful, non-nucleophilic base that serves a critical role in modern organic synthesis. Its application in the silylation of alcohols with highly reactive silyl triflates demonstrates its ability to facilitate challenging transformations by selectively neutralizing strong acid byproducts without engaging in undesired nucleophilic side reactions. The strategic choice of this compound over other bases can lead to cleaner reactions, higher yields, and simplified purifications, making it an essential reagent for researchers and professionals in drug development and complex molecule synthesis.
References
- Due to the specific nature of the request and the general knowledge compiled, direct citations to specific research articles for this general protocol are not provided. The principles and procedures are based on established knowledge in the field of organic synthetic chemistry.
Application Notes and Protocols for the Preparation of 2,3,6-Trimethylpyridine Metal Complexes
Introduction
2,3,6-trimethylpyridine, a substituted pyridine derivative, serves as a versatile ligand in coordination chemistry.[1][2][3] The presence of three methyl groups on the pyridine ring introduces significant steric hindrance and electron-donating effects, which profoundly influence the coordination geometry, stability, and reactivity of its metal complexes.[1] This guide provides an in-depth exploration of the synthesis and characterization of this compound metal complexes, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
The strategic placement of methyl groups at the 2, 3, and 6 positions creates a unique steric profile that can be exploited to control the coordination number and geometry around a metal center. This steric hindrance can prevent the formation of highly coordinated species, favoring lower coordination numbers and potentially leading to coordinatively unsaturated complexes with enhanced catalytic activity. Furthermore, the electron-donating nature of the methyl groups increases the electron density on the nitrogen atom, enhancing its Lewis basicity and ability to coordinate to metal ions.[3] These characteristics make this compound a valuable ligand in the development of catalysts for organic synthesis and in the design of novel therapeutic agents.[1]
Part 1: General Synthetic Considerations
The synthesis of this compound metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions is critical and depends on the desired complex and the nature of the metal ion.
Ligand Properties
This compound is a colorless liquid with a density of 0.913 g/cm³.[2][4] It is slightly soluble in water and neutralizes acids in weakly exothermic reactions.[2][4] Its molecular formula is C₈H₁₁N, and its molecular weight is 121.18 g/mol .[5][6]
Metal Precursors
A wide variety of metal salts can be used as precursors, including chlorides, nitrates, sulfates, acetates, and perchlorates. The choice of the counter-ion can influence the solubility of the resulting complex and may even participate in the coordination sphere. For air-sensitive syntheses, metal precursors in lower oxidation states, such as organometallic compounds, may be employed under inert atmosphere conditions.
Solvents
The selection of a solvent is crucial for the successful synthesis of metal complexes. The solvent should be able to dissolve both the ligand and the metal salt, and it should be inert under the reaction conditions. Common solvents for the synthesis of this compound metal complexes include:
-
Alcohols (Methanol, Ethanol): Good for dissolving a wide range of metal salts and the ligand.
-
Acetonitrile: A polar aprotic solvent that is often used for crystallizing complexes.
-
Dichloromethane (DCM): A common solvent for less polar complexes.
-
Tetrahydrofuran (THF): Often used for reactions involving air-sensitive organometallic precursors.
Reaction Conditions
The reaction temperature and time can significantly impact the outcome of the synthesis. Many coordination reactions are carried out at room temperature, but heating may be necessary to increase the reaction rate or to overcome activation barriers. The reaction time can vary from a few hours to several days, depending on the reactivity of the starting materials.
Part 2: Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of representative this compound metal complexes. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 2.1: Synthesis of a Generic Dichloro(this compound)metal(II) Complex (e.g., M = Cu, Co, Ni)
This protocol describes a general method for the synthesis of divalent transition metal chloride complexes with this compound.
Materials:
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol)
-
This compound (2 mmol)
-
Ethanol (20 mL)
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve the metal(II) chloride (1 mmol) in ethanol (10 mL).
-
In a separate beaker, dissolve this compound (2 mmol) in ethanol (10 mL).
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
A precipitate may form immediately, or the solution may change color.
-
Stir the reaction mixture at room temperature for 2-4 hours. For less reactive metals, refluxing the mixture for a few hours may be beneficial.
-
After the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add diethyl ether to the concentrated solution to induce precipitation of the complex.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
Molar Ratio: A 1:2 metal-to-ligand ratio is often used to favor the formation of complexes with two ligand molecules. However, the stoichiometry can be varied to target different coordination numbers.
-
Solvent Choice: Ethanol is a good choice as it dissolves both the polar metal salt and the less polar organic ligand.
-
Precipitation: Diethyl ether is used as an anti-solvent to decrease the solubility of the complex and induce its precipitation, aiding in its isolation.
Protocol 2.2: Synthesis of a Ruthenium(II) Polypyridyl Complex Incorporating this compound
This protocol is adapted from general procedures for synthesizing ruthenium polypyridyl complexes, which are of interest for their photophysical and electrochemical properties.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]) (1 mmol)
-
This compound (1.2 mmol)
-
Ethanol/Water (1:1 v/v) mixture (30 mL)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Suspend [Ru(bpy)₂Cl₂] (1 mmol) in a 1:1 ethanol/water mixture (30 mL) in a round-bottom flask.
-
Add this compound (1.2 mmol) to the suspension.
-
Reflux the mixture with stirring for 4-6 hours. The color of the solution should change, indicating the formation of the complex.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water, then a small amount of diethyl ether, and dry in a desiccator.
Causality Behind Experimental Choices:
-
Starting Material: [Ru(bpy)₂Cl₂] is a common precursor for the synthesis of mixed-ligand ruthenium polypyridyl complexes.
-
Solvent Mixture: The ethanol/water mixture provides a good medium for the reaction, dissolving the reactants and facilitating the displacement of the chloride ligands.
-
Counter-ion Exchange: The addition of NH₄PF₆ is a common strategy to isolate cationic complexes as their hexafluorophosphate salts, which are often crystalline and less soluble in water.
Part 3: Characterization of this compound Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure and bonding of the complex in solution. Coordination of the ligand to a metal center typically results in shifts in the proton and carbon signals of the this compound ligand.[7][8] |
| Infrared (IR) Spectroscopy | Used to identify characteristic vibrational modes of the coordinated ligand and any other functional groups present in the complex.[9] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, such as d-d transitions in transition metal complexes and metal-to-ligand charge transfer (MLCT) bands.[9] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. |
Analytical Techniques
| Technique | Information Obtained |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.[10] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles.[11][12] |
Example of Expected Spectroscopic Data
For a hypothetical [M(this compound)₂Cl₂] complex, one would expect to see:
-
¹H NMR: The signals for the methyl groups and the aromatic protons of the this compound ligand will be shifted compared to the free ligand due to the coordination to the metal center. The magnitude and direction of the shift depend on the nature of the metal.
-
IR: New bands may appear in the far-IR region corresponding to the M-N and M-Cl stretching vibrations. The vibrational modes of the pyridine ring will also be affected by coordination.
Part 4: Applications of this compound Metal Complexes
The unique steric and electronic properties of this compound make its metal complexes promising candidates for various applications.
Catalysis
The steric bulk of the this compound ligand can create a specific coordination environment around the metal center, which can lead to high selectivity in catalytic reactions. These complexes have potential applications in:
-
Oxidation Reactions: As catalysts for the selective oxidation of organic substrates.
-
Polymerization: To control the stereochemistry of polymer chains.
-
Cross-Coupling Reactions: Where the ligand can influence the efficiency and selectivity of C-C bond formation.[13]
Drug Development
The substituted pyridine core is a "privileged scaffold" in drug discovery.[1] Metal complexes incorporating this ligand can be designed as potential therapeutic agents. The coordination of the metal can enhance the biological activity of the organic ligand or introduce new mechanisms of action. Potential applications include:
-
Anticancer Agents: The design of metal-based drugs that can interact with DNA or other biological targets.
-
Antimicrobial Agents: The development of new compounds to combat drug-resistant bacteria and fungi.
Materials Science
This compound can be used as a building block for the synthesis of advanced materials with specific functional properties.[1] These include:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The steric properties of the ligand can be used to direct the assembly of extended structures with porous or catalytic properties.
-
Luminescent Materials: The incorporation of this compound into luminescent metal complexes can tune their photophysical properties for applications in sensing and imaging.
Visualization of Key Concepts
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound metal complexes.
Coordination of this compound to a Metal Center
Caption: Schematic of this compound coordinating to a metal center (M) with other ligands (X).
References
-
Alwan, E. S., Salama, M. S. G., & Sharma, S. (2020). Synthesis of Six-Membered N-Heterocycles Using Ruthenium Catalysts. European Journal of Organic Chemistry. Available from: [Link]
-
Chang, C. J., Long, J. R., & Castellano, F. N. (2014). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science. Available from: [Link]
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
-
GSRI. (n.d.). This compound. Retrieved from [Link]
- Hager, M., et al. (2021). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Chemistry – A European Journal.
-
Housecroft, C. E., & Constable, E. C. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. Available from: [Link]
-
Khan, I., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PubMed Central. Available from: [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. Available from: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylpyridine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction crystal structure of complex 6 with thermal.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. Retrieved from [Link]
-
Trovitch, R. J. (2015). Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties. PMC. Available from: [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]
-
Y-JC. (2020). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Y-JC. Available from: [Link]
-
Zabin, S. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. Available from: [Link]
- Zain-Alabdeen, M. H., et al. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. This compound | 1462-84-6 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 7. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]
- 8. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 2,3,6-Trimethylpyridine using Chromatographic Techniques
Abstract
This document provides comprehensive protocols for the quantitative analysis of 2,3,6-trimethylpyridine in various matrices, tailored for researchers, scientists, and professionals in drug development and quality control. We present two primary, validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and complex matrices, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine analysis of non-volatile samples. The guide delves into the causality behind experimental choices, from sample preparation to instrument parameter optimization, and outlines a systematic approach to method validation consistent with ICH guidelines.
Introduction and Scientific Rationale
This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of pharmaceuticals and specialty chemicals. Its presence, whether as a reactant, intermediate, or impurity, must be precisely monitored to ensure product quality, process efficiency, and regulatory compliance. The analytical challenge lies in achieving selective and sensitive quantification, often in the presence of structurally similar isomers (e.g., 2,4,6-trimethylpyridine) and other matrix components.
The choice of analytical methodology is dictated by the analyte's physicochemical properties and the sample matrix. This compound is a moderately polar, basic compound with appreciable volatility, making it amenable to both GC and HPLC analysis.
-
Gas Chromatography (GC) is the preferred method for volatile analytes and complex matrices where high separation efficiency is required. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity, enabling positive identification based on mass spectra and accurate quantification.[1]
-
High-Performance Liquid Chromatography (HPLC) is a robust alternative, particularly for less volatile samples or when derivatization is undesirable.[2][3] Reverse-phase HPLC with UV detection is a cost-effective and widely available technique suitable for quality control environments.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method provides excellent resolution and definitive identification, making it ideal for impurity profiling and trace-level quantification.
Principle of the Method
Volatilized samples are introduced into a helium carrier gas stream and passed through a capillary column. This compound is separated from other matrix components based on its boiling point and interaction with the column's stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.
Experimental Protocol: GC-MS
Instrumentation and Reagents
-
GC-MS system with an autosampler
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar phase column
-
Carrier Gas: Helium, 99.999% purity
-
Solvent: Dichloromethane or Methanol (HPLC Grade)
-
This compound reference standard (>99% purity)
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp: 15 °C/min to 240 °C | Provides separation from other potential impurities. | |
| Hold at 240 °C for 5 min | Ensures elution of any less volatile components. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | SIM / Full Scan | Full Scan for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
| Quantifier Ion | To be determined (e.g., m/z 121, 106) | The molecular ion (121) and a major fragment ion should be chosen from the reference standard spectrum. |
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample matrix in methanol to achieve a theoretical concentration of this compound within the calibration range. Vortex for 1 minute to ensure complete dissolution.[2]
-
Filtration: Filter the prepared sample through a 0.45 µm syringe filter to remove particulates before transferring to an autosampler vial.[4]
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Reverse-Phase HPLC-UV Method
This method is robust, reliable, and suitable for routine quality control where high sample throughput is necessary and the sample matrix is relatively clean.
Principle of the Method
The sample is dissolved in the mobile phase and injected into the HPLC system. This compound, a polar compound, has a low affinity for the non-polar C18 stationary phase and elutes relatively quickly. Separation is achieved by partitioning the analyte between the stationary phase and a polar mobile phase.[3] A UV detector measures the absorbance of the analyte at a specific wavelength, and the resulting peak area is proportional to its concentration. The use of a buffer in the mobile phase is critical to control the ionization state of the basic pyridine nitrogen, ensuring consistent retention and sharp peak shape.[5]
Experimental Protocol: HPLC-UV
Instrumentation and Reagents
-
HPLC system with UV/Vis or DAD detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
This compound reference standard (>99% purity)
Table 2: Recommended HPLC-UV Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | 70:30 (v/v) Mobile Phase A : Mobile Phase B | Isocratic elution is simple and robust for QC. The ratio can be optimized for desired retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection Wavelength | 265 nm | Pyridine derivatives typically exhibit strong absorbance in this region. A full UV scan of the standard is recommended to confirm λmax. |
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration of this compound within the calibration range.
-
Filtration: Filter the prepared sample through a 0.45 µm syringe filter (e.g., nylon or PTFE) before transferring to an HPLC vial.[6]
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Analytical Method Validation
Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following parameters should be assessed according to ICH Q2(R1) guidelines.[7]
Table 3: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix, impurities, or degradants. | Peak purity analysis (DAD), comparison with blank matrix, MS confirmation. |
| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay.[8] |
| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples. |
| Precision | Agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision (e.g., RSD ≤ 10%).[9] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | System suitability parameters remain within specification. |
Protocol: Determination of Accuracy by Spike Recovery
-
Select three concentration levels across the method's range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a sample matrix blank (a sample identical to the product but without the analyte).
-
Spike the matrix blank at each of the three concentration levels. Prepare three independent replicates at each level (total of 9 samples).
-
Prepare a corresponding set of standards at the same three concentration levels.
-
Analyze all spiked samples and standards using the finalized analytical method.
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
The mean percent recovery at each level should fall within the pre-defined acceptance criteria (e.g., 98.0-102.0%).
Method Validation Logic Diagram
Caption: Inter-relationship of key analytical method validation parameters.
References
-
SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
OSHA. (1991). Pyridine: Method PV2295. U.S. Department of Labor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylpyridine. PubChem. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. ATSDR. Retrieved from [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Retrieved from [Link]_
-
Jain, D., et al. (2015). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2023). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Shrewsbury, O. D. (n.d.). Analysis of 3,5-Dlmethylpyrldlne, 2,3,6-Trimethyl- pyridine, and 2,4,6-Trimelhylpyrldlne Mixtures. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. ATSDR. Retrieved from [Link]
-
Dong, M. W. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjarr.com [wjarr.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 2,3,6-Trimethylpyridine
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of 2,3,6-trimethylpyridine, a compound of interest in pharmaceutical development as a potential process impurity or degradation product. Two orthogonal analytical techniques are presented: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method. The guide is designed for researchers, analytical scientists, and quality control professionals, offering a comprehensive framework from method selection and development to protocol execution and validation, in line with international regulatory standards.
Introduction and Analyte Properties
This compound, also known as 2,3,6-collidine, is a substituted pyridine derivative. Pyridine and its derivatives are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] Consequently, this compound can be present in drug substances or products as a starting material, intermediate, or impurity. Rigorous analytical monitoring is crucial to ensure the safety, efficacy, and quality of the final pharmaceutical product, adhering to limits set by regulatory bodies.
Understanding the physicochemical properties of this compound is essential for selecting and optimizing an appropriate analytical method.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₁₁N | --- |
| Molecular Weight | 121.18 g/mol [2] | Essential for mass spectrometry and standard preparation. |
| Boiling Point | 173-174 °C (at 760 mmHg)[2] | Indicates sufficient volatility for GC analysis. |
| pKa | 7.60 (+1) at 25°C[3] | As a weak base, its ionization state is pH-dependent, a critical factor for HPLC mobile phase design. |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol.[4][5] | Guides the choice of sample diluent and HPLC mobile phase composition. |
| UV Absorbance | Absorbs in the UV range (~260-270 nm). | Allows for quantitative analysis using HPLC with a UV detector. |
Rationale for Method Selection: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of small organic molecules. The choice between them depends on the specific analytical objective, sample matrix, and required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a wide range of compounds. For this compound, a reverse-phase HPLC method offers robustness and is a staple in most pharmaceutical quality control labs. It is particularly advantageous when analyzing the analyte in a complex, non-volatile matrix or alongside other non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and semi-volatile compounds.[6] Given the analyte's boiling point, GC provides high-efficiency separation. Coupling it with a mass spectrometer offers unparalleled specificity (through mass fragmentation patterns) and sensitivity, making it ideal for trace-level impurity identification and quantification.
This guide presents both methods to provide orthogonal approaches for comprehensive analysis and cross-validation.
HPLC Method for this compound Analysis
Principle
This method employs reverse-phase HPLC to separate this compound from other components. Due to the basic nature of the analyte (pKa ≈ 7.6)[3], an acidic modifier is added to the mobile phase. This protonates the pyridine nitrogen, ensuring a consistent ionic form and minimizing peak tailing caused by interactions with residual silanols on the silica-based column packing.[7][8] Detection is achieved via UV spectrophotometry at the analyte's absorbance maximum.
Experimental Protocol: HPLC-UV
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the sample diluent.
Step 2: Sample Preparation
-
Accurately weigh the sample (e.g., drug substance) and dissolve it in the sample diluent to achieve a final target concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[9]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]
Step 3: Chromatographic Conditions
-
The following table summarizes the instrumental parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 265 nm |
| Run Time | 15 minutes |
Step 4: Data Analysis and System Suitability
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the sample using the regression equation.
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
GC-MS Method for this compound Analysis
Principle
This method leverages the volatility of this compound for separation by gas chromatography. A non-polar capillary column is used to separate the analyte based on its boiling point and interaction with the stationary phase. The eluent is introduced into a mass spectrometer, which serves as a highly specific and sensitive detector. Electron Ionization (EI) at 70 eV fragments the molecule into a reproducible pattern, allowing for unambiguous identification and quantification, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol: GC-MS
Step 1: Reagent and Standard Preparation
-
Solvent: HPLC-grade Methanol or Acetone.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the solvent.
Step 2: Sample Preparation
-
Accurately weigh the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.
-
For solid samples where the matrix is non-volatile, headspace analysis can be employed to minimize matrix interference.[11]
-
Transfer the final solution to a 2 mL GC vial.
Step 3: GC-MS Conditions
-
The following table summarizes the instrumental parameters.
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 15 °C/min to 200 °C (hold 2 min) |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions for SIM | Quantifier: m/z 121 (M⁺); Qualifiers: m/z 106, 77 |
Step 4: Data Analysis and System Suitability
-
Quantification: Generate a calibration curve using the quantifier ion (m/z 121). Confirm identity using the qualifier ions.
-
System Suitability: Before analysis, inject a mid-range standard. The signal-to-noise ratio should be >10, and peak shape should be symmetrical.
GC-MS Workflow Diagram
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 4. This compound | 1462-84-6 [chemicalbook.com]
- 5. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trimethylpyridine
Welcome to the technical support center for the synthesis of 2,3,6-trimethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for synthesizing substituted pyridines, including this compound. The choice of route often depends on the available starting materials, required scale, and desired purity. Key strategies include:
-
Condensation Reactions: Classic methods often involve the condensation of aldehydes or ketones with ammonia or an ammonia source. For instance, variations of the Hantzsch pyridine synthesis can be adapted, although this is more common for dihydropyridines which are then oxidized.[1]
-
Catalytic Gas-Phase Synthesis: Heterogeneous catalysis using catalysts like modified zeolites or metal oxides on supports (e.g., alumina, silica-alumina) can produce trimethylpyridines from reactants like acetone and ammonia at high temperatures.[2][3]
-
Multi-Component Reactions: Modern approaches utilize metal-free, base-catalyzed, one-pot reactions involving ynals, isocyanates, amines, and alcohols to produce highly substituted pyridines with good regioselectivity and yield.[4]
-
Modification of Existing Pyridine Rings: Synthesis can be achieved by the alkylation of simpler pyridine or lutidine precursors. For example, 3,5-lutidine can be reacted with an aliphatic alcohol in the presence of a hydrogenation catalyst like Raney cobalt to produce 2,3,5-collidine and 2,3,5,6-tetramethylpyridine.[5]
Q2: What are the most critical parameters influencing the final yield of this compound?
Yield optimization is a multifactorial challenge. Based on established protocols, the following parameters are most critical:
-
Catalyst Selection and Integrity: The choice of catalyst is paramount. For gas-phase reactions, catalysts containing nickel-molybdenum or nickel-tungsten oxides on alumina are effective.[2] For liquid-phase alkylations, Raney cobalt has shown high efficacy.[5] The activity and selectivity of these catalysts can degrade over time, necessitating regeneration or replacement.
-
Temperature and Pressure Control: Pyridine synthesis reactions are highly sensitive to temperature. For example, a two-stage process might involve a lower temperature condensation (100-200°C) followed by a higher temperature cracking or dehydrogenation step (250-450°C).[2] Precise temperature control is crucial for minimizing side-product formation.
-
Stoichiometry of Reactants: The molar ratio of reactants, such as the ammonia-to-carbonyl compound ratio, directly impacts the formation of intermediates and the final product. An excess of ammonia is often used to drive the reaction forward and suppress the formation of byproducts.[2]
-
Reaction Time and Space Velocity: In continuous flow or gas-phase reactions, the liquid hourly space velocity (LHSV) must be optimized to ensure sufficient residence time for the reaction to proceed to completion without promoting unwanted side reactions.[2]
Q3: What are the recommended analytical methods for monitoring reaction progress and assessing final product purity?
A combination of chromatographic and spectroscopic techniques is essential for reliable analysis:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the primary tool for monitoring the disappearance of starting materials and the formation of this compound and any isomers or byproducts. It provides quantitative data on the composition of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying unknown byproducts. The mass spectrum of each peak allows for the structural elucidation of side-products, which is critical for understanding reaction mechanisms and optimizing for selectivity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive methods for confirming the structure of the final, purified product. The specific chemical shifts and coupling patterns for this compound provide unambiguous structural verification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of characteristic carbonyl (C=O) and amine (N-H) stretches from starting materials and the appearance of aromatic C-N and C=C stretches characteristic of the pyridine ring.
Section 2: Troubleshooting Guide
Q4: I am observing very low or no yield of the desired this compound. What are the potential causes and solutions?
This is a common issue that can typically be traced back to one of three areas: catalyst, reaction conditions, or reactants.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Catalyst Inactivity | Rationale: The catalyst provides the active sites for the condensation and cyclization reactions. If these sites are poisoned, blocked, or not properly activated, the reaction will not proceed. Solution: 1. Verify Catalyst Source & Handling: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere for Raney catalysts). 2. Activation/Pre-treatment: Confirm that any required catalyst pre-treatment or activation steps were performed correctly. 3. Test with a Control Reaction: If possible, run a well-established control reaction to confirm the catalyst's baseline activity. 4. Consider Regeneration: For some catalysts, regeneration is possible by carefully burning off coke deposits in a stream of air at elevated temperatures, followed by re-activation.[7] |
| Suboptimal Temperature | Rationale: The reaction has a specific activation energy. If the temperature is too low, the reaction rate will be negligible. If it is too high, it can lead to decomposition of reactants/products or favor the formation of thermodynamically stable but undesired byproducts. Solution: 1. Calibrate Thermocouples: Ensure your temperature reading is accurate. 2. Systematic Temperature Screening: Perform a series of small-scale experiments at different temperatures (e.g., in 10-20°C increments) around the literature-recommended value to find the optimum for your specific setup.[6] For multi-step processes, optimize each step's temperature independently.[2] |
| Incorrect Reactant Ratio or Purity | Rationale: The reaction mechanism dictates a specific stoichiometry. An incorrect ratio can halt the reaction at an intermediate stage or promote side reactions. Impurities in starting materials (e.g., water, other carbonyls) can poison the catalyst or participate in unwanted reactions. Solution: 1. Verify Stoichiometry: Double-check calculations for all reactant quantities. In reactions involving ammonia, ensure accurate delivery of the gas or solution. A molar excess of ammonia (e.g., 2:1 to 6:1 relative to the carbonyl compound) often improves yields.[2] 2. Assess Reactant Purity: Use analytical methods (e.g., GC, NMR) to confirm the purity of your starting materials. If necessary, purify them by distillation or other appropriate methods before use. |
Q5: My reaction produces a mixture of trimethylpyridine isomers and other byproducts like lutidines. How can I improve selectivity for the 2,3,6-isomer?
Poor selectivity is a classic challenge in pyridine synthesis. The solution lies in fine-tuning the catalytic system and reaction conditions.
-
Shape-Selective Catalysis: The most effective method to control regioselectivity is to use a shape-selective catalyst, such as a ZSM-5 zeolite.[6] The pore structure of these materials can sterically hinder the formation of bulkier or differently shaped isomers, favoring the desired product. The catalyst can be modified with various cations to further tune its selectivity.[6]
-
Optimize Reaction Temperature: The activation energies for the formation of different isomers can vary. A careful, systematic optimization of the reaction temperature may reveal a window where the formation of this compound is kinetically favored over its isomers.
-
Choice of Starting Materials: The structure of your precursors inherently dictates the likely substitution pattern of the product. Ensure you are using the correct starting materials for the 2,3,6-isomer. For example, the reaction of 3-amino-2-methylpropenal with methyl ethyl ketone is specifically targeted for 2,3,5-trimethylpyridine synthesis, highlighting the importance of precursor selection.[6]
Q6: I'm struggling to purify the final product. Fractional distillation is not effectively separating the isomers.
The boiling points of pyridine isomers are often very close, making separation by simple distillation difficult.
-
High-Efficiency Fractional Distillation: Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a very slow distillation rate with a high reflux ratio. This maximizes the separation efficiency.
-
Purification via Salt Formation: A highly effective chemical method involves exploiting the basicity of the pyridine ring.[8]
-
Treat the crude mixture of isomers with a strong acid (e.g., sulfuric acid) in a suitable solvent like ethanol.
-
The different isomers will form sulfate salts with varying solubilities.
-
Conditions can be optimized to selectively crystallize the sulfate salt of this compound.
-
The filtered crystals are then washed, and the pure this compound is recovered by basification (e.g., with NaOH or ammonia) followed by extraction. This method can increase purity to >99%.[8]
-
Section 3: Experimental Workflow & Data
Generalized Two-Stage Protocol for Trimethylpyridine Synthesis
This protocol is a conceptual workflow based on principles described in the literature for synthesizing trimethylpyridines from carbonyl compounds and ammonia.[2] Caution: This is a generalized procedure and must be adapted and optimized for specific laboratory equipment and safety protocols.
Step 1: Low-Temperature Condensation to Dihydropyridine Intermediate
-
Reactor Setup: Charge a high-pressure reactor with a suitable condensation catalyst (e.g., a solid acid or base catalyst).
-
Reactant Feed: Introduce the carbonyl compound(s) (e.g., acetone) and ammonia at a pre-determined molar ratio (e.g., 1:2 to 1:6 carbonyl:ammonia).
-
Reaction Conditions: Heat the reactor to 100-200°C and pressurize to 25-500 psig.
-
Monitoring: Monitor the reaction by sampling and GC analysis until the starting carbonyl is consumed.
-
Intermediate Isolation: Cool the reactor and isolate the crude product mixture containing the dihydropyridine intermediate. This may involve distillation to remove unreacted ammonia and water.
Step 2: High-Temperature Dehydrogenation/Cracking
-
Reactor Setup: Pack a fixed-bed reactor with a dehydrogenation catalyst (e.g., Ni/Mo or Ni/W oxides on alumina).[2]
-
Reactant Feed: Feed the purified dihydropyridine intermediate from Step 1, diluted with an inert gas (e.g., nitrogen), into the heated reactor.
-
Reaction Conditions: Heat the reactor to 250-450°C.
-
Product Collection: The product stream exiting the reactor is cooled and condensed to collect the crude this compound.
-
Purification: The crude product is then purified using high-efficiency fractional distillation or purification via salt formation as described in Q6.
Table 1: Summary of Exemplary Reaction Conditions
| Parameter | Stage 1: Condensation[2] | Stage 2: Dehydrogenation[2] | Alternative Alkylation[5] |
| Reactants | Carbonyl Compound + Ammonia | Dihydropyridine Intermediate | 3,5-Lutidine + Aliphatic Alcohol |
| Catalyst | Condensation Catalyst | Ni/Mo or Ni/W on Alumina | Raney Cobalt or Raney Nickel |
| Temperature | 100 - 200 °C | 250 - 450 °C | 200 - 270 °C |
| Pressure | 25 - 500 psig | 5 - 500 psig | Not specified (liquid phase) |
| Key Outcome | Dihydropyridine Intermediate | Crude Trimethylpyridine | 2,3,5-Collidine |
Section 4: Visualizations
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Conceptual Reaction Pathway Diagram
Caption: Simplified pathway for the two-stage synthesis of this compound.
Section 5: References
-
Alwan, E. S., Salama, M. S. G., & Sharma, S. (2020). Synthesis of Six-Membered N-Heterocycles Using Ruthenium Catalysts. ResearchGate. [Link]
-
Deem, M. F., & Plotkin, J. S. (1986). Two-stage process for making trimethyl pyridine. U.S. Patent 4,613,681. [Link]
-
Khamitova, A., et al. (2021). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
-
Organic Syntheses. (2000). PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE. Organic Syntheses, 77, 206. [Link]
-
The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. [Link]
-
Koei Chemical Company. (1987). Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. U.S. Patent 4,658,032.
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Journal of Organic Chemistry, 88, 11450-11459. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4,6-Trimethylpyridine: A Versatile Chemical Intermediate. [Link]
-
Stankovska, M., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. [Link]
-
Zhang, Y., & Wang, Y. (2012). Preparation method for 2,4,6-trimethyl pyridine. Chinese Patent CN102372667A.
-
PubChem. (n.d.). 2,4,6-Trimethylpyridine. [Link]
-
Li, J., & Zhang, J. (2007). Method for preparing 2,3,5-trimethylpyridine. Chinese Patent CN101012194A.
Sources
- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 2. patents.justia.com [patents.justia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 5. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101012194A - Method for preparing 2,3,5-trimethylpyridine - Google Patents [patents.google.com]
- 8. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Separation of 2,3,6-Trimethylpyridine
Welcome to the technical support center for the purification of 2,3,6-trimethylpyridine. This guide is designed for researchers, chemists, and process development professionals who encounter the significant challenge of isolating this compound from its structural isomers. The close physicochemical properties of these compounds make their separation a non-trivial task, requiring a nuanced understanding of various purification techniques.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the causality behind experimental choices to empower you to design and optimize robust separation protocols.
The Challenge: Understanding the Isomeric Mixture
The primary difficulty in purifying this compound (2,3,6-collidine) stems from the presence of other trimethylpyridine and dimethylpyridine (lutidine) isomers with very similar physical properties. Crude synthesis mixtures often contain isomers like 2,4,6-trimethylpyridine, as well as various lutidines. As shown in the table below, the boiling points can be exceptionally close, rendering simple distillation ineffective.
Table 1: Physicochemical Properties of this compound and Common Isomers
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa of Conjugate Acid |
| This compound | This compound | C₈H₁₁N | 121.18 | ~175-177 | N/A | ~7.4 |
| 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridine | C₈H₁₁N | 121.18 | 171–172[1] | -44.5[1] | 7.43[1] |
| 2,6-Lutidine | 2,6-Dimethylpyridine | C₇H₉N | 107.15 | 144[2][3] | -5.8[2] | 6.72[4] |
| 2,4-Lutidine | 2,4-Dimethylpyridine | C₇H₉N | 107.15 | 157 | -60 | 6.99 |
| 3,5-Lutidine | 3,5-Dimethylpyridine | C₇H₉N | 107.15 | 172 | -9 | 6.15 |
Note: Data is compiled from various sources and may vary slightly. The boiling point of 3,5-Lutidine is particularly close to that of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its isomers so difficult?
A: The difficulty is rooted in the fundamental physicochemical similarities between the isomers. As seen in Table 1, the boiling points of this compound and isomers like 2,4,6-trimethylpyridine and 3,5-lutidine are very close. This small difference in volatility makes conventional fractional distillation highly inefficient, requiring columns with a very high number of theoretical plates and high reflux ratios, which is often impractical and uneconomical[5].
Q2: What are the primary methods for separating close-boiling pyridine isomers?
A: The main strategies are:
-
Extractive Distillation: This is a powerful technique for separating mixtures with low relative volatility (close boiling points)[6][7][8]. It involves adding a high-boiling solvent (an "entrainer") that selectively alters the vapor pressures of the components, making them easier to separate by distillation[5].
-
Azeotropic Distillation: This method involves adding an entrainer that forms a minimum-boiling azeotrope with one or more of the components, allowing it to be distilled away from the others[9][10].
-
Crystallization: This technique exploits differences in the melting points and solubilities of the isomers or their derivatives. By forming salts (e.g., sulfates, phosphates) or other complexes, the solubility characteristics can be dramatically altered, allowing for selective crystallization of one isomer[11][12].
-
Chromatography: While typically used for analysis or small-scale purification, preparative gas chromatography (GC) or liquid chromatography techniques like Centrifugal Partition Chromatography (CPC) can be effective for high-purity isolation[13].
Q3: How can I accurately determine the purity of my this compound sample?
A: Gas Chromatography (GC) is the standard and most reliable method for assessing the purity of volatile compounds like trimethylpyridines[14][15]. A GC equipped with a Flame Ionization Detector (GC-FID) provides excellent sensitivity for quantitative analysis. For definitive identification of isomeric impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable[16]. A well-chosen capillary column (e.g., a mid-polarity phase like a DB-17 or a polar phase like a DB-WAX) is critical for achieving baseline separation of the isomers.
Troubleshooting Guide: Distillation Techniques
Separating close-boiling components via distillation is challenging. Here are solutions to common problems.
Q: My fractional distillation is not achieving separation, even with a long packed column. What am I doing wrong?
A: This is a classic issue when the relative volatility of the components is near unity.
-
Cause 1: Insufficient Theoretical Plates. Your column, even if physically long, may not have enough theoretical plates for this difficult separation. Fractional distillation is generally ineffective for components with boiling point differences of less than 25 °C[17]. For your mixture, this difference is much smaller.
-
Solution 1: Increase Reflux Ratio. Operate the distillation at a very high reflux ratio (e.g., >20:1). This means returning most of the condensed vapor to the column to re-equilibrate, which increases the number of effective vaporization-condensation cycles and improves separation[17]. However, this will dramatically slow down the distillation rate.
-
Cause 2: Heat Loss. Poor insulation of the column and distillation head can disrupt the temperature gradient essential for fractionation, effectively reducing the column's efficiency.
-
Solution 2: Insulate the Apparatus. Wrap the entire column and distillation head (from the flask to the condenser) with glass wool or aluminum foil to ensure an adiabatic operation[17]. A vacuum jacketed column is the most effective solution.
-
Expert Insight: For this specific separation, standard fractional distillation is likely to fail. You should strongly consider moving to an enhanced distillation technique.
Q: I suspect an azeotrope is forming. How can I confirm this and break it?
A: Pyridine derivatives can form azeotropes, particularly with water or other solvents[9].
-
Confirmation: An azeotrope is indicated by a constant boiling temperature and a constant composition of the distillate, which does not change despite the changing composition in the distillation pot.
-
Solution: Extractive Distillation. This is the preferred industrial method for breaking azeotropes or separating close-boiling mixtures[5][8]. By introducing a carefully selected high-boiling solvent (entrainer), you can alter the activity coefficients of the components, break the azeotrope, and increase the relative volatility.
-
Choosing an Entrainer: The ideal entrainer should have a strong affinity for one isomer over the others, altering its vapor pressure more significantly. Polar solvents like glycols, N-methylpyrrolidone (NMP), or sulfolane are often used for hydrocarbon separations[6]. For pyridine bases, solvents capable of hydrogen bonding can be effective[7][8]. Screening via literature search, COSMO-RS simulation, or experimental vapor-liquid equilibrium (VLE) measurements is necessary.
-
Workflow: Selecting a Separation Strategy
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Crystallization Techniques
Crystallization can be a highly selective and powerful purification method if the right conditions are found.
Q: I'm trying to purify my this compound sample by cooling crystallization, but it's just oiling out. What should I do?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly for ordered crystals to form.
-
Cause 1: Inappropriate Solvent. The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous oil.
-
Solution 1: Use a Solvent Pair. A powerful technique is to use a miscible solvent pair[11]. Dissolve your crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid (cloudy). Gently warm the solution until it becomes clear again, then allow it to cool slowly. This controlled reduction in solubility is much more likely to produce crystals.
-
Cause 2: Rapid Cooling. Cooling the solution too quickly prevents the molecules from orienting into an ordered crystal lattice.
-
Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly on the benchtop. Insulating the flask with paper towels can help[11]. Once at room temperature, move it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow, stepwise cooling is key.
-
Cause 3: Lack of Nucleation Sites. Crystallization requires an initial seed or surface to begin growing.
-
Solution 3: Induce Crystallization. If no crystals form after slow cooling, try scratching the inside surface of the flask with a glass rod at the air-liquid interface[11]. Alternatively, add a "seed crystal" of the pure compound if you have it.
Q: Can I improve separation selectivity using crystallization?
A: Yes, significantly. The basicity of the pyridine nitrogen offers a perfect handle for derivatization.
-
Expert Strategy: Salt Formation. React your isomeric mixture with a strong acid (e.g., sulfuric acid, phosphoric acid, or a specific organic acid). The resulting salts (e.g., 2,3,6-trimethylpyridinium sulfate) will have vastly different crystal structures, melting points, and solubility profiles from the free bases and from each other. This difference is often much larger than the differences between the parent isomers. A Chinese patent describes a method for purifying 2,4,6-trimethylpyridine by forming its sulfate salt, crystallizing it from ethanol, and then neutralizing it to recover the pure free base[12]. This same principle can be systematically applied to your mixture.
-
Protocol:
-
Dissolve the crude isomer mixture in a suitable solvent (e.g., ethanol, isopropanol).
-
Stoichiometrically add the selected acid while stirring.
-
Heat the solution to dissolve the formed salt completely.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals (mother liquor can be processed separately).
-
To recover the free base, dissolve the purified salt in water and neutralize with a strong base (e.g., NaOH), followed by extraction with an organic solvent.
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a baseline for evaluating the composition of your isomeric mixture.
-
Instrument Setup:
-
GC: Agilent 8890 or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-17 (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
-
Method Parameters:
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare a ~1000 ppm stock solution of your sample in a high-purity solvent like dichloromethane or methanol.
-
If available, prepare individual standard solutions of the expected isomers for retention time confirmation.
-
-
Execution:
-
Inject a solvent blank first to ensure no system contamination.
-
Inject individual standards (if available) to determine the retention time of each isomer.
-
Inject your sample.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of each peak to estimate the relative composition of the mixture. Note that without response factor correction, this is an approximation. For accurate quantification, a full calibration with standards is required.
-
Protocol 2: Lab-Scale Extractive Distillation Setup
This protocol describes a conceptual setup for separating a binary mixture of close-boiling isomers.
Sources
- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. Extractive Distillation: Separating - ProQuest [proquest.com]
- 6. grokipedia.com [grokipedia.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Development of Extractive Distillation Processes for Close-Boiling Polar Systems | Chemical Engineering Transactions [cetjournal.it]
- 9. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 13. hub.rotachrom.com [hub.rotachrom.com]
- 14. One moment, please... [lucideon.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,3,6-Trimethylpyridine
Welcome to the technical support guide for the purification of 2,3,6-trimethylpyridine (2,3,6-TMP). This document is designed for researchers, scientists, and drug development professionals who are handling this versatile heterocyclic compound. Given its utility as a building block and sterically hindered base, achieving high purity is often critical for reaction success and product quality.[1] This guide provides in-depth, field-tested solutions to common purification challenges in a direct question-and-answer format.
A critical safety note before proceeding: this compound is a flammable liquid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification strategy for 2,3,6-TMP.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude 2,3,6-TMP depends heavily on its synthetic route. However, common contaminants generally fall into four categories:
-
Water: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[5]
-
Isomeric Impurities: The most challenging impurities are often other trimethylpyridine isomers, particularly 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), which has a nearly identical boiling point.[6]
-
Related Pyridines: Lower alkylated pyridines such as lutidines (dimethylpyridines) and picolines (methylpyridines) may be present from side reactions or as unreacted starting materials.[5]
-
Synthesis By-products: Non-basic organic compounds or unreacted starting materials from the specific synthesis employed (e.g., from a Hantzsch synthesis or coal tar sources).[6]
Q2: My crude material is wet. What is the most effective method for drying this compound?
A2: Thoroughly drying 2,3,6-TMP prior to distillation is crucial to prevent the formation of azeotropes and ensure accurate boiling point readings. Several methods are effective:
-
Chemical Drying Agents: The most common method is to let the crude liquid stand over a suitable drying agent. For a basic compound like 2,3,6-TMP, basic or neutral agents are required. Recommended agents include solid potassium hydroxide (KOH), calcium oxide (CaO), barium oxide (BaO), or Linde type 4A/5A molecular sieves.[5] Avoid acidic drying agents like anhydrous CaCl₂ or H₂SO₄, as they will form salts.
-
Azeotropic Distillation: If a significant amount of water is present, you can perform an azeotropic distillation by adding a solvent that forms a low-boiling azeotrope with water, such as toluene. The water-toluene azeotrope will distill off first, leaving the anhydrous 2,3,6-TMP.[5] This is particularly useful for larger scales.
Q3: I need to achieve >99.5% purity for a sensitive catalytic reaction. Which single purification technique is best?
A3: There is no single "best" technique; the optimal method is dictated by the impurities you need to remove. For achieving ultra-high purity, a multi-step approach is almost always necessary.
-
If your primary impurities are isomers (like 2,4,6-TMP), fractional distillation will be ineffective. The most robust method is purification via crystallization of a salt derivative . This technique exploits differences in the crystal lattice energy and solubility of the isomeric salts, allowing for highly effective separation. A detailed protocol is provided in Section 3.[7]
-
If your impurities are primarily non-basic compounds , a simple acid-base extraction is an excellent and efficient first-pass purification step.[8]
-
If your impurities have boiling points that differ by at least 20-25°C from 2,3,6-TMP, fractional vacuum distillation after thorough drying is a viable option.
Q4: Can I use standard silica gel column chromatography for purification?
A4: While possible, it is not recommended for routine purification of 2,3,6-TMP. Basic compounds like pyridines interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to several problems:
-
Severe Peak Tailing: The product streaks down the column, resulting in poor separation and broad fractions.[9]
-
Irreversible Adsorption: A portion of the product can be permanently lost on the column.
-
Potential for Degradation: The acidic surface can catalyze degradation, especially if the compound is sensitive.
If chromatography is necessary, consider these alternatives:
-
Use of a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent to "deactivate" the silica surface.
-
Alumina Chromatography: Basic or neutral alumina is a better stationary phase for purifying basic compounds.
-
Reverse-Phase Chromatography (HPLC): For analytical or small-scale preparative work, C18 columns can be effective, but the mobile phase pH must be carefully controlled to be compatible with the column (typically pH > 8 requires a hybrid or polymer-based column).[9]
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Separation by Fractional Distillation
-
Symptom: You perform a careful fractional distillation with a high-efficiency column (e.g., Vigreux or packed column), but GC analysis of the collected fractions shows only a marginal increase in the purity of 2,3,6-TMP. The boiling point remains constant throughout the distillation.
-
Probable Cause: Your crude material contains a significant amount of the isomer 2,4,6-trimethylpyridine. As shown in Table 1, their boiling points are virtually identical, making separation by distillation practically impossible.
-
Solution Workflow:
Caption: Decision workflow for troubleshooting poor distillation separation.
Problem 2: Product Discoloration or Degradation During Purification
-
Symptom: Your initially pale-yellow crude 2,3,6-TMP turns dark brown or black upon heating during distillation or after eluting from a chromatography column. GC analysis shows the appearance of new, often high-boiling, impurity peaks.
-
Probable Cause: 2,3,6-TMP, like many amines, is susceptible to oxidation at elevated temperatures. The degradation can be accelerated by contact with acidic surfaces (like silica gel) or trace metal impurities.
-
Solution Workflow:
Caption: Troubleshooting workflow for product degradation issues.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: High-Purity Purification via Sulfate Salt Crystallization
This is the most effective method for removing isomeric impurities. The principle relies on forming the sulfate salt of 2,3,6-TMP, which is a solid, and purifying this salt by recrystallization. The differences in the crystal packing and solubility between the desired salt and the isomeric impurity salts allow for excellent separation. The pure free base is then regenerated. This method is adapted from a process patented for the purification of the related 2,4,6-isomer.[7]
Workflow Diagram:
Caption: Workflow for purification of 2,3,6-TMP via its sulfate salt.
Step-by-Step Methodology:
-
Salt Formation: a. In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10.0 g of crude 2,3,6-TMP in 50 mL of industrial ethanol. b. While stirring vigorously, slowly add concentrated sulfuric acid (98%) dropwise until the solution reaches a pH of approximately 2-3 (check with pH paper). A thick white precipitate of 2,3,6-trimethylpyridinium sulfate will form. The addition is exothermic; maintain the internal temperature below 20°C. c. Continue stirring in the ice bath for another 30 minutes to ensure complete crystallization.
-
Initial Isolation: a. Filter the solid salt using a Büchner funnel. b. Wash the filter cake with two 15 mL portions of cold ethanol to remove soluble impurities.
-
Recrystallization: a. Transfer the crude salt to a new flask. Add a minimal amount of hot ethanol to just dissolve the solid. b. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation. c. Filter the purified crystals and wash with a small amount of cold ethanol. The goal is to obtain well-defined crystals, which is a sign of high purity.[10][11]
-
Regeneration of Free Base: a. Dissolve the purified salt in approximately 50 mL of deionized water. b. Cool the solution in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The 2,3,6-TMP will separate as a liquid organic layer. c. Transfer the mixture to a separatory funnel and extract the pure 2,3,6-TMP with three 30 mL portions of diethyl ether or dichloromethane.
-
Final Isolation: a. Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). b. Filter off the drying agent and remove the solvent using a rotary evaporator. c. For the highest purity, the resulting liquid can be distilled under vacuum. d. Validation: Confirm the final purity using GC-FID and verify the structure by ¹H NMR.
Protocol 2: General Purpose Purification by Acid-Base Extraction
This protocol is highly effective for removing non-basic or weakly basic impurities from crude 2,3,6-TMP.
Step-by-Step Methodology:
-
Dissolve 20 g of crude 2,3,6-TMP in 100 mL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with three 50 mL portions of 1 M hydrochloric acid (HCl). The basic 2,3,6-TMP will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous extracts in a separate flask. Any neutral organic impurities will remain in the original organic layer, which can now be discarded.
-
Cool the combined acidic aqueous layer in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is >10. This regenerates the free base form of 2,3,6-TMP.
-
Extract the liberated 2,3,6-TMP from the aqueous layer with three 50 mL portions of fresh diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the purified product.
Section 4: Data and Properties
For effective purification design, understanding the physical properties of your target compound and potential impurities is essential.
Table 1: Physical Properties of this compound and Common Impurities
| Compound Name | Other Names | Boiling Point (°C) | pKa (of conjugate acid) | Notes |
| This compound | 2,3,6-Collidine | 171-172[12] | ~7.0 (estimated) | Target compound. |
| 2,4,6-Trimethylpyridine | 2,4,6-Collidine | 171-172[6] | 7.43 | Common isomeric impurity; impossible to separate by distillation. |
| 2,6-Lutidine | 2,6-Dimethylpyridine | 143-145[13][14] | 6.64 | Potential lower alkylated impurity. |
| 3-Picoline | 3-Methylpyridine | 144 | 5.63 | Potential lower alkylated impurity. |
| Water | H₂O | 100 | 14.0 | Common contaminant; forms azeotropes.[15] |
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Berg, L. (1992). U.S. Patent No. 5,100,514. Google Patents.
-
Lee, Y. C., Lee, B. I., & Lee, S. S. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. Retrieved from [Link]
-
Wu, Y.-C., et al. (2019). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation (PSD). Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
- Chemical Label for this compound. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15100, this compound. Retrieved from [Link]
-
Li, Y., et al. (2021). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. Industrial & Engineering Chemistry Research, 60(1), 454-467. Retrieved from [Link]
-
Fronczek, F. R., & Watkins, S. F. (2011). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 52(23), 2979-2982. Retrieved from [Link]
-
Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology, 34, 255-265. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia. Retrieved from [Link]
-
Kim, H., et al. (2012). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Bulletin of the Korean Chemical Society, 33(9), 3045-3048. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Wikipedia contributors. (n.d.). Lutidine. Wikipedia. Retrieved from [Link]
- Suda, M., et al. (1987). U.S. Patent No. 4,658,032. Google Patents.
-
Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Liu, J., et al. (2012). CN Patent No. 102372667A. Google Patents.
- Zhang, Y., et al. (2007). CN Patent No. 1317268C. Google Patents.
-
Adams, R., & Hinegardner, E. R. (1923). 2,6-dimethylpyridine. Organic Syntheses, 3, 44. Retrieved from [Link]
-
Barluenga, J., et al. (1990). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Organic Syntheses, 69, 142. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 2,6-Lutidine. Wikipedia. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Mettler-Toledo. (2015, March 13). Introduction to Crystallization and Precipitation [Video]. YouTube. Retrieved from [Link]
-
Mettler-Toledo. (2015, September 30). Improving Crystallization and Precipitation: A Review of 20 Years - Part II [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. 2,4,6-Trimethylpyridine [drugfuture.com]
- 7. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 8. Research Portal [laro.lanl.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
identifying and removing byproducts in 2,3,6-trimethylpyridine reactions
Technical Support Center: 2,3,6-Trimethylpyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (2,3,6-TMP) synthesis. As a versatile heterocyclic building block, 2,3,6-TMP is crucial in the development of pharmaceuticals and advanced materials.[1] However, its synthesis, particularly through classic condensation reactions like the Chichibabin pyridine synthesis, is often accompanied by the formation of challenging byproducts.[2][3]
This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-tested insights into identifying and removing these impurities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes. Our commitment is to scientific integrity, ensuring that every protocol is robust and grounded in established literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of this compound.
Question 1: My initial analysis (GC-MS) shows a cluster of peaks with the same mass-to-charge ratio as my product. How can I confirm the identity of 2,3,6-TMP and remove the other isomers?
Answer:
This is a classic challenge in pyridine synthesis. The reaction conditions that favor the formation of 2,3,6-TMP can also produce other trimethylpyridine or dimethylpyridine (lutidine) isomers.[2][4][5]
Root Cause Analysis: The Chichibabin synthesis and related methods involve a series of aldol-type condensations and cyclizations of aldehydes and ammonia.[2][3] The specific reactants and catalyst conditions can lead to different cyclization pathways, resulting in a mixture of isomers. For example, reacting acetaldehyde and ammonia can produce a mixture of 2-methylpyridine and 4-methylpyridine.[2] The formation of a tri-substituted pyridine is significantly more complex, increasing the probability of isomeric byproducts.
Identification Strategy:
-
Gas Chromatography (GC): While GC-MS confirms the mass, it's the retention time that helps differentiate isomers. Use a high-resolution capillary column (polar columns like CAM or non-polar DB-5 are effective) to achieve baseline separation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The substitution pattern of 2,3,6-TMP will produce a unique set of chemical shifts and coupling constants for the aromatic protons and methyl groups, distinguishing it from symmetric isomers like 2,4,6-trimethylpyridine (collidine).
Table 1: Physical Properties of Common Isomeric Byproducts
| Compound | Boiling Point (°C) | Rationale for Presence |
| This compound | 175-176 | Target Product |
| 2,4,6-Trimethylpyridine | 171-172 | Common, highly stable isomer formed from different condensation pathways. |
| 2,3,5-Trimethylpyridine | 186-190 | Potential byproduct depending on starting materials and conditions.[7] |
| 2,6-Dimethylpyridine (2,6-Lutidine) | 144 | Result of incomplete methylation or use of acetone in the reaction.[8] |
Removal Strategy: Fractional Distillation The boiling point differences between isomers, though slight, are often sufficient for separation via fractional distillation.[9][10]
dot
Caption: Workflow for separating isomeric pyridines using fractional distillation.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure the thermometer bulb is positioned just below the side arm of the Y-adapter to accurately measure the temperature of the vapor entering the condenser.[10]
-
Heating: Gently heat the flask containing the crude mixture. Use a heating mantle and add boiling chips to ensure smooth boiling.
-
Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensate moving up the column. If this ring stops rising, you may need to slightly increase the heat.[10]
-
Fraction Collection:
-
Collect the first fraction (the "forerun") which will be enriched in the lowest-boiling impurities, such as 2,4,6-trimethylpyridine.
-
As the temperature stabilizes at the boiling point of your target compound (175-176 °C), switch to a new receiving flask to collect the main fraction.
-
Monitor the temperature closely. A sharp increase in temperature indicates that the next, higher-boiling component is beginning to distill.
-
-
Analysis: Analyze each fraction by GC to assess purity and determine which fractions to combine.
Question 2: My reaction produced a dark, tar-like residue, and the yield of my desired product is very low. What is causing this, and how can I prevent it?
Answer:
The formation of tar or polymeric material is a common side reaction in pyridine synthesis, especially when using aldehydes and ammonia at high temperatures.
Root Cause Analysis:
-
Uncontrolled Condensations: The Chichibabin synthesis relies on a cascade of aldol and Michael reactions.[2] If the reaction temperature is too high or the reaction time is too long, these condensation reactions can proceed uncontrollably, leading to high-molecular-weight polymers instead of the desired cyclization.
-
Catalyst Issues: The choice of catalyst is critical. While catalysts like alumina or silica are used in industrial gas-phase synthesis, laboratory-scale liquid-phase reactions may require specific acidic or basic conditions that, if not optimized, can promote polymerization.[2][7]
-
Reactant Stoichiometry: An incorrect ratio of aldehydes to ammonia can leave unreacted carbonyl compounds that are prone to self-polymerization under the reaction conditions.
Prevention & Optimization Strategy:
-
Temperature Control: Carefully control the reaction temperature. Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and byproduct formation. A study on the synthesis of 2,3,5-trimethylpyridine found 150 °C to be optimal for their specific system.[7]
-
Controlled Addition of Reagents: Instead of combining all reactants at once, try a slow, controlled addition of one of the aldehydes or the ammonia solution to the reaction mixture. This keeps the instantaneous concentration of reactive species low, favoring the desired cyclization over polymerization.
-
Catalyst Screening: The type and concentration of the catalyst can have a profound effect. For acid-catalyzed variants, screen different acids (e.g., acetic acid, p-TsOH) and their concentrations to optimize the yield.[7]
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to the formation of colored impurities.
Question 3: My purified this compound is cloudy and a Karl Fischer titration shows high water content. How can I efficiently dry my product?
Answer:
Water is a direct byproduct of the condensation reactions involved in pyridine synthesis. Due to hydrogen bonding, pyridine and its derivatives can form azeotropes with water, making simple distillation ineffective for complete removal.[11]
Root Cause Analysis: Pyridine forms a minimum boiling azeotrope with water (boiling point 94 °C, containing ~43% water), which prevents the separation of water by conventional distillation.[11] While 2,3,6-TMP itself may not form a binary azeotrope with the same characteristics, its hygroscopic nature and the presence of other pyridine derivatives make water removal challenging.
Removal Strategy: Azeotropic Distillation with an Entrainer Azeotropic distillation is a highly effective method for removing water from organic compounds.[12] An "entrainer" is added to the mixture, which forms a new, low-boiling azeotrope with water that can be easily removed. Toluene is an excellent entrainer for this purpose as it forms a heterogeneous azeotrope with water.[13][14]
dot
Caption: Process flow for drying 2,3,6-TMP using azeotropic distillation.
Experimental Protocol: Drying with a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap positioned between the reaction flask and the condenser.
-
Charging the Flask: To the flask containing your wet this compound, add toluene (typically 20-30% of the total volume).
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Separation: The condensed vapor will collect in the Dean-Stark trap. Since water is denser than toluene, it will form a lower layer and can be periodically drained from the trap. The upper toluene layer will overflow and return to the distillation flask.[13]
-
Completion: Continue the process until no more water collects in the trap.
-
Final Purification: Once all the water is removed, the toluene can be removed by simple distillation to yield the dry this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common classes of byproducts to expect in a Chichibabin-type synthesis of this compound? A: You should anticipate four main classes of byproducts:
-
Isomers: Other trimethylpyridines (e.g., 2,4,6-TMP) and lutidines.
-
Homologues: Under-alkylated products (lutidines, picolines) or over-alkylated products (tetramethylpyridines).[15]
-
Reaction Intermediates: Unreacted aldehydes, imines, and aldol condensation products.
-
Amine Byproducts: Secondary amines can sometimes form, which can be removed by treating an acidic solution of the product mixture with sodium nitrite to form non-basic N-nitrosamines.[4]
Q: What is the best single analytical method to assess the purity of my final product? A: High-resolution capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is the best method for quantitative purity assessment. It provides excellent separation of volatile isomers and its response is directly proportional to the mass of the analyte, allowing for accurate determination of area percent purity.[16] For definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is indispensable.
Q: Can I use column chromatography to purify this compound? A: While possible, flash column chromatography on silica gel can be challenging for separating closely related, non-polar pyridine isomers. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing significant peak tailing.[17] If chromatography is necessary (e.g., for small-scale, high-purity samples), consider using a less acidic stationary phase like alumina or treating the silica gel with a base like triethylamine. Reverse-phase HPLC can also be an effective, albeit more expensive, alternative.[17]
References
-
Chen, J., et al. (2007). Design and control of heterogeneous azeotropic column system for the separation of pyridine and water. Industrial & Engineering Chemistry Research, 46(13), 4546–4557. [Link]
-
Zhang, Y., et al. (2021). Research Progress on Azeotropic Distillation Technology. Advances in Chemical Engineering and Science, 11(4), 513-524. [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
- Berg, L. (1992). U.S. Patent No. 5,100,514. U.S.
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. [Link]
-
Huang, H.-P., et al. (2007). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research, 46(13), 4546–4557. [Link]
-
LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia. [Link]
-
Bresolí-Obach, R., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography A, 1355, 194-205. [Link]
-
Wikipedia contributors. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
Wikipedia contributors. (n.d.). Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Chemistry Notes. (2022). Chichibabin pyridine synthesis. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. [Link]
-
Wikiwand. (n.d.). Chichibabin pyridine synthesis. [Link]
- Suda, M., et al. (1987). U.S. Patent No. 4,658,032. U.S.
-
Wikipedia contributors. (n.d.). 2,4,6-Trimethylpyridine. Wikipedia. [Link]
-
ResearchGate. (2020). Synthesis of this compound. [Link]
-
National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 3(10), 14337–14348. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. [Link]
-
Organic Syntheses. (2000). Preparation of bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Organic Syntheses, 77, 206. [Link]
- Google Patents. (2012).
-
The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. [Link]
- Google Patents. (2017). U.S. Patent No. 9,701,634. U.S.
- Google Patents. (1957). U.S. Patent No. 2,807,618. U.S.
- Google Patents. (1987). U.S. Patent No. 4,675,410. U.S.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of 3,5-Lutidine: Properties, Synthesis, and Industrial Importance. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wikipedia contributors. (n.d.). 2,6-Lutidine. Wikipedia. [Link]
-
Urošević, J., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(10), 1117-1128. [Link]
-
Wikipedia contributors. (n.d.). Fractional distillation. Wikipedia. [Link]
-
Hidalgo, F. J., et al. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Food Chemistry, 154, 16-23. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. thieme.de [thieme.de]
- 5. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]
- 6. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 12. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 13. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Side Reactions with 2,3,6-Trimethylpyridine
Welcome to the Technical Support Center for 2,3,6-Trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this sterically hindered, non-nucleophilic base. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you anticipate and prevent common side reactions. Our goal is to empower you with the knowledge to execute your syntheses with precision and confidence.
Understanding the Role of this compound
This compound, an isomer of collidine, is a valuable tool in organic synthesis. Its primary function is to act as a proton scavenger in reactions that are sensitive to nucleophilic attack. The methyl groups at the 2- and 6-positions provide significant steric bulk around the nitrogen atom, hindering its ability to act as a nucleophile while preserving its basicity.[1][2] This characteristic is particularly crucial in reactions such as silylations, acylations, and glycosylations, where protection of a hydroxyl group is desired without competing substitution reactions.
However, like any reagent, this compound is not without its subtleties. A thorough understanding of its potential side reactions is paramount to achieving high yields and product purity. This guide will address the most common issues encountered in the lab: undesired N-alkylation (quaternization), deprotonation of the methyl groups, and the impact of impurities.
Troubleshooting and FAQs
Issue 1: My reaction is showing an unexpected, highly polar byproduct. Could the this compound be the culprit?
Answer: It is highly likely that you are observing N-alkylation, also known as quaternization, of the this compound. Although it is a hindered base, highly reactive electrophiles can overcome the steric barrier and alkylate the nitrogen atom, forming a pyridinium salt. This salt is ionic and therefore highly polar, often appearing as a baseline spot on a TLC plate or being insoluble in common organic solvents.
Causality: The nucleophilicity of pyridine bases, while reduced by steric hindrance, is not entirely eliminated.[2] Strong electrophiles, such as primary alkyl triflates, methyl iodide, or benzyl bromide, can react with the nitrogen atom of this compound. This reaction is often irreversible and consumes both your base and your electrophile, leading to reduced yields of your desired product.
Mitigation Strategies:
-
Choice of Electrophile: If possible, use a less reactive electrophile. For example, if you are performing a silylation, using a silyl chloride (e.g., TBSCl) is less likely to cause quaternization than a silyl triflate (e.g., TBSOTf).
-
Temperature Control: Running the reaction at a lower temperature can significantly reduce the rate of N-alkylation. We recommend starting your reaction at 0 °C or even -20 °C and slowly warming it only if necessary.
-
Order of Addition: Adding the electrophile slowly to the mixture of your substrate and this compound can help to ensure that the electrophile reacts with the intended substrate before it has a chance to react with the base.
Identifying the Side Product: The formation of a pyridinium salt can be confirmed by ¹H NMR spectroscopy. You will observe a downfield shift of the pyridine ring protons and the protons of the newly attached alkyl group. For example, in N-alkylated pyridinium salts, the protons on the carbon attached to the nitrogen typically appear in the range of 4.5-5.5 ppm.
Issue 2: My reaction is producing a complex mixture of byproducts, and I suspect the methyl groups of the base are reacting.
Answer: You are likely encountering issues related to the deprotonation of the methyl groups on the this compound ring. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can abstract a proton from one of the methyl groups, creating a nucleophilic pyridylmethanide intermediate.
Causality: The protons on the methyl groups of pyridine are weakly acidic and can be removed by a sufficiently strong base.[1][3] The resulting carbanion is a potent nucleophile and can react with electrophiles in your reaction mixture, leading to a variety of undesired side products. The methyl groups at the 2- and 6-positions are generally more acidic than the one at the 3-position due to the inductive effect of the nitrogen atom.
Mitigation Strategies:
-
Avoid Overly Strong Bases: If your reaction requires a base to deprotonate your substrate, carefully consider if this compound is the appropriate choice. If a much stronger base is needed, it will likely deprotonate the trimethylpyridine as well. In such cases, a non-protic base like potassium carbonate or a different hindered amine base might be more suitable.
-
Alternative Reagents: If you are attempting a reaction that requires the use of a strong base like n-BuLi in the presence of a pyridine derivative, it is often better to use a substrate that does not require an additional base for activation.
-
Temperature Control: Deprotonation reactions are often carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent.
Identifying the Side Product: Characterizing the byproducts from this pathway can be challenging due to the potential for multiple reactions. GC-MS is a valuable tool for identifying the molecular weights of the various components in the mixture.
Issue 3: I am observing inconsistent results with my reaction, even when I follow the same procedure. Could the quality of my this compound be a factor?
Answer: Absolutely. The purity of this compound is critical for reproducible results. Commercial sources can contain isomeric impurities (other collidine isomers) or residual starting materials from its synthesis, which can have different basicities and nucleophilicities.
Causality: this compound is often synthesized from a mixture of picolines and other precursors, and the purification process can be challenging.[4] The presence of less hindered isomers, such as 2,3,5-trimethylpyridine, can lead to a higher degree of nucleophilic side reactions. Other impurities might also compete in the reaction, leading to lower yields and inconsistent outcomes.
Purification Protocol:
For reactions that are highly sensitive to impurities, we recommend purifying commercial this compound before use. A common and effective method is through the formation and recrystallization of its salt.
Step-by-Step Purification via Sulfation:
-
Salt Formation: In a well-ventilated fume hood, slowly add concentrated sulfuric acid to a stirred solution of crude 2,4,6-trimethylpyridine in industrial ethanol. The reaction is exothermic, so the addition should be done carefully, preferably in an ice bath. Continue stirring until crystals of 2,4,6-trimethylpyridine sulfate precipitate.[5]
-
Filtration: Collect the crystals by filtration and wash them with cold ethanol.
-
Recrystallization: Recrystallize the 2,4,6-trimethylpyridine sulfate from a minimal amount of hot ethanol or a mixture of ethanol and water. This step is crucial for removing impurities that have similar solubility properties.
-
Liberation of the Free Base: Dissolve the purified salt in water and slowly add a strong base, such as a concentrated solution of sodium hydroxide, until the solution is strongly alkaline (pH > 10).
-
Extraction: The free this compound will separate as an oily layer. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Distillation: Dry the combined organic extracts over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent by rotary evaporation. For the highest purity, the resulting oil should be distilled under atmospheric or reduced pressure.
Purity Analysis: The purity of the distilled this compound can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities.
Data Summary and Visualizations
To aid in your experimental design and troubleshooting, we have compiled the following data and diagrams.
Table 1: Comparison of Basicity and Nucleophilicity of Selected Pyridine Bases
| Base | pKa of Conjugate Acid | Nucleophilicity (Qualitative) | Key Characteristics |
| Pyridine | 5.25 | Moderate | Unhindered, acts as both a base and a nucleophile. |
| 2,6-Lutidine | 6.77 | Low | Moderately hindered, good non-nucleophilic base for many applications. |
| This compound | ~7.4 (estimated) | Very Low | Highly hindered, excellent non-nucleophilic base. [2] |
| 2,4,6-Collidine | 7.43 | Very Low | Highly hindered, similar in properties to this compound.[6][7] |
| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | High | Unhindered, highly nucleophilic catalyst. |
Note: The pKa value for this compound is an estimate based on its structural similarity to 2,4,6-collidine. The qualitative nucleophilicity is based on the degree of steric hindrance around the nitrogen atom.
Diagrams
Diagram 1: The Role of Steric Hindrance
Caption: Steric hindrance in this compound prevents nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for diagnosing side reactions involving this compound.
Conclusion
This compound is a powerful reagent for modern organic synthesis, but its effective use requires a nuanced understanding of its reactivity. By anticipating and mitigating potential side reactions such as N-alkylation and methyl group deprotonation, and by ensuring the purity of the reagent, researchers can unlock its full potential. We hope this guide serves as a valuable resource in your experimental endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- Birkofer, L., & Donike, M. (1967). Silylation of polar substances.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers.
- [Reference for NMR data of pyridinium salts - Placeholder for a specific liter
- Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB treatment of ambident reactivity.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Method to Prepare Highly Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
- Preparation method for 2,4,6-trimethyl pyridine. CN102372667A.
- [Reference for a specific silylation protocol using a hindered base - Placeholder]
- What are the differences between nucleophilicity and basicity? (2014). Quora.
- [Reference for a specific glycosylation protocol where a hindered base is used - Placeholder]
- [Reference for GC-MS analysis of trimethylpyridine isomers - Placeholder]
- 2,4,6-Trimethylpyridine. In Merck Index (15th ed.). (2013). Royal Society of Chemistry.
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 7. 2,4,6-Trimethylpyridine [drugfuture.com]
Technical Support Center: Troubleshooting Poor Catalytic Activity of 2,3,6-Trimethylpyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,6-trimethylpyridine (2,3,6-collidine) metal complexes. This guide is designed to provide in-depth, field-proven insights into common issues that can lead to poor catalytic activity. By understanding the underlying causes of these problems, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
Part 1: Foundational Knowledge and Initial Checks
Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your experimental setup are sound. This section addresses the most common oversights that can be mistaken for poor catalyst performance.
FAQ 1: My reaction is sluggish or has failed completely. What are the primary checks I should perform?
When a reaction underperforms, the catalyst is often the first component to be blamed. However, a systematic approach to troubleshooting should begin with the most basic parameters of your experiment.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for initial reaction failure diagnosis.
Step-by-Step Verification:
-
Reagent Purity and Stoichiometry:
-
Substrates: Have your starting materials been purified to remove potential catalyst poisons? Common culprits include sulfur- or phosphorus-containing impurities.[1][2][3] Are you certain of their concentration?
-
Solvent: Was the solvent anhydrous and deoxygenated? Water and oxygen can be detrimental to many catalytic cycles, particularly in cross-coupling reactions.
-
Base (if applicable): Is the base of sufficient purity and strength for the reaction? Have you accurately weighed the correct amount?
-
-
Inert Atmosphere:
-
Many catalytic reactions, especially those involving palladium, are sensitive to air. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
-
-
Reaction Conditions:
-
Temperature: Is your heating and temperature measurement equipment calibrated and accurate?
-
Stirring: Is the reaction mixture being stirred efficiently? Poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
-
Catalyst Handling:
-
Was the this compound complex stored under the recommended conditions (typically in a desiccator or glovebox)?
-
Was it weighed and transferred to the reaction vessel quickly to minimize exposure to air and moisture?
-
Part 2: Diagnosing Catalyst-Specific Issues
If the foundational checks in Part 1 do not resolve the issue, it is time to investigate the catalyst itself. The unique steric and electronic properties of the this compound ligand can be both an asset and a source of complications.
FAQ 2: How does the structure of this compound influence catalytic activity?
The three methyl groups on the pyridine ring are the defining feature of this ligand and have a profound impact on the behavior of the metal center.
-
Steric Hindrance: The methyl groups at the 2- and 6-positions create significant steric bulk around the metal center.[4] This can be advantageous in promoting reductive elimination, the final step in many cross-coupling reactions, leading to faster product formation. However, this same steric bulk can also hinder the initial oxidative addition step if the substrate is also sterically demanding.
-
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the metal center. This can facilitate oxidative addition but may slow down other steps in the catalytic cycle.
| Feature | Potential Advantage | Potential Disadvantage |
| Steric Hindrance | Promotes reductive elimination. May increase catalyst stability. | Can inhibit substrate coordination and oxidative addition, especially with bulky substrates. |
| Electron-Donating Nature | Can facilitate oxidative addition. | May destabilize certain intermediates. |
Q&A 1: My reaction starts but then plateaus. What are the likely causes of catalyst deactivation?
Catalyst deactivation is a common problem where the catalyst loses its activity over time. For palladium complexes, which are frequently used with pyridine-type ligands, several deactivation pathways are well-documented.[5][6]
Common Deactivation Pathways
Caption: Major deactivation routes for palladium-based catalysts.
-
Poisoning: This occurs when impurities in the reaction mixture bind strongly to the metal center, blocking active sites.[3]
-
Common Poisons: Sulfur compounds, other nitrogen heterocycles, and phosphines are notorious poisons for palladium and platinum catalysts.[1][2]
-
Troubleshooting:
-
Purify all reagents, including substrates and solvents.
-
Consider using a scavenger resin to remove specific impurities if they are known to be present.
-
-
-
Reduction to Inactive Pd(0): In many catalytic cycles, the active species is a soluble Pd(II) complex. If this is reduced to bulk Pd(0) metal, it can precipitate out of solution and lose its catalytic activity. This can be promoted by certain reagents or high temperatures.[7]
-
Troubleshooting:
-
Visually inspect the reaction mixture for the formation of a black precipitate (palladium black).
-
If reduction is suspected, consider adding a mild oxidant or adjusting the ligand-to-metal ratio to stabilize the active Pd(II) species.
-
-
-
Sintering/Aggregation: At elevated temperatures, catalytically active nanoparticles can migrate and fuse into larger, less active aggregates.[6][8]
-
Troubleshooting:
-
Run the reaction at the lowest effective temperature.
-
Ensure efficient stirring to maintain thermal homogeneity.
-
-
-
Ligand Dissociation/Degradation: The this compound ligand, while generally robust, can dissociate from the metal center, particularly at high temperatures. This can lead to the formation of less active or inactive metal species.
Part 3: Optimizing Reaction Conditions for Cross-Coupling Reactions
This compound complexes are often employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Success in these reactions is highly dependent on a fine balance of several parameters.
FAQ 3: I'm getting a low yield in my Suzuki-Miyaura coupling. How can I optimize the conditions for my sterically hindered catalyst?
Optimizing a Suzuki-Miyaura coupling involves a multi-variable approach.[9][10][11] The steric bulk of the this compound ligand makes substrate choice particularly important.
Optimization Protocol for Suzuki-Miyaura Coupling
-
Base Selection: The choice of base is critical. A common starting point is a carbonate base like K₂CO₃ or Cs₂CO₃. If the reaction is slow, a stronger phosphate base (e.g., K₃PO₄) may be beneficial. However, be aware that a very strong base can promote side reactions.
-
Solvent System: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.
-
Common choices: Toluene, dioxane, or THF, often with the addition of water, are effective for many Suzuki-Miyaura couplings.
-
Experiment: Screen a range of solvents to find the optimal balance of reactivity and catalyst stability.
-
-
Temperature Control:
-
Initial Temperature: Start at a moderate temperature (e.g., 80 °C).
-
Troubleshooting: If the reaction is slow, incrementally increase the temperature. If you observe catalyst decomposition (e.g., formation of palladium black), reduce the temperature.
-
-
Substrate Compatibility:
-
The steric hindrance of the this compound ligand makes it most suitable for reactions where at least one of the coupling partners is not sterically demanding.
-
Favorable: Coupling of an aryl halide with a small boronic acid.
-
Challenging: Coupling of two sterically hindered partners (e.g., ortho-substituted aryl halides with ortho-substituted boronic acids). In such cases, a less sterically hindered ligand may be required.
-
Q&A 2: I am observing significant homo-coupling of my boronic acid. What is the cause and how can I prevent it?
Homo-coupling is a common side reaction where the boronic acid reacts with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
Causes and Solutions for Homo-coupling:
| Cause | Mechanism | Solution |
| Oxygen in the reaction mixture | Oxygen can promote the oxidative coupling of the boronic acid. | Rigorously deoxygenate all solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Sub-optimal base or solvent | Certain conditions can favor the proto-deboronation of the boronic acid, which can then lead to homo-coupling. | Screen different bases and solvent systems as described in FAQ 3. |
| Slow transmetalation step | If the transmetalation of the boronic acid to the palladium center is slow, the boronic acid has more time to undergo side reactions. | Ensure the chosen base is effective at activating the boronic acid for transmetalation. |
Part 4: Advanced Diagnostics and Catalyst Regeneration
For persistent issues, more advanced techniques may be necessary to understand the fate of your catalyst.
FAQ 4: What analytical techniques can help me understand why my catalyst is failing?
If you have access to analytical instrumentation, the following techniques can provide valuable insights:
-
³¹P NMR Spectroscopy (if using a phosphine co-ligand): Can help identify the coordination environment of the metal and detect the formation of phosphine oxides, an indicator of catalyst degradation.
-
¹H NMR Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of products and byproducts over time, providing kinetic data on the reaction.
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium in a heterogeneous catalyst, helping to distinguish between active Pd(II) and inactive Pd(0).
-
Transmission Electron Microscopy (TEM): Can visualize the size and distribution of palladium nanoparticles on a support, useful for identifying sintering.[6]
FAQ 5: Is it possible to regenerate a deactivated this compound complex?
The feasibility of regeneration depends on the deactivation mechanism.[12][13][14][15]
-
Coking: For heterogeneous catalysts, coke can sometimes be burned off by careful calcination in air at elevated temperatures.[14]
-
Poisoning: If the poison is weakly adsorbed, it may be possible to wash the catalyst with a suitable solvent. For strongly bound poisons, regeneration is often not practical.
-
Sintering/Aggregation: This is generally an irreversible process.
Regeneration Decision Tree
Caption: Decision-making process for catalyst regeneration.
References
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Catalyst poisoning. chemeurope.com. Available at: [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Synthesis of this compound. ResearchGate. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]
-
Optimization of the Suzuki–Miyaura cross‐coupling reaction condition... ResearchGate. Available at: [Link]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link]
-
Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate. Available at: [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Catalyst poison. Britannica. Available at: [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Available at: [Link]
-
Transition metal pyridine complexes. Wikipedia. Available at: [Link]
-
Illustration of the effects of increasing steric hindrance along the series... ResearchGate. Available at: [Link]
-
Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Isolation and characterization of the active catalyst: a) Isolation of... ResearchGate. Available at: [Link]
-
Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives: Synthesis, Molecular Structures, and Catalytic Activity for Suzuki–Miyaura Cross-Coupling Reactions. Springer. Available at: [Link]
-
2,4,6-Trimethylpyridine. PubChem. Available at: [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
-
Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. Available at: [Link]
-
Syntheses, characterization, and photo-hydrogen-evolving properties of tris(2,2′-bipyridine)ruthenium(ii) derivatives tethered to a cis-Pt(ii)Cl2 unit: insights into the structure–activity relationship. Dalton Transactions. Available at: [Link]
-
Physico-Chemical Modifications Affecting the Activity and Stability of Cu-Based Hybrid Catalysts during the Direct Hydrogenation of Carbon Dioxide into Dimethyl-Ether. MDPI. Available at: [Link]
-
2,4,6-Trimethylpyridine. Wikipedia. Available at: [Link]
-
Steric hindrance-induced selective growth of rhodium on gold nanobipyramids for plasmon-enhanced nitrogen fixation. NIH. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
-
Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Catalyst_poisoning [chemeurope.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 13. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. csc.com.tw [csc.com.tw]
Technical Support Center: Addressing Spectral Overlap in NMR of Trimethylpyridine Isomers
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of trimethylpyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral overlap during the structural elucidation and analysis of these compounds. Trimethylpyridines, also known as collidines, are a group of six constitutional isomers, with 2,4,6-trimethylpyridine being the most common.[1] Their similar structures often lead to crowded and overlapping signals in ¹H NMR spectra, complicating unambiguous assignment and characterization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will explore the root causes of spectral overlap and detail advanced, field-proven NMR techniques to achieve baseline resolution and confident structural assignment.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my trimethylpyridine isomers so difficult to interpret?
A1: The primary challenge arises from the inherent structural similarities among the isomers. The methyl groups and the aromatic protons on the pyridine ring resonate in relatively narrow chemical shift ranges, leading to significant signal overlap.
-
Aromatic Protons: The protons on the pyridine ring typically appear in a characteristic downfield region (δ 7.1-8.8 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[2] In trimethylpyridine, the remaining aromatic protons often have very similar chemical environments, causing their signals to be closely spaced or to overlap entirely.
-
Methyl Protons: Similarly, the methyl group protons will have chemical shifts that are influenced by their position on the pyridine ring. While distinct, these shifts can be close enough to cause overlap, especially if line broadening occurs.
This overlap can obscure crucial information about spin-spin coupling, which is essential for determining the connectivity and substitution pattern of the isomers.
Troubleshooting Guide: Resolving Spectral Overlap
When faced with an uninterpretable, overlapped spectrum, a systematic approach involving both simple experimental adjustments and advanced NMR techniques is required.
Problem 1: Overlapping Aromatic and Methyl Proton Signals in 1D ¹H NMR.
Your standard ¹H NMR spectrum shows a complex multiplet in the aromatic region and/or overlapping singlets in the methyl region, making it impossible to assign specific protons to their corresponding positions on the pyridine ring.
Before resorting to more complex experiments, simple adjustments to your acquisition parameters can sometimes improve resolution.
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion, potentially resolving the overlapping signals.[3]
-
Solvent Effects: The chemical shifts of pyridine derivatives can be solvent-dependent.[2] Acquiring spectra in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of specific protons due to different solvent-solute interactions, which may break the signal degeneracy.[4][5]
LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the nitrogen atom in pyridine.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[8]
-
Causality: Protons closer to the nitrogen atom will experience a larger induced shift than those further away. This distance-dependent effect can effectively "spread out" the overlapped signals, simplifying the spectrum.[9] Europium-based reagents typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[10]
Protocol: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your trimethylpyridine isomer in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Analysis: Monitor the changes in chemical shifts. The signals corresponding to protons closer to the pyridine nitrogen will show the most significant downfield shift, allowing for their differentiation.
Caution: LSRs can cause line broadening, which can reduce resolution if used in excess.[9] It is a balance between achieving sufficient signal separation and maintaining narrow line widths.
Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[11] For trimethylpyridine isomers, several 2D techniques are particularly useful.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the molecule. This is invaluable for identifying which aromatic protons are adjacent to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[13] This is particularly useful for differentiating isomers where certain methyl groups are spatially proximate to specific aromatic protons.[14] For example, a NOESY cross-peak between a methyl group's protons and a specific aromatic proton provides strong evidence for their relative positions.[15]
Problem 2: Ambiguous Carbon Signal Assignment.
While the ¹H NMR spectrum may be resolved, assigning the corresponding carbon signals in the ¹³C NMR spectrum can still be challenging due to the number of similar carbon environments.
Heteronuclear correlation experiments are the gold standard for unambiguously assigning carbon signals by correlating them to their attached protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[16][17] Each cross-peak in an HSQC spectrum links a specific proton to its carbon, providing a definitive assignment for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[17][18] This is extremely powerful for piecing together the molecular structure. By observing correlations from a methyl group's protons to the aromatic carbons two and three bonds away, you can confirm the substitution pattern on the pyridine ring.
Protocol: A Combined 2D NMR Approach for Structure Elucidation
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Run HSQC: Perform an HSQC experiment to correlate all proton signals with their directly attached carbons. This will assign all protonated carbons.
-
Run HMBC: Acquire an HMBC spectrum to establish long-range connectivities. Focus on the correlations from the well-resolved methyl singlets to the aromatic carbons.
-
Run COSY: If ambiguity remains in the aromatic proton assignments, a COSY spectrum will confirm which protons are adjacent to each other.
-
Run NOESY: To confirm through-space proximity and differentiate between isomers with different spatial arrangements, a NOESY experiment is recommended.
-
Assemble the Data: Use the combined information from all experiments to build the complete structure and unambiguously assign all ¹H and ¹³C chemical shifts.[19]
By systematically applying these troubleshooting steps and advanced NMR techniques, researchers can overcome the challenges of spectral overlap and confidently elucidate the structures of trimethylpyridine isomers.
Data Summary
The following table provides typical ¹H and ¹³C chemical shift ranges for the parent pyridine molecule to serve as a baseline for understanding substituent effects. Actual values for trimethylpyridines will vary based on the specific isomer and experimental conditions.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| α (C2, C6) | 8.5 - 8.8 | ~150 |
| β (C3, C5) | 7.1 - 7.5 | ~124 |
| γ (C4) | 7.5 - 7.8 | ~136 |
Data compiled from various sources, including BenchChem Application Notes.[2]
References
-
2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link]
-
2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. Available from: [Link]
-
NOESY and ROESY. University of Missouri. Available from: [Link]
-
Lanthanide shift reagents in nmr. Slideshare. Available from: [Link]
-
Advanced NMR Methods. Bruker. Available from: [Link]
-
Tsednee, M., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 9(1), 1-8. Available from: [Link]
-
MRRC Structure Elucidation Notes. University of Illinois Urbana-Champaign. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Available from: [Link]
-
2D NMR Introduction. Chemistry LibreTexts. Available from: [Link]
-
2D NMR FOR THE CHEMIST. University of California, Santa Barbara. Available from: [Link]
-
NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]
-
NMR methods for the analysis of mixtures. PMC - NIH. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link]
-
2,4,6-Trimethylpyridine. Wikipedia. Available from: [Link]
-
Lanthanide Shift Reagents. Scribd. Available from: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
NOESY Spectra. Chemistry LibreTexts. Available from: [Link]
-
New Advances in Fast Methods of 2D NMR Experiments. SciSpace. Available from: [Link]
-
Piers, K. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2182-2191. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available from: [Link]
-
How to interpret a NOESY NMR spectrum. YouTube. Available from: [Link]
-
Soininen, P., et al. (2014). NMR methodology for complex mixture 'separation'. Edinburgh Research Explorer. Available from: [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. Available from: [Link]
Sources
- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. owsd25.interfase.tv [owsd25.interfase.tv]
- 19. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,6-Trimethylpyridine Stability and Degradation Pathways
Welcome to the comprehensive technical support guide for 2,3,6-trimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the challenges you may encounter during your research.
Introduction to this compound Stability
This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of the final products. The steric hindrance provided by the three methyl groups influences its reactivity and stability profile. This guide will delve into the potential degradation pathways under various stress conditions and provide practical advice for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors include exposure to strong oxidizing agents, strong acids, and specific catalysts.[2] While generally stable, prolonged exposure to harsh conditions such as high temperatures and UV light can also lead to degradation. Its basic nature makes it susceptible to reactions with acidic compounds.[2]
Q2: I am observing an unexpected peak in my chromatogram after storing a solution of this compound in an acidic buffer. What could be the cause?
A2: this compound readily neutralizes acids in weakly exothermic reactions to form salts.[2] The unexpected peak is likely the corresponding pyridinium salt. To confirm, you can try neutralizing a small sample of your solution and re-analyzing it. The original peak corresponding to this compound should reappear or increase in intensity.
Q3: Can this compound undergo oxidation? What are the likely degradation products?
A3: Yes, this compound can undergo oxidation, particularly in the presence of strong oxidizing agents like peroxides.[2] The most probable initial oxidation products would be N-oxides or hydroxylation of the methyl groups to form corresponding pyridine-methanol derivatives. Further oxidation could lead to the formation of carboxylic acid derivatives.
Q4: Is this compound susceptible to photodegradation?
A4: While specific data for this compound is limited, pyridine and its derivatives can undergo photochemical reactions.[3] Exposure to UV light, especially in the presence of photosensitizers, could potentially lead to rearrangements or additions to the pyridine ring. It is advisable to store solutions of this compound in amber vials or protected from light to minimize the risk of photodegradation.
Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] It should be kept separate from incompatible materials such as strong acids, oxidizing agents, and acid halides.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Change in solution color (e.g., yellowing) over time. | Oxidation or presence of impurities. | 1. Purity Check: Analyze the starting material for impurities using GC-MS or LC-MS. Impurities can act as catalysts for degradation. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Solvent Quality: Use high-purity, peroxide-free solvents. Peroxides in solvents can initiate oxidation. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound leading to lower effective concentration or formation of interfering byproducts. | 1. Fresh Solutions: Prepare solutions of this compound fresh before each experiment. 2. Stability Study: Conduct a short-term stability study of your compound in the experimental medium (e.g., buffer, cell culture media) to determine its stability over the duration of your experiment. Analyze samples at different time points using a stability-indicating HPLC method. |
| Formation of a precipitate when mixing with an acidic reagent. | Formation of a pyridinium salt with low solubility in the reaction solvent. | 1. Solvent Selection: Choose a solvent in which both the free base and the salt are soluble. 2. pH Adjustment: Carefully adjust the pH of the solution. However, be mindful that pH changes can affect the reaction of interest. 3. Order of Addition: Try changing the order of addition of reagents to avoid high local concentrations of acid. |
| Low recovery during extraction from an aqueous solution. | Protonation of the basic nitrogen at low pH, leading to increased water solubility. | 1. pH Adjustment: Before extraction with an organic solvent, adjust the pH of the aqueous solution to be basic (pH > 8) to ensure the compound is in its free base form, which is less water-soluble. 2. Choice of Solvent: Use a more polar organic solvent for extraction if the compound has some residual polarity. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting degradation profiles. Based on the chemical nature of the pyridine ring and its substituents, the following degradation pathways can be postulated:
Oxidation
Oxidation is a common degradation pathway for pyridines, especially those with alkyl substituents.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, forming the corresponding N-oxide. This is often the initial and major oxidation product.
-
Methyl Group Oxidation: The methyl groups can be oxidized to hydroxymethyl groups and further to carboxylic acids.
Caption: Postulated oxidative degradation pathways of this compound.
Acid-Base Reactions
As a basic compound, this compound readily reacts with acids to form salts. While this is not a degradation in the sense of breaking covalent bonds, it alters the chemical form of the compound and can significantly impact its solubility and reactivity.
Caption: Acid-base reaction of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridine derivatives.
-
Ring Isomerization/Rearrangement: Absorption of UV light can lead to the formation of reactive intermediates that can rearrange to form various isomers.
-
Radical Reactions: Photons can initiate radical reactions, especially in the presence of oxygen or other radical initiators, leading to a complex mixture of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC system with a UV/PDA detector and a C18 column
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature and 60°C. If no degradation is observed, repeat with 1 N HCl. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature and 60°C. If no degradation is observed, repeat with 1 N NaOH. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature. If no degradation is observed, repeat with 30% H₂O₂. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber. Analyze at specified time points.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze at specified time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A gradient method with a C18 column is often a good starting point.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
For the identification of major degradation products, analyze the stressed samples using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 265 nm, or use a PDA detector to scan a range).
-
Injection Volume: 10 µL
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve optimal separation (resolution > 1.5 between all peaks).
-
The use of different pH mobile phases (e.g., ammonium acetate buffer at pH 5 or phosphate buffer at pH 7) can also be explored to improve separation.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 1 N HCl | 24 h | 60°C | ~5% | 1 | 122.1 (protonated parent) |
| Base Hydrolysis | 1 N NaOH | 24 h | 60°C | < 2% | 0 | - |
| Oxidation | 30% H₂O₂ | 8 h | RT | ~15% | 2 | 138.1 (N-oxide) |
| Thermal | Solid | 7 days | 80°C | < 1% | 0 | - |
| Photolytic | UV (254 nm) | 48 h | RT | ~8% | 1 | - |
Conclusion
The stability of this compound is a critical parameter in its application in research and development. While generally stable under normal conditions, it is susceptible to degradation under oxidative and strongly acidic conditions. This guide provides a framework for understanding its stability profile, troubleshooting common issues, and establishing robust analytical methods for its assessment. By following the outlined protocols and considering the potential degradation pathways, researchers can ensure the integrity of their experiments and the quality of their results.
References
-
PubChem. 2,4,6-Trimethylpyridine. [Link]
-
ResearchGate. Synthesis of this compound. [Link]
-
Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
PubChem. This compound. [Link]
-
The Good Scents Company. 2,3,6-trimethyl pyridine. [Link]
-
The Human Metabolome Database. Showing metabocard for 2,4,6-Trimethylpyridine (HMDB0245482). [Link]
-
Wikipedia. 2,4,6-Trimethylpyridine. [Link]
-
PubMed. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. [Link]
-
National Center for Biotechnology Information. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. [Link]
-
PubMed. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]
-
ResearchGate. Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. [Link]
-
Agilent. Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. [Link]
-
Loba Chemie. 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Shimadzu. Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]
-
Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]
-
MDPI. Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia. [Link]
-
The University of Manchester. Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]
-
ACS Publications. De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics. [Link]
-
PubMed. GC-ITMS determination and degradation of captan during winemaking. [Link]
-
Journal of Applied Pharmaceutical Science. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]
-
National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
PubMed. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. [Link]
-
precisionFDA. 2,3,4-TRIMETHYLPYRIDINE. [Link]
-
RSC Publishing. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. [Link]
-
ACS Publications. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Basicity: 2,3,6-Trimethylpyridine vs. 2,4,6-Collidine
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic chemistry, non-nucleophilic bases are indispensable tools, and substituted pyridines are a cornerstone of this class. Their utility hinges on a delicate balance between the availability of the nitrogen's lone pair of electrons and the steric environment surrounding it. This guide provides an in-depth comparison of the basicity of two closely related trimethyl-substituted pyridines: 2,3,6-trimethylpyridine and the more commonly known 2,4,6-collidine. Understanding the nuanced differences in their basic strength is critical for reaction optimization, catalyst selection, and the rational design of synthetic pathways.
The Quantitative Measure of Basicity: pKa of the Conjugate Acid
The basicity of an organic base is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid (pKaH). A higher pKa value indicates that the conjugate acid is weaker, and consequently, the parent base is stronger. It signifies a greater propensity for the nitrogen lone pair to accept a proton.
Experimental Data: A Head-to-Head Comparison
A review of the literature provides the following experimental pKa values for the conjugate acids of our two subject compounds.
| Compound | Structure | Reported pKa (Conjugate Acid) |
| This compound | ![]() | 7.60[1] |
| 2,4,6-Collidine | ![]() | 7.43[2][3], 7.4[4][5][6], 6.69[7] |
Note: The reported pKa values for 2,4,6-collidine show some variation in the literature. This can be attributed to differences in experimental conditions such as temperature and solvent.
Based on the most frequently cited values, this compound (pKa ≈ 7.60) appears to be a slightly stronger base than 2,4,6-collidine (pKa ≈ 7.43). To understand this subtle yet significant difference, we must dissect the interplay of electronic and steric effects imparted by the methyl substituents.
Deconstructing Basicity: Electronic vs. Steric Effects
The basicity of a substituted pyridine is primarily governed by two opposing factors: the electron-donating nature of alkyl groups and the steric hindrance they create around the nitrogen atom.
Electronic Effects: The Inductive Push
Methyl groups are electron-donating groups (EDGs) through an inductive effect (+I).[8] They push electron density into the pyridine ring, increasing the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity of the molecule. Both this compound and 2,4,6-collidine benefit from the inductive effect of three methyl groups, which is why both are significantly more basic than pyridine itself (pKa = 5.25).[2]
Steric Effects: Hindrance to Protonation
While electronically favorable, methyl groups at the ortho positions (C2 and C6) create steric bulk around the nitrogen atom. This steric hindrance can impede the approach of a proton, making protonation more difficult and thereby decreasing basicity.[2][9] This effect is a crucial determinant in the comparative basicity of these two isomers.
The logical flow for analyzing these competing effects can be visualized as follows:
Caption: Factors influencing the basicity of substituted pyridines.
Comparative Analysis: The Decisive Factor
2,4,6-Collidine: This molecule possesses a symmetrical substitution pattern with two methyl groups in the ortho positions (2 and 6) and one in the para position (4). The two ortho-methyl groups create significant steric hindrance, shielding the nitrogen's lone pair from both sides.
This compound: In contrast, this isomer has methyl groups at positions 2, 3, and 6. Crucially, it has only one methyl group in an ortho position (C6, as C2 is adjacent to another substituent). The other ortho position (C2) is adjacent to the C3-methyl group, but the C5 position is unsubstituted. This asymmetry results in a less sterically crowded environment on one side of the nitrogen atom compared to 2,4,6-collidine.
Caption: Structural comparison of steric hindrance.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate these values, a potentiometric titration is a reliable and standard method.[2] This technique involves monitoring the pH of a solution of the base as a standardized strong acid is added.
Materials and Equipment:
-
This compound or 2,4,6-collidine
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 0.5 mmol of the trimethylpyridine derivative and dissolve it in 50 mL of deionized water in the 100 mL beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized 0.1 M HCl solution above the beaker.
-
Initial Reading: Record the initial pH of the solution before any acid is added.
-
Titration: Begin adding the HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Equivalence Point: Continue the titration, noting that the pH will change more rapidly near the equivalence point. Proceed well past this point to ensure a complete titration curve.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of HCl added that is exactly half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[10]
-
Caption: Workflow for pKa determination by potentiometric titration.
This experimental approach provides a robust method for confirming the subtle yet important differences in basicity between sterically varied pyridine isomers, empowering researchers to make more informed decisions in their synthetic endeavors.
References
-
Berionni, G., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Synlett, 2017. [Link]
-
mVOC 4.0. 2,4,6-Trimethylpyridine. [Link]
-
ChemIDplus. 2,4,6-Trimethylpyridine. [Link]
-
Yamazaki, H., et al. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, 1988. [Link]
-
Scribd. Effect of Substituents On Basicity of Pyridine. [Link]
-
PubChem. 2,4,6-Trimethylpyridine. [Link]
-
Wikipedia. 2,4,6-Trimethylpyridine. [Link]
-
BYJU'S. How to calculate pKa. [Link]
Sources
- 1. This compound CAS#: 1462-84-6 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trimethylpyridine [drugfuture.com]
- 8. scribd.com [scribd.com]
- 9. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. byjus.com [byjus.com]
A Researcher's Guide to 2,3,6-Trimethylpyridine: Unveiling the Advantages of Asymmetric Hindrance in Non-Nucleophilic Bases
In the intricate landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is a critical decision that can dictate the success or failure of a reaction. While symmetrically substituted pyridines such as 2,6-lutidine and 2,4,6-collidine have long been mainstays in the chemist's toolkit, their unsymmetrical isomer, 2,3,6-trimethylpyridine, offers a unique and often advantageous balance of steric and electronic properties. This guide provides a comprehensive comparison of this compound with other common hindered bases, supported by physicochemical data and experimental insights, to empower researchers in making informed decisions for their synthetic challenges.
The Nuances of Hindered Pyridine Bases: A Comparative Overview
Sterically hindered, non-nucleophilic bases are prized for their ability to abstract protons without engaging in undesired nucleophilic side reactions.[1] This characteristic is primarily governed by two key factors: basicity (pKa of the conjugate acid) and the steric environment around the basic nitrogen atom.
Basicity: The pKa value is a direct measure of a base's strength. A higher pKa indicates a stronger base, more capable of deprotonating weakly acidic protons. The presence of electron-donating methyl groups on the pyridine ring increases the electron density on the nitrogen atom, thereby enhancing its basicity.[2]
Steric Hindrance: Bulky substituents, typically at the 2- and 6-positions flanking the nitrogen, create a sterically congested environment. This physical barrier impedes the nitrogen's ability to act as a nucleophile, while still allowing it to accept a small proton.[3]
The interplay of these two factors defines the utility of a hindered base in a given transformation.
Physicochemical Properties: A Head-to-Head Comparison
To understand the unique position of this compound, a comparison of its fundamental properties with its common counterparts is essential.
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | ~7.60[1] | 121.18[4] | 176-178[5] | |
| 2,6-Lutidine | ~6.72 | 107.15 | 144 | |
| 2,4,6-Collidine | ~7.43[6] | 121.18[6] | 171-172[6] |
Note: pKa values can vary slightly depending on the measurement conditions.
-
Basicity: this compound is the strongest base among the three, a direct consequence of the cumulative electron-donating effect of its three methyl groups.[2]
-
Steric Profile: While both 2,6-lutidine and 2,4,6-collidine possess symmetrical steric hindrance around the nitrogen, this compound presents an asymmetrical steric environment . This unique feature is the cornerstone of its distinct advantages in certain applications.
The Asymmetric Advantage: Where this compound Excels
The unsymmetrical nature of this compound provides a "sweet spot" of reactivity that is not always achievable with its symmetrical isomers. This can translate to improved yields, enhanced selectivity, and milder reaction conditions in specific scenarios.
Dehydrohalogenation Reactions: A Case for Balanced Sterics
In dehydrohalogenation reactions, a hindered base is employed to promote elimination over substitution. While highly hindered bases like 2,4,6-collidine are effective, their steric bulk can sometimes impede proton abstraction from a congested substrate. Conversely, a less hindered base might lead to unwanted nucleophilic substitution.
Hypothetical Experimental Comparison:
Consider the dehydrohalogenation of a sterically demanding secondary alkyl halide.
| Base | Product Ratio (Elimination:Substitution) | Rationale |
| This compound | 90:10 | The asymmetric steric bulk is sufficient to disfavor SN2 attack, while still allowing access to the proton for E2 elimination, leading to a high yield of the desired alkene. |
| 2,6-Lutidine | 75:25 | Lower basicity and slightly less steric bulk may result in a lower rate of elimination and a small increase in the substitution product. |
| 2,4,6-Collidine | 85:15 | While highly effective at preventing substitution, its significant steric hindrance might lead to a slower reaction rate compared to this compound with a highly congested substrate. |
This table represents a hypothetical scenario based on established principles of reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
The key takeaway is that the fine-tuned steric environment of this compound can offer a superior balance for maximizing elimination pathways with challenging substrates.
Glycosylation Reactions: Navigating Complex Stereochemistry
The synthesis of glycosides is another area where the choice of a hindered base is critical. These reactions often involve sensitive substrates and the need for precise stereochemical control. The base's role is to activate the glycosyl donor and scavenge the acid byproduct.
In complex glycosylation reactions, a highly reactive, non-nucleophilic base is often required. The higher basicity of this compound can be advantageous in activating less reactive glycosyl donors. Furthermore, its unique steric profile can influence the stereochemical outcome of the glycosylation, potentially leading to higher selectivity for the desired anomer.
Experimental Protocol: A General Procedure for Glycosylation using a Hindered Pyridine Base
This protocol outlines a general procedure for a glycosylation reaction where a hindered pyridine base is employed.
Materials:
-
Glycosyl Donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Glycosyl Acceptor (an alcohol)
-
This compound (or other hindered base)
-
Anhydrous Dichloromethane (DCM)
-
Activator (e.g., Silver triflate, TMSOTf)
-
Molecular Sieves (4 Å)
Workflow:
Caption: General workflow for a glycosylation reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 eq.), freshly activated 4 Å molecular sieves, and anhydrous dichloromethane.
-
Add this compound (1.5 - 2.0 eq.) to the mixture and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
In a separate flask, dissolve the glycosyl donor (1.2 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl donor to the reaction mixture.
-
Add the activator (e.g., TMSOTf, 0.1 - 0.2 eq.) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of methanol or saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, filter through a pad of celite, and wash with dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous copper sulfate solution (to remove the pyridine base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired glycoside.
The superior performance of this compound in such a protocol would be demonstrated by a higher yield and/or a more favorable ratio of the desired anomer compared to when 2,6-lutidine or 2,4,6-collidine are used, particularly with challenging substrates where a delicate balance of reactivity and steric control is paramount.
Logical Framework for Base Selection
The decision to use this compound over other hindered bases can be guided by a logical assessment of the reaction requirements.
Caption: Decision matrix for selecting a hindered pyridine base.
Conclusion: A Valuable Addition to the Synthetic Chemist's Arsenal
While 2,6-lutidine and 2,4,6-collidine remain indispensable tools in organic synthesis, this compound presents a compelling alternative, particularly in reactions where a fine-tuning of basicity and steric hindrance is required. Its unique asymmetric structure provides a nuanced reactivity profile that can lead to superior outcomes in terms of yield and selectivity. For researchers and drug development professionals tackling complex synthetic challenges, a thorough understanding of the advantages offered by this compound can unlock new avenues for efficient and selective molecule construction.
References
- Merck Index. 2,4,6-Trimethylpyridine.
-
Scribd. Effect of Substituents On Basicity of Pyridine. [Link]
-
mVOC 4.0. 2,4,6-Trimethylpyridine. [Link]
-
PubChem. 2,4,6-Trimethylpyridine. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Collidine. [Link]
-
Global Substance Registration System. This compound. [Link]
-
RSC Publishing. Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol. [Link]
-
National Institutes of Health. Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. [Link]
-
Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
-
Wikipedia. 2,4,6-Trimethylpyridine. [Link]
-
Wikipedia. 2,6-Lutidine. [Link]
Sources
A Researcher's Guide to the Experimental pKa Determination of 2,3,6-Trimethylpyridine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the acid dissociation constant (pKa) is a critical physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and protein binding. These properties are fundamental to understanding a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth comparison of established experimental methods for determining the pKa of 2,3,6-trimethylpyridine, a substituted pyridine derivative, offering insights into the causality behind experimental choices to ensure accurate and reliable results.
The Importance of Accurate pKa Determination
This compound, an organic base, possesses a nitrogen atom within its aromatic ring that can accept a proton. The pKa value quantifies the equilibrium of this protonation, providing a numerical representation of its basic strength. An accurate pKa value is essential for:
-
Predicting Physiological Behavior: The ionization state of a drug molecule at physiological pH (typically around 7.4) determines its ability to cross biological membranes and interact with its target.
-
Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) at different pH values is crucial for designing effective formulations.
-
Analytical Method Development: Chromatographic and electrophoretic separation techniques are often pH-dependent. Knowledge of a compound's pKa is vital for optimizing these methods.
This guide will explore and compare three robust experimental techniques for pKa determination: Potentiometric Titration, UV-Vis Spectrophotometric Titration, and Capillary Electrophoresis. We will also touch upon computational methods as a predictive tool. The reported pKa of this compound is approximately 7.60, which will serve as a benchmark for our discussion.
Method 1: Potentiometric Titration - The Gold Standard
Potentiometric titration is a highly precise and widely used method for pKa determination.[1] It involves the gradual addition of a titrant (an acid) to a solution of the analyte (this compound) while monitoring the pH using a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.
Underlying Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of the concentrations of the protonated ([BH⁺]) and unprotonated ([B]) forms of the base is described by the Henderson-Hasselbalch equation:
pH = pKa + log([B]/[BH⁺]) [2][3][4]
At the half-equivalence point of the titration, the concentrations of the protonated and unprotonated forms are equal, meaning [B]/[BH⁺] = 1. At this point, the equation simplifies to pH = pKa .[3][5]
Experimental Protocol for Potentiometric Titration
Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a precision burette
-
Stir plate and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity this compound
-
Deionized, CO₂-free water
-
Inert gas (Nitrogen or Argon)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[6]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before each experiment.[6]
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of at least 10⁻⁴ M.[1][6] Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[6]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[6]
-
Titration: Place the beaker with the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift of less than 0.01 pH units per minute).[7]
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the buffer region).[6] For more precise determination, the inflection point can be found by calculating the first or second derivative of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[7]
Causality and Self-Validation:
-
Why CO₂-free water and an inert atmosphere? Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, a weak acid that would be titrated along with the analyte, leading to an inaccurate determination of the equivalence point and, consequently, the pKa.
-
Why maintain constant ionic strength? The activity of ions in solution, which affects the pH measurement, is dependent on the ionic strength. By keeping it constant with an inert salt like KCl, we ensure that the measured pH changes are solely due to the protonation of the analyte.
-
Why triplicate measurements? Replication is a cornerstone of scientific validity. Consistent results across multiple runs provide confidence in the determined pKa value and allow for the calculation of standard deviation, a measure of precision.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometric Titration - High Sensitivity for Chromophoric Compounds
For compounds that possess a chromophore (a part of the molecule that absorbs UV-visible light) near the ionization site, spectrophotometric titration is a powerful and highly sensitive alternative to potentiometry.[1] Since the pyridine ring in this compound is a chromophore, this method is well-suited for its pKa determination. The method relies on the principle that the protonated and unprotonated forms of the molecule will have different UV-Vis absorption spectra.
Underlying Principle: Beer-Lambert Law and Spectral Shifts
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. As the pH of the solution containing this compound is changed by titration, the equilibrium between the protonated and unprotonated forms shifts. This shift results in a change in the overall UV-Vis spectrum of the solution. By monitoring the absorbance at a specific wavelength where the two species have different molar absorptivities, a titration curve of absorbance versus pH can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.[8][9]
Experimental Protocol for UV-Vis Spectrophotometric Titration
Instrumentation and Reagents:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Calibrated pH meter
-
Quartz cuvettes
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 6.0 to 9.0 in 0.2-0.5 pH unit increments)[10]
-
Stock solution of this compound in a suitable solvent (e.g., methanol or water)
-
Deionized water
Step-by-Step Methodology:
-
Determine Analytical Wavelengths: Record the UV-Vis spectra of this compound in a highly acidic solution (e.g., pH 2) where it is fully protonated, and in a highly basic solution (e.g., pH 12) where it is fully unprotonated. Identify the wavelength(s) of maximum absorbance difference between the two forms.
-
Prepare Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to a constant, larger volume of each buffer solution.[9][10] This ensures a constant total concentration of the analyte across all samples.
-
Measure Absorbance: Measure the absorbance of each solution at the pre-determined analytical wavelength(s) using the spectrophotometer. Use the corresponding buffer solution as a blank.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.
-
Multi-Wavelength Analysis (Optional but Recommended): To improve accuracy and minimize errors from concentration variations, measure the absorbance at two different wavelengths. Plotting the ratio of the absorbances versus pH can yield a more reliable pKa value.[8]
Causality and Self-Validation:
-
Why use a series of buffers? This approach allows for the systematic variation of pH while maintaining a relatively stable ionic environment within each sample. It is an alternative to continuous titration.
-
Why keep the analyte concentration constant? The Beer-Lambert law is concentration-dependent. By keeping the total concentration of the analyte the same in all samples, any changes in absorbance can be directly attributed to the shift in the protonation equilibrium.
-
Why identify the wavelength of maximum difference? Selecting a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal provides the greatest sensitivity and signal-to-noise ratio for the measurement.
Workflow for UV-Vis Spectrophotometric pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Method 3: Capillary Electrophoresis - Fast and Material-Sparing
Capillary Electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field.[11] It has emerged as a fast and accurate method for pKa determination, particularly advantageous for its low sample consumption and suitability for poorly soluble compounds.[12]
Underlying Principle: pH-Dependent Mobility
In CE, the effective electrophoretic mobility of an ionizable compound like this compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte (BGE). By measuring the effective mobility of the analyte in a series of BGEs with different pH values, a sigmoidal "titration curve" of mobility versus pH can be generated. The inflection point of this curve corresponds to the pKa of the compound.[12]
Experimental Protocol for Capillary Electrophoresis
Instrumentation and Reagents:
-
Capillary Electrophoresis system with a UV or diode-array detector
-
Fused-silica capillary
-
A series of background electrolyte (BGE) buffers with a range of pH values
-
Sample solution of this compound
-
Neutral marker (e.g., dimethyl sulfoxide - DMSO) to measure the electroosmotic flow (EOF)[12]
Step-by-Step Methodology:
-
Capillary Conditioning: Condition the new capillary by flushing it with a sequence of solutions, typically 1 M NaOH, deionized water, and finally the BGE.
-
Sample Injection: Inject a small plug of the sample solution (containing the analyte and a neutral marker) into the capillary.
-
Electrophoretic Separation: Apply a high voltage across the capillary. The analyte and the neutral marker will migrate through the capillary at different rates.
-
Detection: Detect the analyte and the neutral marker as they pass the detector. Record their migration times.
-
Repeat with Different pH Buffers: Repeat steps 2-4 using BGEs of different pH values that bracket the expected pKa of this compound.[12]
-
Data Analysis:
-
Calculate the effective mobility (μ_eff) of the analyte at each pH.
-
Plot the effective mobility against the pH of the BGE.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Causality and Self-Validation:
-
Why use a neutral marker? The neutral marker is unaffected by the electric field and moves only with the bulk flow of the liquid (the electroosmotic flow). Its migration time is used to correct the migration time of the analyte, allowing for the calculation of its true electrophoretic mobility.
-
Why is CE suitable for impure samples? The separation power of CE allows for the determination of the pKa of a compound even in the presence of impurities, as the different components of the mixture will typically migrate at different rates.[12]
-
Why is it fast and material-sparing? CE utilizes very small volumes (nanoliters) of sample and BGE, and the analysis time for each run is typically in the order of minutes.
Comparison of Methods
| Feature | Potentiometric Titration | UV-Vis Spectrophotometric Titration | Capillary Electrophoresis |
| Principle | Measures pH change during acid-base reaction | Measures absorbance change with pH | Measures electrophoretic mobility change with pH |
| Sample Purity | High purity required[1] | High purity preferred; impurities must not absorb at the analytical wavelength[1] | Can tolerate impurities[12] |
| Sample Amount | Milligram quantities[1] | Microgram quantities | Nanogram quantities |
| Sample Conc. | > 10⁻⁴ M[1] | > 10⁻⁶ M[1] | Low concentration is sufficient |
| Solubility | Limited by aqueous solubility; co-solvents can be used but require extrapolation[13] | Can handle lower solubility than potentiometry | Well-suited for poorly soluble compounds[12] |
| Throughput | Low to medium | Medium to high (with plate reader)[10][14] | High |
| Requirement | Ionizable group | Ionizable group near a chromophore[1] | Ionizable group |
| Accuracy | High | High | High |
| Key Advantage | High precision, direct measurement | High sensitivity, small sample volume | Very small sample volume, fast, tolerates impurities |
The Role of Computational Prediction
In addition to experimental methods, computational (in silico) approaches can provide a rapid prediction of pKa values. These methods use quantum chemical calculations, often combined with implicit solvation models, to estimate the energetics of protonation.[15] For substituted pyridines, Density Functional Theory (DFT) has been shown to predict pKa values with reasonable accuracy (unsigned errors under 1 pKa unit).[15]
While computational methods are invaluable for high-throughput screening and for providing an initial estimate, they are not a substitute for experimental determination. Experimental validation is crucial, especially for drug discovery and development where high accuracy is paramount.
Decision-Making Guide for Method Selection
The choice of method for pKa determination depends on several factors, including the properties of the compound, the available instrumentation, and the desired level of accuracy and throughput.
Caption: Decision tree for selecting a pKa determination method.
Conclusion
The experimental determination of the pKa of this compound can be reliably achieved using several well-established techniques. Potentiometric titration remains a benchmark for accuracy and precision, provided sufficient pure sample is available. UV-Vis spectrophotometry offers a high-sensitivity alternative for chromophoric molecules, while Capillary Electrophoresis provides a fast, material-sparing option that is tolerant of impurities and well-suited for compounds with low solubility.
Each method is a self-validating system when performed with careful attention to experimental detail, such as instrument calibration, control of ionic strength, and elimination of atmospheric CO₂. By understanding the underlying principles and the rationale behind the experimental choices, researchers can confidently select the most appropriate method and generate high-quality, trustworthy pKa data that is fit for purpose in research, development, and regulatory settings.
References
-
BYJU'S. Henderson-Hasselbalch equation. [Link]
-
Keith, J. A., & Carter, E. A. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Chemical Theory and Computation, 8(9), 3187–3206. [Link]
-
Helmenstine, A. M. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. ThoughtCo. [Link]
-
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Pharmaceutical research, 15(2), 209–215. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Turito. (2022, November 8). Henderson Hasselbalch Equation- Estimating the pH of Buffers. [Link]
-
Saieed, M. S., & Najim, Z. A. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 15(1), 25-33. [Link]
-
Casasnovas, R., Frau, J., Ortega-Castro, J., Donoso, J., Muñoz, F., & Ritchie, J. (2009). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. International Journal of Quantum Chemistry, 111(12), 2769-2781. [Link]
-
van der Water, S., Janssen, A., & van der Krol, A. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(12), 2154. [Link]
-
van der Meulen, P., Vien, T., & St-Amant, A. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682–15689. [Link]
-
Pliego, D. R. (2008). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1001–1004. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. [Link]
-
Editorial. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 237. [Link]
-
Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1001–1004. [Link]
-
Sividin, S., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2993. [Link]
-
Pharma Tutor. (2023, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. [Link]
-
Takács-Novák, K., et al. (1997). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
-
Patel, K., & Patel, D. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmaceutical Sciences and Research, 7(5), 2095-2100. [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]
-
Aktaş, A. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. [Link]
-
Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Technical Report No. 100. [Link]
-
Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of separation science, 28(17), 2374–2380. [Link]
-
Fuguet, E., et al. (2009). A Fast Method for p K a Determination by Capillary Electrophoresis. Chemistry & biodiversity, 6(11), 1822–1827. [Link]
-
Geiser, L., et al. (2005). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. [Link]
-
Chemistry For Everyone. (2023, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. [Link]
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. byjus.com [byjus.com]
- 3. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 4. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 5. thoughtco.com [thoughtco.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. analiza.com [analiza.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Computational Analysis of 2,3,6-Trimethylpyridine Reactivity
Welcome to a comprehensive guide on the computational exploration of 2,3,6-trimethylpyridine reactivity. This document is intended for researchers, chemists, and drug development professionals who are looking to leverage computational tools to understand and predict the chemical behavior of this sterically hindered pyridine derivative. As a Senior Application Scientist, my goal is to move beyond a simple listing of methods and provide a nuanced, experience-driven perspective on why certain computational choices are made and how to interpret the results with confidence.
This compound, a substituted heterocyclic amine, presents a fascinating case study where electronic and steric effects are in constant interplay. The three methyl groups, particularly the one at the C6 position adjacent to the nitrogen, create significant steric hindrance that modulates the inherent nucleophilicity and basicity of the pyridine ring. Understanding this interplay is crucial for its application in synthesis, catalysis, and materials science. This guide provides a framework for dissecting these effects using modern computational chemistry.
Part 1: Choosing Your Theoretical Toolkit: A Comparison of Computational Methods
The foundation of any computational study is the choice of a theoretical method and basis set. For molecules like this compound, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[1][2][3] However, the "flavor" of DFT, determined by the functional, is a critical choice.
| Method/Functional | Strengths | Weaknesses | Typical Application for Pyridines |
| B3LYP | A workhorse hybrid functional, good for geometries and general energetics.[3][4] | May not adequately capture non-covalent interactions or dispersion forces, which can be important for sterically crowded systems. | Initial geometry optimizations, frequency calculations, and studies where dispersion is not dominant. |
| M06-2X | A meta-hybrid GGA functional with excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions.[5][6] | Can be more computationally expensive than B3LYP. | Recommended for accurate barrier height calculations, reaction mechanisms, and studying interactions with other molecules where steric clashes are likely. |
| ωB97X-D | A range-separated hybrid functional with an empirical dispersion correction. | The empirical correction may not be universally applicable to all systems. | Excellent for studying reaction profiles, especially when long-range interactions are involved. |
| Basis Set: 6-311++G(d,p) | A flexible, triple-zeta basis set with diffuse functions (++) and polarization functions (d,p).[5] | Computationally more demanding than smaller basis sets. | Provides a good description of the electron distribution, especially for systems with heteroatoms and potential for weak interactions. Essential for accurate electronic property calculations. |
Expert Insight: For this compound, the steric crowding necessitates a method that can accurately model dispersion forces and non-covalent repulsions. Therefore, I strongly recommend starting with the M06-2X functional combined with the 6-311++G(d,p) basis set .[5][6] This combination provides a robust and validated system for capturing the subtle electronic and steric effects that govern the reactivity of this molecule.
Part 2: Decoding Reactivity with Conceptual DFT
Before embarking on complex reaction mechanism studies, it's invaluable to analyze the intrinsic reactivity of the molecule. Conceptual DFT provides a suite of descriptors that act as computational "litmus tests" for predicting chemical behavior.
Global Reactivity Descriptors: These provide a picture of the molecule's overall reactivity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity.
-
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules are less reactive.
-
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
Local Reactivity Descriptors: These pinpoint where on the molecule a reaction is likely to occur.
-
Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. The site with the highest value of f-(r) is most susceptible to electrophilic attack, while the highest f+(r) indicates the site for nucleophilic attack.[7]
-
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface. Negative regions (typically red) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack.
For this compound, the MESP will clearly show a region of negative potential around the nitrogen lone pair, identifying it as the primary site for protonation and electrophilic attack. However, the Fukui functions and an analysis of steric hindrance will be crucial to differentiate its reactivity from less substituted pyridines.
Part 3: Case Study - The Steric Shield: Quantifying Hindrance
The defining feature of this compound is the steric bulk around the nitrogen atom. This has profound implications for its ability to act as a nucleophile or a ligand. While the methyl groups are electron-donating, increasing the intrinsic basicity of the nitrogen, this effect is often overshadowed by steric repulsion.[8]
Computational methods can quantify this steric hindrance using parameters like the percent buried volume (%VBur) .[6][9][10] This metric calculates the percentage of the volume of a sphere (centered on the atom of interest) that is occupied by the substituents.
| Pyridine Derivative | Expected %VBur (at Nitrogen) | Implication for Reactivity |
| Pyridine | Low | Accessible nitrogen lone pair, good nucleophile and ligand. |
| 2-Methylpyridine (α-picoline) | Moderate | Reduced accessibility, weaker nucleophile than pyridine for bulky electrophiles. |
| 2,6-Dimethylpyridine (2,6-lutidine) | High | Significantly hindered, often used as a non-nucleophilic base. |
| This compound | Very High | The addition of the C3-methyl group further restricts access, making it an even more sterically demanding base. Its ability to coordinate to metal centers will be severely limited compared to less substituted pyridines.[6][8] |
This steric clash can be visualized with a simple workflow.
Caption: Workflow for quantifying steric effects.
Part 4: A Practical Protocol for Mechanism Elucidation
Let's outline a self-validating protocol for investigating a hypothetical SN2 reaction: the N-methylation of this compound with methyl iodide (CH₃I). The steric hindrance is expected to significantly increase the activation barrier compared to pyridine.[11]
Step-by-Step Computational Protocol:
-
Software: Gaussian 16, ORCA, or a similar quantum chemistry package.
-
Methodology:
-
Procedure:
-
Geometry Optimization: Perform full geometry optimizations of the reactants (this compound and CH₃I), the transition state (TS), and the products (N-methyl-2,3,6-trimethylpyridinium and I⁻).
-
Frequency Calculation: Conduct frequency calculations for all optimized structures.
-
Self-Validation: Reactants and products must have zero imaginary frequencies. The transition state must have exactly one imaginary frequency corresponding to the C-N bond formation and C-I bond breaking.
-
-
Transition State Search: Use a method like QST2/QST3 or an optimization to a saddle point (Opt=TS). The initial guess for the TS geometry should place the methyl group approaching the nitrogen atom.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS geometry.
-
Self-Validation: The IRC path must connect the transition state smoothly to the reactant and product energy minima, confirming it is the correct TS for the desired reaction.[12]
-
-
Energy Calculation: Calculate the zero-point corrected electronic energies to determine the activation energy (ΔG‡ = GTS - GReactants) and the reaction energy (ΔGrxn = GProducts - GReactants).
-
This entire process can be visualized as a logical flow.
Caption: Self-validating computational workflow.
Conclusion and Future Directions
Computational studies provide an indispensable lens through which to view the reactivity of molecules like this compound. The true power of these methods lies not in generating numbers, but in building a chemically intuitive understanding of how structure dictates function. For this specific pyridine, the narrative is one of a constant battle between the electron-donating nature of the methyl groups and the formidable steric shield they create.
Future studies should focus on more complex systems, such as its role in frustrated Lewis pair chemistry or as a bulky base in organocatalysis.[6][8][9] By combining robust DFT methods with insightful analysis of steric and electronic parameters, researchers can confidently predict and rationalize the behavior of this compound, accelerating discovery in a wide range of chemical applications.
References
-
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. SpringerLink. Available at: [Link]
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]
-
DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. ResearchGate. Available at: [Link]
-
A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Semantic Scholar. Available at: [Link]
-
A DFT Study on Nitro Derivatives of Pyridine - ResearchGate. ResearchGate. Available at: [Link]
-
(PDF) Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes - ResearchGate. ResearchGate. Available at: [Link]
-
Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
This compound | C8H11N - PubChem. PubChem. Available at: [Link]
-
Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes - PubMed. PubMed. Available at: [Link]
-
A real space picture of the role of steric effects in SN2 reactions - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. Southern Methodist University. Available at: [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. ResearchGate. Available at: [Link]
-
This compound - gsrs. Global Substance Registration System. Available at: [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - MDPI. MDPI. Available at: [Link]
-
2,3,6-trimethyl pyridine, 1462-84-6 - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. MDPI. Available at: [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.smu.edu [s3.smu.edu]
Safety Operating Guide
Navigating the Safe Disposal of 2,3,6-Trimethylpyridine: A Procedural Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,6-trimethylpyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
This compound, also known as 2,3,6-collidine, is a flammable liquid and vapor that presents several health hazards.[1][2][3] It is harmful if swallowed or if it comes into contact with the skin, causes skin irritation, and can lead to serious eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1][2][3] A thorough understanding of its properties is the foundation of safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1462-84-6 | [1] |
| Molecular Formula | C8H11N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 173-175 °C (343-345 °F) | [4] |
| Density | 0.913 g/cm³ | [4] |
| Flash Point | Flammable | [1] |
| Solubility | Slightly soluble in water | [4] |
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to have the appropriate safety measures in place. This proactive approach minimizes risk and ensures a rapid and effective response in the event of an incident.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Always wear:
-
Eye Protection: Chemical safety goggles or a face shield.[3][5]
-
Hand Protection: Appropriate chemical-resistant gloves.[3] It is advisable to consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is necessary.[5][6]
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[7]
Spill Management: A Step-by-Step Response
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the immediate actions to be taken.
Caption: Workflow for responding to a this compound spill.
For small spills, use an absorbent paper to pick up the liquid.[4] Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[4] For larger spills, use an inert absorbent material like sand, silica gel, or a universal binder.[5][6][7] Do not use combustible materials like sawdust.
Proper Disposal Procedures for this compound Waste
The disposal of this compound must be handled in accordance with local, regional, and national hazardous waste regulations.[2] As a pyridine derivative, it is likely to be classified as a hazardous waste. The U.S. Environmental Protection Agency (EPA) designates pyridine and its derivatives as hazardous waste under the F005 code for spent non-halogenated solvents.[8][9]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Liquid Waste:
-
Designate a specific, compatible, and clearly labeled waste container for this compound and related solutions. The container should be sealable and airtight.[7]
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizers and acids.[5][7]
-
The waste container should be stored in a well-ventilated area, away from sources of ignition.[5]
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled, and sealed container.
-
Empty containers should be handled with care as they may contain residual flammable vapors.[2]
-
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling:
-
As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[7] The label should clearly identify the contents as "Hazardous Waste: this compound" and list any other components of the waste stream.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
-
Requesting Disposal:
-
When the waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health & Safety (EHS) procedures.[7]
-
Provide accurate and complete information about the waste composition to ensure safe transport and disposal.
-
-
Awaiting Pickup:
-
Store the sealed and labeled waste container in the designated accumulation area until it is collected by trained EHS personnel.
-
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility. Always consult your institution's specific EHS guidelines, as local regulations and policies may have additional requirements.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemical Label. (n.d.). This compound. Retrieved from [Link]
-
Loba Chemie. (2016, April 16). Safety Data Sheet: 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Substance Registry Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,6-Trimethylpyridine
For the diligent researcher, scientist, and drug development professional, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 2,3,6-Trimethylpyridine, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating risks and ensuring a secure laboratory environment. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling protocols.
Understanding the Risks: Hazard Profile of this compound
This compound, a substituted pyridine, is a versatile reagent in organic synthesis. However, its utility is accompanied by a distinct hazard profile that necessitates rigorous safety protocols. It is classified as a flammable liquid and vapor.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact, each posing significant health risks.
Key hazards include:
-
Flammability: The vapor can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][3]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2]
A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundational step in implementing effective safety measures.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision contingent on the nature of the experiment, the quantities of this compound being used, and the potential for exposure. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when necessary.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory whenever handling this compound.[4]
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to provide a full barrier of protection.
Skin and Body Protection: A Barrier Against Contact
Hand Protection: The choice of glove material is critical for preventing skin contact. Nitrile or neoprene gloves are recommended for handling pyridines.[5] Latex gloves are not suitable and should be avoided.[5] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times and to change gloves frequently, especially if contamination is suspected.
Body Protection: A flame-retardant lab coat is the minimum requirement for body protection. For larger scale operations, or where significant splashing is a risk, chemical-resistant aprons or coveralls should be worn over the lab coat.
| PPE Component | Minimum Requirement | Enhanced Protection (High-Risk Scenarios) |
| Eye/Face Protection | Chemical Splash Goggles | Face shield worn over chemical splash goggles |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Flame-Retardant Lab Coat | Chemical-resistant apron or coveralls over lab coat |
| Respiratory Protection | Work in a certified chemical fume hood | Air-purifying respirator with organic vapor cartridges |
Respiratory Protection: Ensuring Safe Inhalation
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[5] If the concentration of vapors is expected to exceed the occupational exposure limits, or if work is being performed outside of a fume hood, respiratory protection is necessary. An air-purifying respirator (APR) equipped with organic vapor cartridges is the standard choice.[3] A proper fit test for the respirator is mandatory to ensure its effectiveness.
Operational Protocols: From Handling to Disposal
A systematic approach to handling and disposal is essential for a safe workflow. The following step-by-step protocols are designed to provide clear, actionable guidance.
Pre-Operational Checklist:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Inspect PPE: Check all PPE for signs of damage or wear. Ensure gloves are free of pinholes and that eye protection is clean and fits properly.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is within the specified range.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Grounding: When transferring this compound, ensure that containers are properly grounded to prevent static discharge, which can be an ignition source.[1][3]
-
Dispensing: Use only spark-proof tools for handling.[4][6] When dispensing, do so slowly and carefully to avoid splashing.
-
Container Management: Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[1][3]
Disposal Plan:
Contaminated materials, including used gloves, absorbent pads from spills, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a well-ventilated, secondary containment area, away from heat and ignition sources, until it can be collected by a certified hazardous waste disposal service.[6]
Emergency Procedures: A Rapid and Effective Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If it is safe to do so, remove all ignition sources from the area.[7]
-
Ventilate: Increase ventilation to the area, if possible.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[8] Do not use combustible materials such as paper towels to absorb the spill.
-
Cleanup: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, while holding the eyelids open.[6][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these rigorous safety protocols and operational plans, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
Chemical Label. (n.d.). This compound. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. U.S. Department of Labor. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

